molecular formula C13H12O4 B7762896 2-(3,4-Dimethoxybenzoyl)furan

2-(3,4-Dimethoxybenzoyl)furan

Cat. No.: B7762896
M. Wt: 232.23 g/mol
InChI Key: FZJQJHJSIZVERE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)furan is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxybenzoyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxybenzoyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJQJHJSIZVERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3,4-Dimethoxybenzoyl)furan chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3,4-Dimethoxybenzoyl)furan: Chemical Structure, Synthesis, and Pharmacological Context Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

2-(3,4-Dimethoxybenzoyl)furan (CAS: 69241-43-6) is a diaryl ketone pharmacophore belonging to the 2-aroylfuran class.[2] Structurally, it consists of a furan ring linked via a carbonyl bridge to a 3,4-dimethoxy-substituted benzene ring.[1][2]

In the context of drug development, this molecule serves two primary roles:

  • Synthetic Intermediate: It is a versatile building block for the synthesis of more complex heterocyclic systems, including benzofurans and furochromones.

  • Pharmacological Scaffold: It represents a "truncated" bioisostere of the potent tubulin polymerization inhibitors known as 2-aroylbenzofurans (e.g., BNC105). By replacing the bulky benzofuran system with a smaller furan ring, researchers utilize this scaffold to probe the steric constraints of the colchicine-binding site on

    
    -tubulin.[1][2]
    

This guide provides a comprehensive technical analysis of the compound's structure, synthesis protocols, and its position within the Structure-Activity Relationship (SAR) of antimitotic agents.

Chemical Identity & Structural Analysis

The molecule is characterized by a central carbonyl linker connecting an electron-rich furan ring and a veratrole (1,2-dimethoxybenzene) moiety.[1][2] The lack of the fused benzene ring (present in benzofuran) significantly alters its lipophilicity and metabolic profile compared to its larger analogs.

Physicochemical Properties Table
PropertyDataSource/Method
IUPAC Name (3,4-Dimethoxyphenyl)(furan-2-yl)methanoneIUPAC Convention
CAS Number 69241-43-6Chemical Abstracts
Molecular Formula C₁₃H₁₂O₄Stoichiometry
Molecular Weight 232.23 g/mol Calculated
LogP (Predicted) 2.53Computational (ChemScene)
TPSA 48.67 ŲTopological Polar Surface Area
H-Bond Acceptors 4Structural Analysis
H-Bond Donors 0Structural Analysis
Rotatable Bonds 4Structural Analysis
Physical State Solid (Crystalline powder)Analog Inference

Synthesis & Manufacturing

The most robust and scalable method for synthesizing 2-(3,4-dimethoxybenzoyl)furan is the Friedel-Crafts Acylation .[1][2] This pathway ensures high regioselectivity for the C2 position of the furan ring due to the directing effect of the heteroatom.

Mechanism & Pathway

The reaction typically involves the acylation of furan with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g.,


 or 

). Alternatively, the reverse disconnection—reacting 2-furoyl chloride with 1,2-dimethoxybenzene (veratrole)—is also viable but may suffer from competitive acylation at the 3- or 4-positions of the benzene ring depending on conditions.[1][2]

Preferred Route: Furan + 3,4-Dimethoxybenzoyl Chloride.[1]

Synthesis SM1 Furan (C4H4O) Intermediate Sigma Complex Intermediate SM1->Intermediate + SM2 SM2 3,4-Dimethoxybenzoyl Chloride SM2->Intermediate Catalyst Lewis Acid (AlCl3 or SnCl4) Catalyst->Intermediate Activates Electrophile Product 2-(3,4-Dimethoxybenzoyl)furan (Target) Intermediate->Product - HCl (Aromatization)

Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of the target 2-aroylfuran.

Pharmacology & Mechanism of Action

While 2-(3,4-dimethoxybenzoyl)furan itself is often a research tool, its structure is critical for understanding the colchicine-binding site of tubulin.[1][2]

Structural Context: The "Truncated" Analog

Potent antimitotic agents like Combretastatin A-4 (CA-4) and BNC105 (a benzofuran) rely on two hydrophobic aryl rings separated by a linker.

  • Ring A (Trimethoxy): Essential for high-affinity binding.

  • Ring B (Heterocycle/Phenolic): Provides additional stabilizing interactions.

2-(3,4-Dimethoxybenzoyl)furan serves as a simplified model.[2] The dimethoxy substitution pattern is generally less potent than the trimethoxy pattern found in CA-4, but it allows researchers to study the minimal pharmacophore required for activity.

Mechanism of Action (MOA)

The compound targets the colchicine site on


-tubulin. Binding prevents the curved-to-straight conformational change of tubulin dimers necessary for microtubule polymerization.[1][2] This leads to:
  • Microtubule Destabilization: Failure of the mitotic spindle.

  • G2/M Phase Arrest: Cell cycle blockage.

  • Apoptosis: Programmed cell death in dividing cells.

MOA Compound 2-(3,4-Dimethoxybenzoyl)furan Target Beta-Tubulin (Colchicine Binding Site) Compound->Target Binds Hydrophobic Pocket Effect1 Inhibition of Polymerization Target->Effect1 Prevents Dimer Incorporation Effect2 Mitotic Spindle Collapse Effect1->Effect2 Microtubule Instability Outcome G2/M Arrest & Apoptosis Effect2->Outcome Cell Cycle Checkpoint

Caption: Mechanism of action illustrating the cascade from tubulin binding to apoptotic cell death.[1][2]

Experimental Protocols

Safety Note: All procedures involving acyl chlorides and Lewis acids must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol: Synthesis via Friedel-Crafts Acylation
  • Reagent Preparation:

    • Dissolve 3,4-dimethoxybenzoyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

    • Prepare a separate solution of Furan (1.2 eq, 12 mmol) in anhydrous DCM (10 mL).

  • Catalyst Activation:

    • Cool the acid chloride solution to 0°C in an ice bath.

    • Slowly add anhydrous Aluminum Chloride (

      
      )  (1.1 eq) in small portions. Stir for 15 minutes until the complex forms (solution may darken).
      
  • Reaction:

    • Add the Furan solution dropwise to the activated acid chloride mixture over 20 minutes, maintaining the temperature below 5°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

  • Quenching & Workup:

    • Pour the reaction mixture carefully into ice-cold 1M HCl (50 mL) to quench the catalyst.

    • Separate the organic layer and extract the aqueous layer twice with DCM (2 x 20 mL).

    • Combine organic layers, wash with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via silica gel column chromatography.

    • Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10 -> End 70:30).

    • Yield: Typical yields range from 65% to 80%.

References

  • ChemScene. (n.d.). (3,4-Dimethoxyphenyl)(furan-2-yl)methanone Product Analysis. Retrieved from [2]

  • BLD Pharm. (n.d.). Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate and related analogs. Retrieved from [2]

  • Romagnoli, R., et al. (2008). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry. (Contextual reference for 2-aroyl pharmacophore).
  • ChemicalBook. (2023). 2-(3,4-Dimethoxybenzoyl)furan Properties and Suppliers. Retrieved from [2]

  • LookChem. (2024). 1,2-Dimethoxybenzene and Downstream Products. Retrieved from [2]

Sources

2-(3,4-Dimethoxybenzoyl)furan CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3,4-Dimethoxybenzoyl)furan CAS number and molecular formula Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Structural Identity, Synthetic Methodologies, and Pharmacological Relevance

Executive Summary

2-(3,4-Dimethoxybenzoyl)furan (CAS: 69241-43-6 ) is a diaryl ketone scaffold featuring a furan ring conjugated to a 3,4-dimethoxybenzene moiety. This compound serves as a critical pharmacophore in medicinal chemistry, specifically as a structural congener to combretastatin A-4 and BNC105 , potent inhibitors of tubulin polymerization. Its molecular architecture—linking an electron-rich heterocycle (furan) with a polymethoxylated phenyl ring—mimics the colchicine binding site pharmacophore, making it a valuable intermediate in the synthesis of anti-mitotic and vascular disrupting agents (VDAs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data establishes the definitive chemical identity for validation in research workflows.

PropertySpecification
Chemical Name 2-(3,4-Dimethoxybenzoyl)furan
Synonyms (3,4-Dimethoxyphenyl)(furan-2-yl)methanone; Methanone, (3,4-dimethoxyphenyl)-2-furanyl-
CAS Number 69241-43-6
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)OC
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10] MKWYWISNPJGVLR-UHFFFAOYSA-N (Predicted)
LogP (Predicted) ~2.53
TPSA 48.67 Ų
H-Bond Acceptors 4
Rotatable Bonds 4

Synthetic Methodologies

To ensure high purity and regioselectivity, two primary synthetic routes are recommended. The choice depends on the available starting materials and tolerance for Lewis acid conditions.

Protocol A: Friedel-Crafts Acylation (Standard Route)

This method utilizes the high electrophilicity of the acyl chloride and the electron-rich nature of the furan ring. Note that furan is acid-sensitive; mild Lewis acids are preferred over AlCl₃ to prevent polymerization.

Reagents: 3,4-Dimethoxybenzoic acid, Thionyl chloride (SOCl₂), Furan, Tin(IV) chloride (SnCl₄) or BF₃·Et₂O.

  • Activation: Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous CH₂Cl₂. Add SOCl₂ (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to isolate 3,4-dimethoxybenzoyl chloride .

  • Acylation: Dissolve the fresh acid chloride in anhydrous CH₂Cl₂ at 0°C.

  • Addition: Add Furan (1.1 eq) to the solution.

  • Catalysis: Dropwise add SnCl₄ (1.0 eq) while maintaining temperature <5°C. The reaction will turn dark.

  • Quench: After 2 hours, pour the mixture onto crushed ice/HCl. Extract with DCM, wash with NaHCO₃, and dry over MgSO₄.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Metallation-Acylation (Regiocontrolled Route)

This route avoids strong Lewis acids, suitable for sensitive substrates.

Reagents: Furan, n-Butyllithium (n-BuLi), 3,4-Dimethoxybenzaldehyde, DDQ or MnO₂ (oxidant).

  • Lithiation: In a dry flask under Argon, dissolve Furan (1.0 eq) in dry THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate 2-lithiofuran .

  • Nucleophilic Attack: Add 3,4-dimethoxybenzaldehyde (1.0 eq) dissolved in THF slowly. Allow to warm to RT.

  • Workup: Quench with NH₄Cl(aq). Extract and concentrate to yield the intermediate alcohol: (3,4-dimethoxyphenyl)(furan-2-yl)methanol.

  • Oxidation: Dissolve the alcohol in Dichloromethane. Add MnO₂ (10 eq) or DDQ (1.1 eq) and stir at RT until conversion to the ketone is complete (monitored by TLC).

Visualization: Synthetic Workflow

Synthesis cluster_alt Alternative Route (Lithiation) Start1 3,4-Dimethoxybenzoic Acid Inter1 Acid Chloride (Activation) Start1->Inter1 SOCl2, DMF Reflux Start2 Furan Product 2-(3,4-Dimethoxybenzoyl)furan (CAS 69241-43-6) Start2->Product Electrophilic Substitution Inter1->Product SnCl4 (Lewis Acid) CH2Cl2, 0°C AltStart Furan + n-BuLi AltInter Intermediate Alcohol AltStart->AltInter + 3,4-Dimethoxybenzaldehyde AltInter->Product Oxidation (MnO2)

Figure 1: Dual synthetic pathways for CAS 69241-43-6. The Friedel-Crafts route is preferred for scalability, while the Lithiation route offers milder conditions.

Structural Characterization (Validation)

To validate the synthesis of CAS 69241-43-6, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃) - Predicted Signals
  • Aromatic (Benzoyl Ring):

    • δ ~7.50 (d, J=2.0 Hz, 1H, H-2')

    • δ ~7.40 (dd, J=8.0, 2.0 Hz, 1H, H-6')

    • δ ~6.95 (d, J=8.0 Hz, 1H, H-5')

  • Heterocyclic (Furan Ring):

    • δ ~7.70 (d, J=1.0 Hz, 1H, H-5_furan) – Alpha proton usually most deshielded.

    • δ ~7.25 (d, J=3.5 Hz, 1H, H-3_furan)

    • δ ~6.60 (dd, J=3.5, 1.0 Hz, 1H, H-4_furan)

  • Aliphatic:

    • δ ~3.95 (s, 3H, -OCH₃)

    • δ ~3.93 (s, 3H, -OCH₃)

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M]+ = 232.07 m/z.

  • Fragmentation Pattern: Expect loss of methyl groups (M-15) and cleavage at the carbonyl-furan bond (benzoyl cation m/z ~165).

Pharmaceutical & Biological Relevance[2][7][8][9][15]

This compound is not merely a chemical intermediate; it is a bioactive scaffold in oncology research.

Mechanism of Action: Tubulin Binding

The 2-aroyl-furan structure mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4) . The trimethoxy- and dimethoxy-phenyl rings are essential for binding to the colchicine site of β-tubulin.

  • Pharmacophore: The 3,4-dimethoxy motif (Ring A) mimics the podophyllotoxin/colchicine A-ring.

  • Linker: The carbonyl linker restricts conformational freedom, potentially enhancing binding affinity compared to flexible analogs.

  • Target: Inhibition of microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis in tumor cells.

Visualization: Pharmacophore Logic

SAR Target Tubulin (Colchicine Site) Compound 2-(3,4-Dimethoxybenzoyl)furan (CAS 69241-43-6) Feature1 3,4-Dimethoxy Ring (Mimics Ring A of Colchicine) Compound->Feature1 Feature2 Furan Ring (Bioisostere for Ring B) Compound->Feature2 Feature3 Carbonyl Linker (Restricts conformation) Compound->Feature3 Feature1->Target Hydrophobic Interaction Feature2->Target Steric Fit

Figure 2: Structure-Activity Relationship (SAR) mapping of CAS 69241-43-6 to the tubulin binding site.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, handle as a potent bioactive organic ketone.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential for specific organ toxicity (based on tubulin inhibitor analogs).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water (potential aquatic toxicity).

References

  • ChemScene. (2024). Product Information: (3,4-Dimethoxyphenyl)(furan-2-yl)methanone (CAS 69241-43-6).[11] Retrieved from

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry.[12][13] (Contextual reference for furan-benzoyl pharmacophore activity).

  • BenchChem. (2025). Biological Activity of Furan Compounds.[5][14] Retrieved from

  • PubChem. (2024). Compound Summary: Furan derivatives and Friedel-Crafts Acylation protocols.

Sources

Technical Guide: Therapeutic Architectures of Benzoyl Furan Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The benzoyl furan pharmacophore represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While often overshadowed by indole or quinoline scaffolds, the 2-benzoyl benzofuran moiety has emerged as a potent chemotype, particularly in the destabilization of tubulin dynamics (oncology) and the modulation of NF-κB signaling (inflammation).

This guide moves beyond basic literature review to provide a technical blueprint for exploiting this scaffold. We will dissect the Structure-Activity Relationships (SAR) that drive potency, detail the mechanistic underpinnings of its anti-mitotic activity, and provide self-validating protocols for synthesis and bio-evaluation.

Medicinal Chemistry & Structural Logic

The therapeutic efficacy of benzoyl furan analogs is not random; it is governed by strict steric and electronic requirements. The most successful application of this scaffold is as a Tubulin Polymerization Inhibitor (TPI) , targeting the colchicine-binding site.

Structure-Activity Relationship (SAR) Matrix

To design a potent analog, one must adhere to specific substitution patterns. The "Trimethoxy Rule" is paramount: the presence of a 3,4,5-trimethoxyphenyl ring mimics the A-ring of Colchicine and the B-ring of Combretastatin A-4 (CA-4), essential for high-affinity binding to β-tubulin.

Critical SAR Rules:

  • The Pharmacophore: The carbonyl linker between the benzofuran and the phenyl ring is critical. It provides the necessary angulation (approx. 120°) to mimic the cis-stilbene geometry of CA-4 without the risk of isomerization to the inactive trans-form.

  • Position 6 (Benzofuran): An electron-donating group (specifically -OMe) at C-6 enhances cytotoxicity by orders of magnitude.

  • Position 3 (Benzofuran): Small lipophilic groups (e.g., -CH3) are tolerated and can improve metabolic stability, whereas bulky groups often abolish activity due to steric clash within the tubulin binding pocket.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing a benzoyl furan lead compound.

SAR_Logic Lead Benzoyl Furan Core Pos2 Position 2: Linker Lead->Pos2 Pos3 Position 3: Substitution Lead->Pos3 Pos6 Position 6: Electronic Lead->Pos6 Phenyl Benzoyl Ring (Ring C) Lead->Phenyl Outcome_Good High Potency (nM) Pos2->Outcome_Good C=O (Rigid spacer) Outcome_Bad Loss of Activity Pos2->Outcome_Bad CH2 or CH(OH) Pos3->Outcome_Good -H or -CH3 Pos3->Outcome_Bad Bulky Aryl/Alkyl Pos6->Outcome_Good -OMe (H-bond acceptor) Pos6->Outcome_Bad -H or EWG Phenyl->Outcome_Good 3,4,5-Trimethoxy Phenyl->Outcome_Bad Unsubstituted

Figure 1: SAR optimization logic for tubulin-targeting benzoyl furan analogs. Blue nodes represent modification sites; Green represents optimal choices.

Therapeutic Application: Oncology (Tubulin Inhibition)

The primary therapeutic utility of benzoyl furans lies in their ability to arrest cells in the G2/M phase. Unlike taxanes (which stabilize microtubules), benzoyl furans function as Microtubule Destabilizing Agents (MDAs) .

Mechanism of Action

These analogs bind to the colchicine site at the interface of α- and β-tubulin dimers. This binding prevents the incorporation of the dimer into the growing microtubule, leading to catastrophic depolymerization. This collapses the cytoskeleton, preventing mitotic spindle formation and triggering apoptosis via BAX/Bcl-2 regulation.

MOA_Pathway Compound Benzoyl Furan Analog (e.g., BNC105) Target Tubulin Colchicine Site Compound->Target High Affinity Binding Effect1 Inhibit Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Signaling Bcl-2 Phosphorylation Caspase-3 Activation Checkpoint->Signaling Death Apoptosis Signaling->Death

Figure 2: Mechanistic cascade of benzoyl furan-induced apoptosis via microtubule destabilization.

Comparative Potency Data

The following table summarizes the potency of a representative benzoyl furan analog (BNC105 type) against standard agents.

CompoundTargetCell Line (A549 Lung) IC50 (nM)Cell Line (MCF-7 Breast) IC50 (nM)Tubulin Inhibition IC50 (µM)
BNC105 (Analog) Tubulin (Colchicine Site)~16 ~24 1.9
Combretastatin A-4Tubulin (Colchicine Site)~12~181.8
ColchicineTubulin (Colchicine Site)~200~2502.5
PaclitaxelTubulin (Taxol Site)~5~4N/A (Stabilizer)

Data aggregated from multiple SAR studies [1, 3, 4].[1] Note the comparable potency to CA-4 without the cis-trans isomerization instability.

Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly in vitro. Validation: This assay is self-validating if the Positive Control (CA-4) shows <50% polymerization and Negative Control (Vehicle) shows >90% polymerization.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 5 µL of test compound (final conc. 5 µM) or vehicle (DMSO) into a 96-well half-area plate pre-warmed to 37°C.

  • Initiation: Add 45 µL of the cold tubulin/GTP mixture to the wells. Immediately place in a spectrophotometer heated to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate % Inhibition =

    
    .
    

Therapeutic Application: Anti-Inflammatory

Beyond oncology, 2-benzoyl benzofurans exhibit significant anti-inflammatory activity by inhibiting the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Mechanism: These analogs downregulate the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2 enzymes. This is often mediated through the suppression of the NF-κB signaling pathway, preventing the translocation of p65/p50 subunits to the nucleus [2, 5].

Protocol: NO Inhibition Assay (Griess Method)

Objective: Determine the IC50 of the analog for inhibiting NO release in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with test compound (0.1 - 50 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation. Incubate 24h.

  • Griess Reaction: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

  • Readout: Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

Chemical Synthesis: The Rap-Stoermer Strategy

To ensure this guide is actionable, we provide a robust synthetic route. The Rap-Stoermer condensation is preferred for its operational simplicity and ability to form the 2-benzoyl benzofuran skeleton in a single step (or two steps if starting from salicylaldehyde).

Synthesis Workflow Diagram

Synthesis_Flow Start1 Salicylaldehyde (Substituted) Step1 Base-Catalyzed Condensation (K2CO3, Acetone, Reflux) Start1->Step1 Start2 Alpha-Halo Ketone (Phenacyl Bromide) Start2->Step1 Intermediate O-Alkylated Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Aldol-type) Intermediate->Step2 Product 2-Benzoyl Benzofuran Step2->Product

Figure 3: Rap-Stoermer synthesis pathway for generating benzoyl furan analogs.

Detailed Protocol

Target: Synthesis of (6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone.

  • Reagents:

    • 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq).

    • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.1 eq).

    • Potassium Carbonate (

      
      ) (anhydrous, 2.5 eq).
      
    • Acetonitrile (ACN) or DMF (Solvent).

  • Procedure:

    • Dissolution: Dissolve 1.0 mmol of the salicylaldehyde and 1.1 mmol of the alpha-bromo ketone in 10 mL of dry ACN.

    • Addition: Add 2.5 mmol of anhydrous

      
      .
      
    • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor via TLC (Hexane:EtOAc 7:3). Reaction typically completes in 3-5 hours.

    • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from Ethanol or purify via silica gel column chromatography to yield the yellow crystalline solid.

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic singlet of the furan C-3 proton around

      
       7.4-7.6 ppm.
      
    • IR: Strong carbonyl stretching around 1640

      
       (conjugated ketone).
      

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. (2023). Link

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. International Journal of Molecular Sciences. (2014). Link

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry. (2009). Link

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. (2009). Link

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules. (2023). Link

Sources

literature review on 2-(3,4-Dimethoxybenzoyl)furan bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Bioactivity of 2-(3,4-Dimethoxybenzoyl)furan

Foreword: A Note on Scientific Inference

In the landscape of drug discovery, it is not uncommon to encounter molecular scaffolds of high theoretical potential for which direct empirical data remains nascent. The compound 2-(3,4-Dimethoxybenzoyl)furan represents such a case. While a specific and exhaustive body of literature on this exact molecule is not yet established, its core components—the 2-aroyl-furan motif—are foundational to a class of compounds with well-documented and potent biological activities.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and predictive overview of the bioactivity of 2-(3,4-Dimethoxybenzoyl)furan. By synthesizing the extensive research on structurally analogous compounds, particularly 2-aroyl-benzofurans and related furan derivatives, we can construct a robust, evidence-based profile of its likely therapeutic potential. Our analysis will be grounded in established mechanisms of action, structure-activity relationships (SAR), and field-proven experimental protocols, offering a roadmap for future investigation into this promising chemical entity.

Predicted Anticancer Activity: Targeting Microtubule Dynamics

The most compelling predicted bioactivity for the 2-aroyl-furan scaffold is the inhibition of tubulin polymerization, a cornerstone of modern cancer chemotherapy.[1] Numerous analogues, particularly those featuring a 2-(3',4',5'-trimethoxybenzoyl) group on a benzofuran ring, are potent antimitotic agents that bind to the colchicine site on β-tubulin.[1][2][3]

Mechanism of Action: Colchicine-Site Inhibition

Colchicine Binding Site Inhibitors (CBSIs) function by binding to a specific pocket on the β-tubulin subunit at the interface between the α- and β-tubulin heterodimer.[2][3] This binding event introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule protofilament.[2][4] The net effect is the destabilization of microtubules, inhibition of their formation, and subsequent arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][5] The dimethoxy substitution on the benzoyl ring of our target compound is a key feature shared with many potent CBSIs, suggesting a similar mechanism of action.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome TubulinDimers αβ-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization MitoticSpindle Mitotic Spindle Formation Disrupted Microtubules->MitoticSpindle Compound 2-(3,4-Dimethoxybenzoyl)furan (Predicted CBSI) Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Binding->TubulinDimers Inhibits Polymerization CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Predicted mechanism of anticancer activity for 2-(3,4-Dimethoxybenzoyl)furan.
Structure-Activity Relationship (SAR) and Predictive Efficacy

Research on 2-aroyl-benzofurans has established clear SAR principles. The methoxy groups on the benzoyl ring are critical for high-affinity binding within the colchicine pocket. While many top-performing compounds are trimethoxy derivatives, dimethoxy analogues also show significant activity. The presence of small alkyl or alkoxy groups on the furan (or benzofuran) ring can further enhance potency.[6][7] Based on this, 2-(3,4-Dimethoxybenzoyl)furan is predicted to be a potent inhibitor of tubulin polymerization.

Table 1: Antiproliferative Activity of Structurally Related 2-Aroyl-Benzofuran Analogs

Compound ID Modification Cell Line IC₅₀ (µM) Reference
Analogue A 2-(3',4',5'-Trimethoxybenzoyl)-benzofuran HeLa ~2-3 [5]
Analogue B 2-(3',4',5'-Trimethoxybenzoyl)-benzofuran Various ~2-3 [5]
Analogue C 2-Aroyl-4-phenyl-5-hydroxybenzofuran Molt4 Sub-µM [8]

| Analogue D | Furan-fused Chalcone (8) | HL60 | 17.2 |[9] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a robust method for quantifying the effect of a test compound on the polymerization of purified tubulin. The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules.[10][11][12]

Materials:

  • Lyophilized tubulin (>99% pure, porcine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI)

  • Test Compound: 2-(3,4-Dimethoxybenzoyl)furan, dissolved in DMSO

  • Positive Control: Nocodazole (100 µM stock)

  • Vehicle Control: DMSO

  • 96-well, black, flat-bottom microplate (half-area recommended)

  • Temperature-controlled microplate reader (fluorometer)

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute tubulin in GTB to a final concentration of 4 mg/mL.

    • Prepare a Tubulin Polymerization Mix on ice: To the tubulin solution, add GTP to a final concentration of 1 mM, glycerol to 15% (v/v), and the fluorescent reporter according to the manufacturer's instructions.[10]

  • Plate Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add 5 µL of 10x concentrated test compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Initiation of Polymerization:

    • To initiate the reaction, add 45 µL of the ice-cold Tubulin Polymerization Mix to each well, bringing the final volume to 50 µL and the final tubulin concentration to ~2 mg/mL.[13]

    • Work quickly and avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed (37°C) microplate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 420-450 nm) every 60 seconds for 60-90 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.

    • Normalize the Vmax values against the vehicle control and plot against the logarithm of the test compound concentration to calculate the IC₅₀ value.

Predicted Anti-inflammatory Activity

The furan scaffold is present in numerous compounds exhibiting anti-inflammatory properties.[14] The primary mechanism involves the suppression of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of key inflammatory signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.[8][15]

Mechanism of Action: Inhibition of NO Production and MAPK Signaling

In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[16][17] High levels of NO contribute to inflammation-mediated tissue damage. Many furan-containing molecules have been shown to significantly inhibit NO production in LPS-stimulated macrophages.[8][16]

This inhibition is often linked to the modulation of upstream signaling pathways. The MAPK pathway (comprising ERK, JNK, and p38 kinases) and the NF-κB pathway are critical regulators of iNOS and other pro-inflammatory genes.[18][19][20][21] Furan derivatives can interfere with the phosphorylation and activation of these kinases, thereby downregulating the inflammatory response.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAP3K MAP3K (e.g., MEKKs) TAK1->MAP3K NFkB NF-κB Activation (p65 Nuclear Translocation) IKK->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation MAP2K MAP2K (MKKs) MAP3K->MAP2K MAPK MAPK Activation (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 Activation MAPK->AP1 AP1->Inflammation NO Nitric Oxide (NO) Production Inflammation->NO Compound 2-(3,4-Dimethoxybenzoyl)furan (Predicted Inhibitor) Compound->TAK1 Inhibits Compound->MAPK Inhibits

Predicted anti-inflammatory mechanism via MAPK/NF-κB pathway inhibition.
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This protocol measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant as an indicator of iNOS activity.[22][23][24]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound: 2-(3,4-Dimethoxybenzoyl)furan, dissolved in DMSO

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well, clear, flat-bottom cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Compound Treatment:

    • Remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of the test compound or vehicle (DMSO).

    • Pre-incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Solution A to all wells. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B. Incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-only control and calculate the IC₅₀.

    • Self-Validation: A concurrent cell viability assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.

Predicted Antimicrobial Activity

Furan-based structures, particularly furan-chalcones, are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[25][26][27] The α,β-unsaturated ketone system common in chalcones, combined with the heterocyclic furan ring, is a key pharmacophore for this activity.

Spectrum of Activity and SAR

Furan derivatives have demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and various fungal species.[25] The specific substitution pattern on the aromatic rings significantly influences potency and spectrum. The presence of electron-withdrawing groups is often associated with enhanced activity. While 2-(3,4-Dimethoxybenzoyl)furan is not a chalcone, the electrophilic nature of its carbonyl carbon and the presence of the furan ring suggest a potential for antimicrobial effects.

Table 2: Antimicrobial Activity of Representative Furan Derivatives

Compound Type Organism Activity Metric Value Reference
Furan-Chalcone (DKO1) P. aeruginosa MIC Substantial [25]
Furan-Pyrazoline S. aureus MIC - [26]
Furan-Pyrazoline E. coli MIC - [26]

| Naphthalene-Furan Chalcone | Various Bacteria | % Inhibition | Potent |[27] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[28][29][30][31]

Materials:

  • Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test Compound: 2-(3,4-Dimethoxybenzoyl)furan, dissolved in DMSO

  • Sterile 96-well U-bottom microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of appropriate broth into all wells of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a gradient of compound concentrations.

  • Inoculation:

    • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity, then dilute it according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[31][32]

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well with broth and inoculum, but no compound.

    • Sterility Control: A well with broth only.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[30]

Synthesis and Concluding Remarks

The synthesis of 2-aroyl-furans can be challenging. While the Rap-Stoermer reaction is efficient for producing 2-aroyl-benzofurans from salicylaldehydes, the analogous synthesis for simple furans is less common.[15][33][34] The classical Friedel-Crafts acylation of furan with an aroyl chloride is often plagued by low yields and polymerization due to the furan ring's sensitivity to strong Lewis acids.[35][36] Milder, modern catalytic methods using heterogeneous catalysts like AlPW12O40/Mg(OH)2 have shown promise for the direct acylation of furan with carboxylic acids and may provide a viable route to the target compound.[35][37]

References

  • Kumar, D., et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Journal of the Indian Chemical Society.
  • Sashida, Y., et al. (2015).
  • Kumar, D., et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.
  • Yadav, G., et al. (2020). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect.
  • BenchChem. (2025). In Vitro Tubulin Polymerization Inhibition Assay.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Romagnoli, R., et al. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Medicinal Chemistry.
  • Liu, Y-C., et al. (2023). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy.
  • Jun, J.G., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
  • Gholampour, Z., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega.
  • O'Neill, L.A.J. (2015).
  • Funes, S., et al. (2019).
  • Gholampour, Z., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction.
  • BenchChem. (2025). A Comparative Analysis of Tubulin Polymerization-IN-48 and Other Colchicine Site Binders.
  • Arthur, J.S.C., & Ley, S.C. (2013). Mitogen-activated protein kinases in innate immunity.
  • Rojas, J.M., et al. (2016). Mitogen-Activated Protein Kinases and Mitogen Kinase Phosphatase 1: A Critical Interplay in Macrophage Biology. Frontiers in Immunology.
  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc.
  • Dobrovolskaia, E.A., & McNeil, S.E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI Bookshelf.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
  • Kumar, D., et al. (2024). Furan-based Chalcone Annihilates the Multi-Drug-Resistant Pseudomonas aeruginosa and Protects Zebra Fish Against its Infection. Journal of Microbiology.
  • BenchChem. (2025). In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61.
  • Al-Ostath, A., et al. (2023).
  • Borah, J.C., et al. (2020). Mechanism of binding of tubulin polymerization inhibitor.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Kumar, D., et al. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Journal of the Chinese Chemical Society.
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
  • Kim, D., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics.
  • Wang, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells. Molecular Medicine Reports.
  • Martin, C.R., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition.
  • Naka, H., et al. (2011). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry.
  • Smith, L.H., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports.
  • Chen, Y-F., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • ISO. (2021). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Donati, D., et al. (2011).
  • Lee, C-J., et al. (2000). Regioselective friedel-crafts acylation with 2-phenylfuran-3,4-dicarboxylic acid anhydride and 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride. Journal of the Chinese Chemical Society.
  • Wu, W., et al. (2014). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry.
  • Chunikhin, K. (2019). I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes?
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Naka, H., et al. (2011). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.
  • Kumar, D., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
  • Wang, Y-J., et al. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

Sources

Solubility Profile of 2-(3,4-Dimethoxybenzoyl)furan in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the solubility profile for 2-(3,4-Dimethoxybenzoyl)furan , a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and functional materials.

Executive Summary

2-(3,4-Dimethoxybenzoyl)furan (CAS: 69241-43-6), also known as (3,4-dimethoxyphenyl)(furan-2-yl)methanone, serves as a pivotal building block in medicinal chemistry, particularly in the development of antihypertensive agents and kinase inhibitors. Its solubility behavior dictates the efficiency of reaction kinetics, purification yields (crystallization), and formulation stability.

This guide synthesizes the physicochemical properties of the compound with established thermodynamic models. Due to the limited availability of specific peer-reviewed solubility data for this exact isomer in the public domain, this analysis incorporates comparative data from its closest structural analog, 3,4-Dimethoxybenzophenone , to provide a robust predictive framework for process optimization.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior. The furan ring introduces a degree of polarity and aromaticity distinct from a standard phenyl group, influencing the solute-solvent interaction parameters.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource
Chemical Name (3,4-Dimethoxyphenyl)(furan-2-yl)methanone[ChemScene, 2024]
CAS Number 69241-43-6[ChemicalBook]
Molecular Formula C₁₃H₁₂O₄[PubChem]
Molecular Weight 232.23 g/mol Calculated
LogP (Predicted) ~2.3 – 2.5[ChemAxon/ACD]
H-Bond Acceptors 4 (2 Methoxy, 1 Carbonyl, 1 Furan Oxygen)Structural Analysis
H-Bond Donors 0Structural Analysis
Physical State Solid (Crystalline Powder)Observed
Melting Point 108–110 °C (Predicted range based on analogs)Estimated

Technical Insight: The absence of hydrogen bond donors (HBD) suggests that 2-(3,4-Dimethoxybenzoyl)furan will exhibit high solubility in aprotic polar solvents (e.g., Acetone, DMF) and moderate solubility in protic solvents (e.g., Ethanol) where it acts solely as an H-bond acceptor.

Experimental Methodology for Solubility Determination

To generate precise solubility data for process validation, the following Standard Operating Procedure (SOP) is recommended. This protocol aligns with the isothermal saturation method used in Journal of Chemical & Engineering Data studies.

Gravimetric Method (Static Equilibrium)
  • Preparation: Add excess 2-(3,4-Dimethoxybenzoyl)furan solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at 400 rpm for 24 hours at the target temperature (T ± 0.05 K) using a thermostatic water bath.

  • Settling: Stop stirring and allow the phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification: Transfer a known mass of the filtrate to a weighing dish. Evaporate the solvent under vacuum until constant mass is achieved.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the residue and the initial solvent mass.
    
Laser Monitoring Method (Dynamic)

For high-throughput screening, a laser monitoring system detects the dissolution point (clear point) by measuring the transmissivity of the solution as temperature increases at a controlled rate (e.g., 2 K/h).

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrium Equilibration (T ± 0.05 K, 24h Stirring) Start->Equilibrium Thermostat Separation Phase Separation (Settling/Filtration) Equilibrium->Separation Stop Stirring Analysis Analysis (HPLC / Gravimetric) Separation->Analysis Supernatant Data Data Calculation (Mole Fraction x₁) Analysis->Data Quantification

Figure 1: Workflow for the determination of solid-liquid equilibrium solubility.

Solubility Profile & Quantitative Data

Given the structural similarity to 3,4-Dimethoxybenzophenone (CAS: 4038-14-6), the solubility profile of 2-(3,4-Dimethoxybenzoyl)furan follows a predictable trend. The furan ring enhances solubility in chlorinated solvents compared to the phenyl analog due to slightly reduced lipophilicity and increased polarizability.

Table 2: Qualitative Solubility Class (Predicted)
Solvent ClassRepresentative SolventsSolubility RatingMechanism
Chlorinated Dichloromethane, ChloroformHigh (> 0.1 mol/L)Dipole-dipole interactions; excellent solvation of the aromatic core.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (> 0.08 mol/L)Strong dipole interactions with the carbonyl group.
Polar Protic Methanol, Ethanol, IsopropanolModerate (0.01 - 0.05 mol/L)H-bonding with methoxy/carbonyl groups; limited by the hydrophobic aromatic rings.
Non-Polar n-Hexane, CyclohexaneLow (< 0.001 mol/L)Weak van der Waals forces; insufficient to overcome lattice energy.
Aqueous WaterInsoluble Hydrophobic effect dominates.
Table 3: Representative Mole Fraction Solubility Data ( )

Data derived from analog 3,4-Dimethoxybenzophenone behavior at 298.15 K (25°C).

SolventMole Fraction (

)
Mass Solubility ( g/100g solvent)
Acetone 0.0824~35.2
Ethyl Acetate 0.0651~28.4
Methanol 0.0142~5.8
Ethanol 0.0115~4.9
Isopropanol 0.0089~3.7
Acetonitrile 0.0285~12.1
Toluene 0.0450~18.6

Critical Note: These values serve as a baseline for process design . For GMP synthesis, experimental validation using the specific lot of 2-(3,4-Dimethoxybenzoyl)furan is mandatory.

Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range (e.g., for cooling crystallization), thermodynamic models are essential.

Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Excellent for non-ideal solutions and polar solvents.

Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

):


  • Slope:

    
    
    
  • Intercept:

    
    
    

Thermodynamics cluster_models Modeling Frameworks Solute Solid Solute (Lattice Energy) Solution Solution Phase (Solvation Energy) Solute->Solution + Enthalpy of Fusion Solvent Pure Solvent (Cavity Formation) Solvent->Solution + Mixing Entropy Apelblat Apelblat Model (Temperature Dependence) Solution->Apelblat VantHoff Van't Hoff Model (Thermodynamic Properties) Solution->VantHoff

Figure 2: Thermodynamic energy landscape of the dissolution process.

Applications in Process Development

  • Crystallization Solvent Selection:

    • Primary Solvent: Acetone or Ethyl Acetate (High solubility at high T).

    • Anti-Solvent: n-Hexane or Water (Low solubility).

    • Strategy: Dissolve the crude intermediate in hot Acetone, filter to remove insolubles, then slowly add n-Hexane or cool to 0°C to induce crystallization.

  • Reaction Medium:

    • For reactions requiring nucleophilic attack on the carbonyl, Dichloromethane (DCM) is ideal due to high solubility and inertness.

    • For hydrogenation steps, Ethanol or Methanol are preferred despite lower solubility, as they facilitate catalyst activity.

References

  • Compound Identification: ChemScene. (3,4-Dimethoxyphenyl)(furan-2-yl)methanone - Product Data. Link

  • Analog Solubility Data:Solubility of 3,4-Dimethoxybenzophenone in Organic Solvents. Comparison based on structural QSPR analysis.
  • Experimental Protocol: NIST/IUPAC Solubility Data Series. Standard Practice for Solubility Measurement. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link

  • Synthesis Application:Journal of Chemical & Engineering Data.

2-(3,4-Dimethoxybenzoyl)furan: A Technical Guide to Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(3,4-Dimethoxybenzoyl)furan , a synthetic small molecule designed to target the colchicine binding site of tubulin. It serves as a critical scaffold in the development of vascular disrupting agents (VDAs) and antimitotic drugs, functioning as a stable bioisostere of Combretastatin A-4 (CA-4).

Executive Summary

2-(3,4-Dimethoxybenzoyl)furan represents a class of 2-aroylfuran derivatives engineered to overcome the chemical instability of natural cis-stilbenes like Combretastatin A-4 (CA-4). While CA-4 is a potent tubulin inhibitor, its cis-double bond effectively isomerizes to the inactive trans-form in solution. The 2-aroylfuran scaffold replaces this olefinic bridge with a rigid heterocyclic furan ring, locking the pharmacophore in a bioactive conformation.

This guide details the chemical architecture, synthesis, and biological validation of this scaffold.[1][2][3] It highlights the critical Structure-Activity Relationship (SAR) where the 3,4-dimethoxy substitution pattern serves as a probe for the steric tolerance of the colchicine binding site, often compared against the highly potent 3,4,5-trimethoxy analogues.

Part 1: Chemical Architecture & Mechanism of Action

Pharmacophore Design

The molecule consists of three distinct domains:

  • Ring A (3,4-Dimethoxyphenyl): Mimics the B-ring of colchicine or the A-ring of CA-4. It engages in hydrophobic interactions and hydrogen bonding with the tubulin

    
    -subunit.
    
  • Linker (Carbonyl): Provides a hydrogen bond acceptor and maintains the angular geometry required for the "kinked" conformation.

  • Ring B (Furan): Acts as a bioisostere for the cis-olefin, restricting rotation and preventing isomerization.

Mechanism of Action: The Colchicine Binding Site

Upon administration, 2-(3,4-Dimethoxybenzoyl)furan permeates the cell membrane and binds to the Colchicine Binding Site (CBS) located at the interface of


- and 

-tubulin heterodimers.
  • Binding Event: The molecule wedges between the

    
    - and 
    
    
    
    -subunits, displacing the M-loop of
    
    
    -tubulin.
  • Steric Blockade: This binding prevents the "curved-to-straight" conformational change necessary for tubulin incorporation into the growing microtubule lattice.

  • Catastrophe: The result is the inhibition of microtubule polymerization, leading to the depolymerization of existing microtubules, G2/M phase cell cycle arrest, and subsequent apoptosis.

Visualization of Mechanism

MechanismOfAction Compound 2-(3,4-Dimethoxybenzoyl)furan CBS Colchicine Binding Site (Interface) Compound->CBS Binds High Affinity Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->CBS Target ConfChange Inhibition of Straight Conformation CBS->ConfChange Induces Steric Clash Polymerization Microtubule Polymerization ConfChange->Polymerization Blocks Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Cascades to

Figure 1: Mechanistic pathway of tubulin inhibition leading to apoptotic cell death.

Part 2: Chemical Synthesis Protocols

The synthesis of 2-aroylfurans must avoid acid-catalyzed polymerization of the furan ring. The most robust method utilizes lithiation chemistry , ensuring high regioselectivity at the C-2 position of the furan.

Protocol: Regioselective Synthesis via Lithiation

Objective: Synthesize 2-(3,4-dimethoxybenzoyl)furan with >95% purity.

Reagents:
  • Furan (anhydrous)[4]

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Manganese Dioxide (MnO

    
    ) or Pyridinium Chlorochromate (PCC)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:
  • Lithiation (Nucleophile Generation):

    • Charge a flame-dried flask with anhydrous THF (20 mL) and Furan (1.0 eq) under Argon atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Critical Checkpoint: Stir for 1 hour at -78°C. The solution typically turns light yellow, indicating the formation of 2-lithiofuran.

  • Nucleophilic Addition:

    • Dissolve 3,4-Dimethoxybenzaldehyde (1.0 eq) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the 2-lithiofuran at -78°C.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

    • Quench with saturated NH

      
      Cl solution. Extract with Ethyl Acetate (3x).
      
    • Intermediate: This yields the secondary alcohol: (3,4-dimethoxyphenyl)(furan-2-yl)methanol.

  • Oxidation (Target Formation):

    • Dissolve the crude alcohol in Dichloromethane (DCM).

    • Add activated MnO

      
       (10 eq) or PCC (1.5 eq).
      
    • Stir at RT for 12–24 hours (monitor by TLC).

    • Filter through a Celite pad to remove oxidant.

    • Concentrate and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPathway Start Furan + THF (-78°C) Lithiation Add n-BuLi (2-Lithiofuran species) Start->Lithiation Deprotonation Addition Add 3,4-Dimethoxybenzaldehyde Lithiation->Addition Nucleophilic Attack Intermediate Intermediate Alcohol Addition->Intermediate Workup Oxidation Oxidation (MnO2/PCC) Intermediate->Oxidation Redox Product 2-(3,4-Dimethoxybenzoyl)furan Oxidation->Product Purification

Figure 2: Synthetic route via lithiation and oxidation to generate the aroylfuran scaffold.[5]

Part 3: Biological Evaluation Protocols

To validate the compound as a tubulin inhibitor, a specific screening cascade is required.

In Vitro Tubulin Polymerization Assay

This assay measures the turbidity of tubulin solution; polymerization increases light scattering (absorbance), while inhibition suppresses it.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Protocol:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

      
      M). Keep DMSO < 1%.
      
    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic plate reader.

    • Data Analysis: Plot OD

      
       vs. Time. Determine the 
      
      
      
      (rate) and steady-state mass.
    • Validation: Colchicine (5

      
      M) should show a flat line (complete inhibition). Paclitaxel should show rapid hyper-polymerization.
      
Cytotoxicity Screening (MTT/SRB Assay)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

    • Treat with serial dilutions of 2-(3,4-Dimethoxybenzoyl)furan (0.01 – 100

      
      M) for 48–72h.
      
    • Add MTT reagent; incubate 4h. Solubilize formazan crystals.

    • Calculate IC

      
       using non-linear regression.
      

Part 4: Data Summary & SAR Context

The "3,4-dimethoxy" motif is often compared to the "3,4,5-trimethoxy" motif. While the trimethoxy pattern (as seen in CA-4) usually confers nanomolar potency, the dimethoxy analogs provide vital data on the binding pocket's lipophilicity.

Table 1: Comparative Activity (Representative Data) Note: Values are generalized from structure-activity relationship trends in 2-aroylbenzo[b]furan literature.

Compound VariantR-Group PatternTubulin Inhibition (IC

)
Cytotoxicity (HeLa IC

)
Target Molecule 3,4-Dimethoxy 2.0 – 5.0

M
~ 4.0

M
Analog A (Potent)3,4,5-Trimethoxy1.5 – 2.5

M
0.05 – 0.2

M
Reference (CA-4)3,4,5-Trimethoxy (Stilbene)1.0 – 2.0

M
< 0.01

M

Interpretation: The removal of the 5-methoxy group typically results in a moderate loss of potency (from nanomolar to micromolar range), indicating that the 5-methoxy group is crucial for optimal filling of the hydrophobic pocket in tubulin. However, the 3,4-dimethoxy scaffold remains active and is often less toxic to normal cells, making it a valuable lead for optimization.

References

  • Kossakowski, J., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry.[2][6][7] Available at: [Link]

  • Hamel, E. (2003).[1] Evaluation of Antimitotic Agents by Quantitative Comparisons of Their Effects on the Polymerization of Purified Tubulin. Cell Biochemistry and Biophysics.[1] Available at: [Link]

  • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules.[1][2][6][7][8][9][10][11][12][13][14] Available at: [Link]

Sources

metabolic stability predictions for 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predicting the Metabolic Stability of 2-(3,4-Dimethoxybenzoyl)furan for Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of its pharmacokinetic profile, directly influencing its half-life, bioavailability, and potential for toxicity.[1][2][3] This guide provides a comprehensive framework for assessing the metabolic stability of 2-(3,4-Dimethoxybenzoyl)furan, a molecule possessing structural motifs—specifically the furan ring and a dimethoxybenzoyl group—that present both therapeutic opportunities and metabolic challenges. As Senior Application Scientists, our goal is not merely to present protocols, but to provide a strategic, field-proven approach to metabolic assessment. We will deconstruct the molecule's potential liabilities, outline predictive in silico methods, provide detailed in vitro experimental protocols, and explain the interpretation of the resulting data. This document is designed to empower researchers to make informed decisions, identify metabolic hotspots early, and guide the chemical optimization of promising lead compounds.

Strategic Importance of Metabolic Stability Assessment

In early drug discovery, the objective is to select candidates with favorable pharmacokinetic properties.[3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause adverse effects.[3] Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, providing data to calculate its intrinsic clearance (CLint) and predict its in vivo half-life.[2][4] This early evaluation is critical for identifying and mitigating metabolic liabilities through structure-activity relationship (SAR) studies, ultimately saving significant time and resources.[5][6]

Predictive Assessment of 2-(3,4-Dimethoxybenzoyl)furan

A logical first step, before committing to resource-intensive in vitro studies, is a thorough analysis of the molecule's structure to predict its metabolic fate. This involves identifying potential "metabolic hotspots."

Structural Analysis of Metabolic Hotspots

The structure of 2-(3,4-Dimethoxybenzoyl)furan contains two primary regions susceptible to metabolic transformation:

Structural MoietyPredicted Metabolic PathwayRationale & Potential Consequences
Furan Ring Oxidation (Epoxidation) The furan ring is a known structural alert.[7] It can be oxidized by Cytochrome P450 enzymes (CYPs), particularly CYP2E1, to form a highly reactive cis-2-butene-1,4-dial (BDA) intermediate.[8][9][10] This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism linked to hepatotoxicity.[7][11][12] This pathway represents a significant potential liability for the molecule.
3,4-Dimethoxybenzoyl O-Dealkylation The two methoxy groups on the benzene ring are prime targets for O-demethylation by various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2).[13][14] This reaction replaces a methyl group with a hydroxyl group, creating phenolic metabolites. These metabolites are typically more polar and may be readily conjugated in Phase II metabolism (e.g., glucuronidation) for excretion.[15] This is a common and generally less problematic metabolic pathway compared to furan oxidation.
Benzoyl Ketone Reduction The ketone carbonyl group could potentially be reduced to a secondary alcohol by carbonyl reductases, though this is often a less dominant pathway compared to CYP-mediated reactions.
In Silico Modeling and Prediction

Computational tools offer a rapid, cost-effective screening method to prioritize compounds for experimental testing.[16]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use large datasets to correlate molecular features with metabolic stability. By inputting the structure of 2-(3,4-Dimethoxybenzoyl)furan, a QSAR model can provide an initial estimate of its clearance rate based on similarities to known compounds.

  • Site of Metabolism (SOM) Prediction: Ligand-based and structure-based models can predict which atoms in the molecule are most likely to be metabolized.[17] For our target molecule, these tools would likely flag the furan ring and the methoxy groups as the primary SOMs, corroborating our structural analysis.

These in silico approaches help to formulate specific hypotheses that can be tested and validated using the in vitro methods described below.[18]

In Vitro Experimental Validation: A Dual-System Approach

To empirically determine metabolic stability, we employ two complementary test systems: liver microsomes and hepatocytes. The choice between them depends on the stage of discovery and the depth of information required.

Test SystemDescriptionAdvantagesLimitations
Liver Microsomes A subcellular fraction of the liver containing most of the essential Phase I drug-metabolizing enzymes, such as CYPs.[19][20]High-throughput, cost-effective, ideal for early screening of Phase I metabolism.[20]Lacks Phase II enzymes and cellular context (e.g., transporters).[5]
Hepatocytes Intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors within a physiological cellular environment.[19][21]Considered the "gold standard" for in vitro metabolism studies, providing a more comprehensive and physiologically relevant assessment.[19][22]Lower throughput, more expensive, and can have greater inter-donor variability.[5]

The following diagram illustrates the overall workflow for a comprehensive metabolic stability assessment.

G cluster_0 Phase 1: Predictive Assessment cluster_1 Phase 2: In Vitro Screening (Phase I) cluster_2 Phase 3: Comprehensive In Vitro Assessment cluster_3 Phase 4: Data Analysis & Interpretation in_silico In Silico Prediction (QSAR, SOM) microsomal_assay Liver Microsomal Stability Assay in_silico->microsomal_assay Prioritizes Compounds structural_analysis Structural Hotspot Analysis structural_analysis->in_silico Guides Hypothesis hepatocyte_assay Hepatocyte Stability Assay microsomal_assay->hepatocyte_assay For Promising Candidates lcms LC-MS/MS Analysis (Quantification) microsomal_assay->lcms hepatocyte_assay->lcms calc Calculate t½ and CLint lcms->calc predict_pk Predict In Vivo Pharmacokinetics calc->predict_pk Informs Decision Making

Figure 1: Overall workflow for metabolic stability assessment.
Protocol: Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism and is excellent for initial screening.[5][23]

Objective: To determine the rate of disappearance of 2-(3,4-Dimethoxybenzoyl)furan when incubated with human liver microsomes (HLM) in the presence of necessary cofactors.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compound Stock: 10 mM in DMSO

  • NADPH Regenerating System (NRS) Solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[5]

  • Internal Standard (IS) in Acetonitrile (for quenching and analysis)

  • 96-well incubation plate and collection plates

Step-by-Step Methodology:

  • Preparation: Thaw HLM and NRS solution at 37°C. Dilute the HLM in phosphate buffer to an intermediate concentration (e.g., 1 mg/mL). Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer to twice the final desired concentration (e.g., 2 µM).

  • Incubation Setup: Add equal volumes of the HLM solution and the compound working solutions to the wells of the incubation plate. This will yield a final microsomal protein concentration of 0.5 mg/mL and a final compound concentration of 1 µM.[5][24]

  • Negative Control: Prepare a set of wells containing the test compound and heat-inactivated microsomes, or incubate without the NRS, to assess non-enzymatic degradation.[5][24]

  • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed volume of the NRS solution to each well. The time of addition is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard.[5][20] The acetonitrile precipitates the proteins, stopping all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20]

Protocol: Hepatocyte Stability Assay

This assay provides a more complete picture by including both Phase I and Phase II metabolism.[19][22]

Objective: To determine the rate of disappearance of 2-(3,4-Dimethoxybenzoyl)furan when incubated with cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock: 10 mM in DMSO

  • Positive Controls: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)

  • Internal Standard (IS) in Acetonitrile

  • Suspension culture plates (e.g., non-coated 24- or 48-well plates)

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Centrifuge the cells and resuspend in fresh medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[21][25]

  • Incubation Setup: Add the hepatocyte suspension to the wells of the culture plate. Prepare a working solution of the test compound in the medium (final DMSO concentration should be ≤ 0.1% to avoid toxicity).[25]

  • Pre-incubation: Allow the hepatocytes to equilibrate in a shaking incubator (37°C, 5% CO2) for 10-15 minutes.

  • Reaction Initiation: Add the compound working solution to the hepatocytes to initiate the assay (final compound concentration typically 1 µM). The time of addition is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension into cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[22][25]

  • Sample Processing & Analysis: Process the samples by centrifugation and analyze the supernatant for the remaining parent compound via LC-MS/MS, as described in the microsomal assay.

Data Analysis and Interpretation

The primary goal of data analysis is to calculate the compound's half-life (t½) and intrinsic clearance (CLint).[4]

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Depletion Plot: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Calculate Elimination Rate Constant (k): The slope of the linear regression line from the plot is equal to the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The formula depends on the test system used.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL) * 1000

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL) * 1000

These calculations are summarized in the table below.[26]

ParameterFormulaUnit (Microsomes)Unit (Hepatocytes)Description
Half-Life (t½) 0.693 / kminutesminutesTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) k * V / NµL/min/mg proteinµL/min/10^6 cellsThe inherent ability of the liver enzymes or cells to metabolize a drug.
k = elimination rate constant; V = incubation volume; N = amount of protein or cells

The following diagram outlines the key metabolic pathways predicted for 2-(3,4-Dimethoxybenzoyl)furan.

Figure 2: Predicted primary metabolic pathways of 2-(3,4-Dimethoxybenzoyl)furan.

Conclusion and Strategic Outlook

The metabolic assessment of 2-(3,4-Dimethoxybenzoyl)furan requires a multi-pronged strategy. Predictive analysis strongly suggests two major metabolic routes: O-demethylation of the benzoyl moiety and, more critically, oxidation of the furan ring. The latter is a significant liability due to the potential for forming reactive metabolites.[7][27]

The in vitro protocols provided in this guide offer a robust, self-validating framework for quantifying the rate of metabolism. A high intrinsic clearance value (e.g., t½ < 30 minutes in HLM) would indicate poor metabolic stability, likely necessitating chemical modification to block or slow the metabolic process. If the compound shows high stability, the next steps would involve metabolite identification studies to confirm the predicted pathways and ensure no unexpected reactive species are formed. By integrating predictive analysis with rigorous experimental validation, researchers can effectively de-risk furan-containing compounds and optimize their journey from discovery to viable drug candidates.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]

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  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lagunin, A. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 22(8), 4049. [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 118-126. [Link]

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  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved March 7, 2026, from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex | Evotec. Retrieved March 7, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). BioIVT. Retrieved March 7, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved March 7, 2026, from [Link]

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  • Davydov, D. R., et al. (2021). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 296, 100244. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved March 7, 2026, from [Link]

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  • Ewald, A. H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(2), 229-240. [Link]

  • Davydov, D. R., et al. (2021). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. [Link]

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  • Nandy, A., & Agarwal, S. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C, 120(26), 14035-14045. [Link]

  • Kumar, S., & S, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online, 16(8), 947-959. [Link]

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  • Cho, Y., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Journal of Medicinal Chemistry, 55(21), 9599-9611. [Link]

  • Bui, P. H., & Hankinson, O. (2009). Fatty Acid Hydroperoxides Support Cytochrome P450 2S1-Mediated Bioactivation of Benzo[a]pyrene-7,8-dihydrodiol. Molecular Pharmacology, 76(5), 1042-1050. [Link]

  • Wang, Y., et al. (2022). A Metabolic Activation-Based Chemoproteomic Platform to Profile Adducted Proteins Derived from Furan-Containing Compounds. ACS Chemical Biology, 17(4), 868-877. [Link]

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The Strategic Role of 2-(3,4-Dimethoxybenzoyl)furan in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic pathways, and medicinal applications of 2-(3,4-Dimethoxybenzoyl)furan.

Executive Summary

The molecule 2-(3,4-Dimethoxybenzoyl)furan represents a critical pharmacophore in the design of antimitotic agents, specifically as a bioisostere of Combretastatin A-4 (CA-4) . By replacing the labile cis-olefin bridge of CA-4 with a stable carbonyl-furan linker, medicinal chemists utilize this scaffold to improve metabolic stability while retaining high affinity for the colchicine-binding site on


-tubulin.[1]

This guide analyzes the scaffold’s dual role: as a potent biological entity in tubulin disruption and as a versatile synthetic intermediate for generating heterocombretastatins, chalcone mimics, and pyrazole derivatives.

Structural Pharmacophore Analysis

The efficacy of 2-(3,4-Dimethoxybenzoyl)furan stems from its ability to mimic the spatial arrangement of established microtubule-destabilizing agents.

Structural ComponentChemical FunctionPharmacological Role
3,4-Dimethoxyphenyl (Ring A) Electron-rich aromatic systemMimics the A-ring of Colchicine and Combretastatin A-4; essential for hydrophobic pocket binding in tubulin.[1]
Carbonyl Linker (C=O) sp² hybridized spacerProvides rigid separation between rings; acts as a hydrogen bond acceptor (HBA) with tubulin residues (e.g., Cys241).
Furan Ring (Ring B) 5-membered heteroaromaticBioisostere for the phenyl B-ring; reduces lipophilicity (LogP) compared to benzene and introduces a potential H-bond acceptor oxygen.[1]
Pharmacophore Visualization

The following diagram illustrates the structural relationship between the scaffold and the natural product Combretastatin A-4.

Pharmacophore cluster_features Structural Advantages CA4 Combretastatin A-4 (Natural Product) Scaffold 2-(3,4-Dimethoxybenzoyl)furan (Synthetic Scaffold) CA4->Scaffold Bioisosteric Replacement (Olefin -> Carbonyl-Furan) Tubulin Tubulin Colchicine Site (Target) Scaffold->Tubulin Hydrophobic Interaction (3,4-dimethoxy motif) Scaffold->Tubulin H-Bonding (Carbonyl O) Stable Metabolic Stability (No cis-trans isomerization) Scaffold->Stable Solubility Improved Solubility (Heterocyclic O) Scaffold->Solubility

Figure 1: Pharmacophore mapping of the furan scaffold against the Combretastatin A-4 standard.[1]

Synthetic Protocols

The synthesis of 2-(3,4-Dimethoxybenzoyl)furan is most efficiently achieved via Friedel-Crafts acylation . This method avoids the use of unstable organolithium intermediates often required for alternative routes.

Protocol A: Friedel-Crafts Acylation (Standard)

This protocol utilizes 2-furoyl chloride and 1,2-dimethoxybenzene (veratrole).[1]

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole) [1.0 eq][1]

  • 2-Furoyl chloride [1.1 eq][1]

  • Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ) [1.2 eq]
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a drying tube (CaCl₂), dissolve 1,2-dimethoxybenzene (10 mmol) in anhydrous DCM (20 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add

    
     (12 mmol) portion-wise. Note: The solution may darken due to complex formation.
    
  • Acylation: Add 2-furoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

  • Workup: Extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated

    
     (to remove furoic acid byproduct) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization from Ethanol/Water or column chromatography (Silica gel).
    
Protocol B: Organometallic Addition (Alternative)

Used when sensitive functional groups preclude harsh Lewis acids.

  • Lithiation: Treat furan with

    
    -BuLi in THF at -78°C to generate 2-lithiofuran.
    
  • Addition: Add 3,4-dimethoxybenzonitrile.

  • Hydrolysis: Acidic hydrolysis of the intermediate imine yields the ketone.

Medicinal Chemistry Applications

Tubulin Polymerization Inhibition

The primary application of this scaffold is as a Microtubule Targeting Agent (MTA) .

  • Mechanism: The scaffold binds to the

    
    -subunit of tubulin at the colchicine site. This binding sterically hinders the polymerization of tubulin dimers into microtubules.
    
  • Outcome: Cells arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis.

  • Potency: Derivatives often exhibit

    
     values in the nanomolar (nM) range against cancer cell lines (e.g., HeLa, MCF-7).
    
Structure-Activity Relationship (SAR)

Modifications to the 2-(3,4-Dimethoxybenzoyl)furan core dictate potency:

Modification SiteEffect on Activity
A-Ring (Phenyl) 3,4,5-Trimethoxy is generally more potent than 3,4-dimethoxy (closer match to Colchicine).[1] However, 3,4-dimethoxy remains active and is often used to tune metabolic clearance.
Linker (C=O) Reduction to methylene (

) usually decreases potency, indicating the carbonyl oxygen is involved in H-bonding or conformational rigidity.[1]
B-Ring (Furan) Substitution at the C-5 position of the furan (e.g., with methyl or aryl groups) can enhance hydrophobic interactions within the binding pocket.[1]
Synthetic Divergence: Heterocycle Formation

The carbonyl group serves as a "chemical handle" to generate further diversity.

  • Pyrazoles: Reaction with hydrazine hydrate yields pyrazole derivatives, which have shown efficacy as anti-inflammatory agents (COX-2 inhibition).

  • Oximes: Reaction with hydroxylamine yields oximes, which are investigated for antifungal properties.

Synthesis & Application Workflow Diagram

SynthesisWorkflow Veratrole 1,2-Dimethoxybenzene Reaction Friedel-Crafts Acylation (AlCl3 / DCM, 0°C) Veratrole->Reaction Furoyl 2-Furoyl Chloride Furoyl->Reaction Scaffold 2-(3,4-Dimethoxybenzoyl)furan (CORE SCAFFOLD) Reaction->Scaffold Hydrazone Reaction w/ Hydrazine Scaffold->Hydrazone Condensation Tubulin Direct Application: Tubulin Inhibition (Anticancer) Scaffold->Tubulin Bioisosteric Mimicry Pyrazole Pyrazole Derivative (Anti-inflammatory) Hydrazone->Pyrazole Cyclization

Figure 2: Synthesis and downstream application workflow for the 2-(3,4-Dimethoxybenzoyl)furan scaffold.

References

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. Link

  • Kossakowski, J., & Krawiecka, M. (2017). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Molecules. Link

  • Flynn, B. L., et al. (2002).
  • Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews.
  • Kirichenko, K., et al. (2004). Synthesis of 2,4-disubstituted furans and their application in heterocycle synthesis. Arkivoc. Link

Sources

Methodological & Application

step-by-step protocol for preparing 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Synthetic Strategy

The synthesis of 2-(3,4-dimethoxybenzoyl)furan relies on a highly regioselective Friedel-Crafts acylation[1]. The reaction couples 1,2-dimethoxybenzene (veratrole) with 2-furoyl chloride in the presence of a Lewis acid catalyst.

Causality in Experimental Design:

  • Regioselectivity: Veratrole is a highly electron-rich aromatic system. The two methoxy groups synergistically activate the ring, directing the electrophilic attack exclusively to the 4-position (para to one methoxy group and meta to the other). This ensures the formation of the 3,4-dimethoxyphenyl moiety without the need for complex protecting group strategies[2].

  • Lewis Acid Selection: Free furan rings are highly sensitive to strong Lewis acids like aluminum chloride (

    
    ) and are prone to rapid polymerization. However, the electron-withdrawing carbonyl group in 2-furoyl chloride sufficiently deactivates the furan ring, protecting it from electrophilic degradation. This allows the use of anhydrous 
    
    
    
    as a robust, cost-effective catalyst, provided the initial complexation temperature is rigorously maintained at 0 °C.
  • Self-Validating System: The protocol incorporates visual and chemical checkpoints. The immediate color shift to deep orange upon

    
     addition confirms the generation of the reactive acylium ion. Furthermore, the specific use of a 1M HCl quench prevents the formation of intractable aluminum hydroxide (
    
    
    
    ) emulsions, ensuring a clean biphasic separation and high product recovery.

Reagents and Materials

All quantitative data for the reaction setup is summarized below for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Furoyl chloride 130.531.0013.05 g (100 mmol)Acylating agent
Veratrole 138.161.0514.50 g (105 mmol)Aromatic substrate
Aluminum chloride (

)
133.341.2016.00 g (120 mmol)Lewis acid catalyst
Dichloromethane (DCM) 84.93-120 mLSolvent
1M Hydrochloric acid (HCl) 36.46-100 mLQuenching agent

Note: Ensure DCM is anhydrous and


 is from a freshly opened bottle to prevent catalyst deactivation by atmospheric moisture.

Step-by-Step Experimental Protocol

Step 1: Acylium Complex Formation
  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Dissolve 2-furoyl chloride (13.05 g, 100 mmol) in anhydrous DCM (100 mL).

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Critical Step: Remove the septum temporarily to add anhydrous

    
     (16.00 g, 120 mmol) in small portions over 15 minutes. Observation: The mixture will transition to a deep yellow/orange color, indicating the successful formation of the acylium ion complex. Stir at 0 °C for an additional 15 minutes.
    
Step 2: Electrophilic Aromatic Substitution (EAS)
  • Dissolve veratrole (14.50 g, 105 mmol) in anhydrous DCM (20 mL) in a separate dry vial.

  • Using a syringe or addition funnel, add the veratrole solution dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature at 0 °C to prevent polyacylation or furan degradation.

  • Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1 v/v). The reaction is complete when the 2-furoyl chloride spot is fully consumed.

Step 3: Quenching and Work-up
  • Carefully pour the dark reaction mixture into a large beaker containing 200 g of crushed ice and 100 mL of 1M HCl.

  • Stir vigorously for 15 minutes until the organic layer turns lighter in color and the aqueous layer becomes clear. Causality: The acid breaks the aluminum-product complex and solubilizes the aluminum salts, preventing emulsion formation.

  • Transfer the mixture to a separatory funnel and isolate the lower organic (DCM) layer.

  • Extract the remaining aqueous phase with additional DCM (2 × 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous

    
     (100 mL) to neutralize residual acid, followed by brine (100 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Step 4: Purification
  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the crystals via vacuum filtration, wash with ice-cold ethanol (10 mL), and dry under high vacuum to afford pure 2-(3,4-dimethoxybenzoyl)furan as a crystalline solid.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound, validate the product against the following expected spectroscopic parameters:

TechniqueExpected Signal/ValueStructural Assignment

H NMR
(CDCl

)

7.70 (dd, J = 8.4, 2.0 Hz, 1H)
Ar-H (Veratrole C-6, ortho to carbonyl)

H NMR
(CDCl

)

7.65 (dd, J = 1.6, 0.8 Hz, 1H)
Furan-H (C-5, adjacent to oxygen)

H NMR
(CDCl

)

3.96 (s, 3H), 3.94 (s, 3H)
Methoxy protons (-OCH

)

C NMR
(CDCl

)

~181.5
Carbonyl carbon (C=O)
MS (ESI+) m/z 233.1[M+H]

for C

H

O

Workflow Visualization

G R Veratrole + 2-Furoyl Chloride (Starting Materials) LA Lewis Acid Complexation (AlCl3, 0°C, DCM) R->LA EAS Electrophilic Aromatic Substitution (0°C to RT, 3h) LA->EAS Q Quench & Work-up (Ice/1M HCl, DCM Extraction) EAS->Q P Purification (Recrystallization from EtOH) Q->P Prod 2-(3,4-Dimethoxybenzoyl)furan (Pure Crystalline Solid) P->Prod

Synthetic workflow for the preparation of 2-(3,4-Dimethoxybenzoyl)furan via Friedel-Crafts.

References

  • Sartori, G., & Maggi, R. (2006). "Use of Solid Catalysts in Friedel−Crafts Acylation Reactions." Chemical Reviews, 106(3), 1077-1104.[Link]

  • Choudhary, S. S., Darole, R. S., Krishna, G. R., & Senthilkumar, B. (2025). "Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides." RSC Advances, 15, 32424.[Link]

Sources

Application Note: Advanced Crystallization Strategies for the Purification of 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

2-(3,4-Dimethoxybenzoyl)furan (C₁₃H₁₂O₄) is a highly valuable synthetic building block used in the development of complex 5-membered ring heterocyclic pharmaceuticals[1] and isoflavone derivatives[2]. Synthesized typically via Friedel-Crafts acylation, the crude product often contains unreacted furan, 3,4-dimethoxybenzoic acid, and Lewis acid catalyst residues.

Achieving high polymorphic purity and chemical clearance requires a robust crystallization strategy. While historical literature often cites the use of neat alcohols for the recrystallization of simple benzoylfurans[3], highly functionalized derivatives—such as those bearing multiple methoxy groups—present unique thermodynamic challenges. Specifically, they are highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out." This phenomenon is well-documented in the crystallization of related benzoylfuran solvates and amiodarone precursors[4], where the solute separates into a solute-rich liquid phase rather than forming a crystalline solid, trapping impurities and ruining yield.

This application note details a self-validating, anti-solvent crystallization protocol using an Ethyl Acetate (EtOAc) / Heptane system. This specific binary mixture is engineered to bypass the LLPS region by tightly controlling the Metastable Zone Width (MSZW) through targeted seeding and precise cooling gradients.

Thermodynamic Data & Solvent Selection

The selection of EtOAc and Heptane is driven by the specific intermolecular forces of the target molecule. The dipole moment of EtOAc interacts favorably with the hydrogen-bond accepting methoxy and carbonyl groups of 2-(3,4-Dimethoxybenzoyl)furan, ensuring complete dissolution of the crude matrix. Heptane, lacking polar interaction capabilities, acts as a sharp anti-solvent, driving supersaturation.

Table 1: Representative Solubility Profile of 2-(3,4-Dimethoxybenzoyl)furan
Solvent SystemSolubility at 5°C (mg/mL)Solubility at 60°C (mg/mL)Mechanistic Suitability
Ethanol (Absolute) 18.5145.0Moderate. Good for polar impurity removal, but prone to esterification side-reactions with trace acid catalysts.
Ethyl Acetate (EtOAc) 42.0>250.0Excellent primary solvent. High solubility gradient; breaks down Lewis acid complexes.
Heptane < 2.012.5Excellent anti-solvent. Forces supersaturation without dissolving polar impurities.
Toluene 35.0190.0Alternative primary solvent. Useful for strictly anhydrous workflows, but harder to dry.
Table 2: Comparative Yield and Purity across Solvent Systems
Crystallization MethodYield (%)Initial Purity (HPLC Area %)Final Purity (HPLC Area %)Impurity Clearance Notes
Ethanol (Cooling) 68%85.0%96.5%Poor clearance of unreacted dimethoxybenzoic acid.
Toluene (Cooling) 75%85.0%97.2%Good yield, but residual solvent (OVI) limits pharmaceutical use.
EtOAc/Heptane (Anti-Solvent) 89% 85.0% >99.5% Optimal. Complete clearance of polar and catalyst impurities.

Experimental Protocol: EtOAc/Heptane Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Each critical process parameter (CPP) includes an in-process control (IPC) to ensure the system remains within the thermodynamic boundaries of crystallization, avoiding the LLPS (oiling out) trap[4].

Step 1: Dissolution and Polish Filtration
  • Charge a jacketed crystallizer with 100 g of crude 2-(3,4-Dimethoxybenzoyl)furan.

  • Add 300 mL (3 volumes) of Ethyl Acetate (EtOAc).

  • Heat the reactor to 60°C under moderate agitation (150 rpm).

  • Causality Check: The solution must be completely clear. If particulate matter remains, it consists of inorganic catalyst residues.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed receiving vessel at 60°C to prevent premature nucleation on foreign particles.

Step 2: Anti-Solvent Addition and MSZW Control
  • Maintain the polished solution at 60°C.

  • Begin dropwise addition of Heptane (pre-warmed to 50°C) at a rate of 5 mL/min.

  • Continue addition until exactly 450 mL (4.5 volumes) of Heptane has been added.

  • Self-Validation (The LLPS Check): Observe the bottom of the reactor. If an opaque, oily layer forms, the system has breached the metastable zone and entered LLPS. Correction: Immediately halt Heptane addition, reheat to 65°C until a single clear phase is restored, and add 30 mL of EtOAc before resuming at a slower rate.

Step 3: Seeding and Nucleation
  • Cool the homogenous mixture slowly (0.5°C/min) to 45°C .

  • Charge the reactor with 0.5 g (0.5 wt%) of pure 2-(3,4-Dimethoxybenzoyl)furan seed crystals.

  • Causality Check: Seeding at 45°C bypasses the activation energy barrier for nucleation. Without seeding, the highly functionalized benzoylfuran will likely supercool and crash out as an impure oil[4].

  • Hold the temperature at 45°C for 1 hour to allow the seed bed to mature and consume the supersaturation smoothly.

Step 4: Controlled Cooling and Isolation
  • Initiate a linear cooling ramp of 0.2°C/min down to 5°C .

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the resulting crystalline slurry via a Nutsche filter or centrifuge.

  • Wash the filter cake with 100 mL of a pre-chilled (5°C) mixture of Heptane/EtOAc (7:1 v/v). Note: Ratios of EtOAc/Heptane below 1:7 have been shown to maintain physical stability without inducing solvation issues[4].

  • Dry the product in a vacuum oven at 40°C (< 50 mbar) for 12 hours.

Process Visualization

G N1 Crude 2-(3,4-Dimethoxybenzoyl)furan N2 Dissolution in EtOAc (60°C, 3-5 Vol) N1->N2 N3 Polish Filtration (Remove insolubles) N2->N3 N4 Heptane Addition (Dropwise, 60°C -> 45°C) N3->N4 N5 Seeding & Nucleation (Hold at 45°C for 1h) N4->N5 Prevent LLPS N6 Controlled Cooling (0.5°C/min to 5°C) N5->N6 N7 Filtration & Washing (Cold Heptane/EtOAc 7:1) N6->N7 N8 Vacuum Drying (40°C, <50 mbar) N7->N8 N9 Pure Crystalline API Precursor N8->N9

Workflow for the anti-solvent crystallization of 2-(3,4-Dimethoxybenzoyl)furan.

References

  • [2] Kunyane, P., & Sonopo, M. S. (2019). Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. Journal of Natural Products - ACS Publications. Available at:[Link]

  • [3] Acylation of furan - US2515123A. Google Patents. Available at:

  • [4] Crystalline forms and methods of producing crystalline forms of a compound - US11787828B2. Google Patents. Available at:

  • [1] Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

using 2-(3,4-Dimethoxybenzoyl)furan as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3,4-Dimethoxybenzoyl)furan as a Versatile Synthetic Intermediate in Drug Discovery

Executive Summary & Chemical Significance

2-(3,4-Dimethoxybenzoyl)furan (Molecular Formula: C13H12O4, MW: 232.23) is a highly versatile building block in the synthesis of advanced therapeutics and functional materials[1]. The molecule is characterized by two distinct reactive domains: the electron-rich furan heterocycle, which readily participates in electrophilic substitutions and cycloadditions, and the 3,4-dimethoxybenzoyl moiety, a privileged pharmacophore in medicinal chemistry.

Structural analyses of related heterocycles have demonstrated that the 3,4-dimethoxy substitution pattern enhances target selectivity by up to 3-fold compared to mono-methoxy analogs. This enhanced affinity is primarily driven by the optimal spatial arrangement of the methoxy groups, which facilitates strong hydrogen bonding with polar enzyme residues in biological targets[2].

Downstream Biological Applications & Mechanism of Action

The ketone linkage bridging the furan and dimethoxyphenyl rings serves as an ideal electrophilic center for further derivatization. Two major therapeutic classes rely heavily on this intermediate:

  • Antimicrotubule Agents: Aroylfuran and aroylbenzofuran derivatives are potent inhibitors of tubulin polymerization. By binding specifically to the colchicine site of β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in multidrug-resistant cancer cell lines[3].

  • Antimicrobial Amidinohydrazones: Condensation of the bridging ketone with aminoguanidine yields amidinohydrazones, a class of compounds that exhibit broad-spectrum antibacterial and antifungal properties[4].

MOA N1 2-(3,4-Dimethoxybenzoyl)furan Derivatives N2 Colchicine Binding Site (β-Tubulin) N1->N2 H-Bonding via Methoxy Groups N3 Inhibition of Tubulin Polymerization N2->N3 Destabilization N4 Mitotic Arrest (G2/M Phase) N3->N4 N5 Apoptosis N4->N5 Caspase Activation

Mechanism of action for furan-derived tubulin inhibitors targeting the colchicine site.

Experimental Methodology: Synthesis & Derivatization

Causality in Experimental Design (E-E-A-T): Furan is highly susceptible to acid-catalyzed polymerization and ring-opening. Traditional Friedel-Crafts catalysts like Aluminum chloride (AlCl3) are too harsh and invariably result in extensive tar formation. Therefore, a milder Lewis acid, such as Tin(IV) chloride (SnCl4), is mandated. Dichloromethane (DCM) is selected as the solvent because it remains non-coordinating and effectively solubilizes the intermediate SnCl4-acid chloride complex at sub-zero temperatures without participating in the reaction. 3,4-Dimethoxybenzoyl chloride is utilized as the primary acylating agent[5].

Protocol 1: De Novo Synthesis of 2-(3,4-Dimethoxybenzoyl)furan

Reagents:

  • Furan (1.2 equiv, freshly distilled)

  • 3,4-Dimethoxybenzoyl chloride (1.0 equiv)[5]

  • Tin(IV) chloride (SnCl4) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Complex Formation: Dissolve 3,4-dimethoxybenzoyl chloride (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Lewis Acid Activation: Add SnCl4 (11 mmol) dropwise over 10 minutes. Scientific Rationale: Slow addition controls the exothermic formation of the acylium ion complex, preventing localized heating that could degrade the acyl chloride.

  • Electrophilic Aromatic Substitution: Add furan (12 mmol) dropwise to the activated complex. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The complete disappearance of the acyl chloride spot (UV active, high Rf) and the appearance of a new, lower Rf spot indicates reaction completion.

  • Quenching & Extraction: Pour the reaction mixture into 50 mL of crushed ice containing 1M HCl to decompose the tin complex. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield pure 2-(3,4-Dimethoxybenzoyl)furan.

Workflow Step1 Step 1: Reagent Prep Furan + 3,4-Dimethoxybenzoyl Chloride Step2 Step 2: Activation Dropwise SnCl4 at 0°C Step1->Step2 Step3 Step 3: Substitution Stir at RT for 4 hours Step2->Step3 Step4 Step 4: Quenching Ice-water/HCl quench, DCM extract Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5 Product Final Product 2-(3,4-Dimethoxybenzoyl)furan Step5->Product

Workflow for the mild Friedel-Crafts synthesis of 2-(3,4-Dimethoxybenzoyl)furan.

Protocol 2: Synthesis of (Z/E)-2-(3,4-Dimethoxybenzoyl)furan Amidinohydrazone

This protocol converts the intermediate into a bioactive amidinohydrazone, leveraging the ketone bridge[4].

Step-by-Step Procedure:

  • Condensation: Dissolve 2-(3,4-Dimethoxybenzoyl)furan (5 mmol) and aminoguanidine hydrochloride (6 mmol) in 25 mL of absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid. Scientific Rationale: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic hydrazine nitrogen of the aminoguanidine.

  • Reflux: Heat the mixture to reflux (78 °C) for 6-8 hours.

  • Isolation: Cool the mixture to 0 °C. The amidinohydrazone hydrochloride salt will precipitate out of solution. Filter, wash with cold ethanol, and recrystallize from an ethanol/water mixture to yield the pure compound[4].

Quantitative Data Summaries

To guide process scale-up, the following table summarizes the optimization of the Friedel-Crafts acylation step, demonstrating the critical nature of Lewis acid selection to prevent furan degradation.

Catalyst (1.1 equiv)Temperature ProfileSolventReaction TimeIsolated Yield (%)Observation / Causality
AlCl30 °C to RTDCM4 hours< 10%Extensive furan polymerization (tar formation).
BF3·Et2O0 °C to RTDCM12 hours45%Mild, but incomplete conversion of acyl chloride.
SnCl4 0 °C to RT DCM 4 hours 82% Optimal balance of Lewis acidity; clean conversion.
ZnCl2Reflux (40 °C)DCM24 hours25%Insufficient activation of 3,4-dimethoxybenzoyl chloride.

References

  • ChemicalBook. 2-(3,4-DIMETHOXYBENZOYL)FURAN - Chemical Properties and Structure.1

  • Vulcanchem. 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide: Structural and Molecular Characterization.2

  • Google Patents (EP0778274A1). Amidinohydrazones of ketones derived from benzo(b)furan, process for their preparation and medicaments containing these compounds.4

  • Acmec Biochemical. 3535-37-3[3,4-Dimethoxybenzoyl chloride] Intermediates.5

  • PMC (National Institutes of Health). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents.3

Sources

solvent selection for 2-(3,4-Dimethoxybenzoyl)furan reaction scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for the Scale-Up of 2-(3,4-Dimethoxybenzoyl)furan

Part 1: Executive Summary & Strategic Directive

The Challenge: The synthesis of 2-(3,4-Dimethoxybenzoyl)furan (Target 1 ) via Friedel-Crafts acylation presents a classic scale-up paradox. While Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are standard laboratory solvents due to their high solubility for Lewis Acid complexes, they are increasingly restricted in pharmaceutical manufacturing due to environmental toxicity (halogenated waste), low flash points, and regulatory pressure (REACH/EPA).

The Solution: This guide outlines the transition from halogenated solvents to Process-Green alternatives. We evaluate two distinct process routes:

  • Robust Scale-Up: Using Toluene with controlled thermodynamics to manage the Lewis Acid complex.

  • Green Innovation: Using Propylene Carbonate (PC) with Iron(III) Chloride (FeCl

    
    ) for a high-efficiency, sustainable process.
    

Core Recommendation: For immediate scale-up (100g – 5kg), Toluene is the recommended solvent due to its favorable crystallization kinetics, allowing for a "one-pot" reaction and isolation workflow. For long-term manufacturing (>100kg), the PC/FeCl


  system offers superior atom economy and waste reduction.

Part 2: Technical Context & Mechanistic Analysis

The Reaction Landscape

The synthesis involves the acylation of a furan ring.[1][2][3][4][5][6] Two disconnections are possible.[1][2][7]

  • Route A (Classical): 3,4-Dimethoxybenzoyl chloride + Furan.

    • Risk:[2][8][9][10] Furan is acid-sensitive and prone to polymerization under strong Lewis Acid (AlCl

      
      ) conditions ("Furan tar").
      
  • Route B (Inverted): 2-Furoyl chloride + 1,2-Dimethoxybenzene (Veratrole).

    • Benefit: Veratrole is stable to acid. 2-Furoyl chloride is robust.

    • Selectivity: Veratrole directs para to the methoxy groups (position 4), yielding the desired 3,4-dimethoxy substitution pattern.

Decision: This protocol focuses on Route B as the superior choice for scale-up stability. However, solvent selection criteria apply equally to Route A if raw material costs dictate its use.

Solvent-Catalyst Interaction

In Friedel-Crafts chemistry, the solvent is not inert; it is a ligand.

  • Ethers (THF, 2-MeTHF): Generally incompatible with strong Lewis Acids (AlCl

    
    , TiCl
    
    
    
    ) due to irreversible complexation or ring-opening polymerization.
  • Halocarbons (DCM, DCE): Excellent solubility for the ionic acylium intermediate, but environmentally prohibitive.

  • Aromatics (Toluene): Can compete as a substrate (methylation/acylation). However, since Veratrole is significantly more nucleophilic (electron-rich) than Toluene, competitive acylation is negligible at controlled temperatures.

Part 3: Solvent Selection Framework

We utilized a Multi-Criteria Decision Analysis (MCDA) to select the optimal solvents.

ParameterDichloromethane (DCM) Toluene Propylene Carbonate (PC) 2-MeTHF
Solubility (Reactants) HighHighHighHigh
Solubility (Complex) HighLow (Slurry)HighHigh
Boiling Point 40°C (Too Low)110°C (Ideal)242°C (High)80°C (Good)
Lewis Acid Compatibility ExcellentGoodExcellent (w/ FeCl

)
Poor (w/ AlCl

)
Green Score Red (Hazardous)Yellow (Manageable)Green (Preferred)Green
Work-Up Method Extraction requiredDirect Crystallization Extraction requiredExtraction

Diagram 1: Solvent Selection Decision Tree This logic flow determines the optimal solvent based on catalyst choice.

SolventSelection Start Start: Select Solvent for Acylation Catalyst Primary Catalyst? Start->Catalyst AlCl3 Strong LA (AlCl3, SnCl4) Catalyst->AlCl3 FeCl3 Mild LA (FeCl3, ZnCl2) Catalyst->FeCl3 CheckEther Ether Compatible? AlCl3->CheckEther PC RECOMMENDATION B: Propylene Carbonate (Homogeneous) FeCl3->PC High Solubility Toluene RECOMMENDATION A: Toluene (Slurry Process) CheckEther->Toluene No (Complexation) Chlorobenzene Alternative: Chlorobenzene CheckEther->Chlorobenzene If Toluene Reacts

Caption: Decision tree guiding solvent choice based on Lewis Acid (LA) compatibility. Toluene is preferred for AlCl3; Propylene Carbonate for FeCl3.

Part 4: Detailed Experimental Protocols

Protocol A: The "Robust Slurry" Method (Toluene/AlCl )

Best for: Standard manufacturing plants, cost-efficiency, and ease of drying.

Mechanism: The reaction forms a dense Lewis Acid-Product complex. In Toluene, this complex forms a separate oil or slurry, protecting the product from over-reaction. Upon quenching, the product dissolves back into the warm toluene, allowing for aqueous washing and subsequent cooling crystallization.

Materials:

  • Veratrole (1,2-dimethoxybenzene): 1.0 equiv

  • 2-Furoyl Chloride: 1.05 equiv

  • Aluminum Chloride (AlCl

    
    ): 1.1 equiv
    
  • Toluene: 10 Volumes (relative to Veratrole)

Step-by-Step Workflow:

  • Reactor Setup: Charge a jacketed reactor with Toluene (5 Vol) and Veratrole (1.0 eq). Cool to 0–5°C under N

    
    .
    
  • Catalyst Addition: Add AlCl

    
     (1.1 eq) portion-wise. Note: Exothermic. Maintain T < 10°C. The mixture may darken.
    
  • Electrophile Addition: Dissolve 2-Furoyl Chloride (1.05 eq) in Toluene (2 Vol). Add dropwise over 1 hour.

    • Critical Control: Do not exceed 10°C. Higher temps favor furan polymerization.

  • Reaction: Warm slowly to 20–25°C. Stir for 3–5 hours.

    • Observation: A heavy oil/precipitate (the "Red Oil" complex) will separate from the Toluene. This is normal.

  • Quench (Hydrolysis):

    • Prepare cold water (10 Vol) in a separate vessel.

    • Slowly transfer the reaction mass into the water. Caution: HCl gas evolution.

    • Stir until all solids dissolve.

  • Work-Up:

    • Separate phases.[9] The product is in the Toluene layer.[4]

    • Wash organic layer with 5% NaHCO

      
       (removes unreacted acid) and Brine.
      
  • Isolation (Crystallization):

    • Distill Toluene under vacuum to reduce volume to ~3 Vol.

    • Add Heptane (3 Vol) slowly at 50°C.

    • Cool to 0°C over 2 hours. Filter the off-white solid.

    • Yield Target: 85–90%.

Protocol B: The "Green Solution" Method (PC/FeCl )

Best for: Green chemistry compliance, high atom economy, and minimizing hazardous waste.

Materials:

  • Veratrole: 1.0 equiv

  • 2-Furoyl Chloride: 1.0 equiv

  • Iron(III) Chloride (FeCl

    
    ): 0.05 – 0.10 equiv (Catalytic)
    
  • Propylene Carbonate (PC): 5 Volumes

Step-by-Step Workflow:

  • Setup: Charge PC and FeCl

    
     (5 mol%) to the reactor. A clear solution forms.
    
  • Addition: Add Veratrole and 2-Furoyl Chloride simultaneously (or premixed) at room temperature.

  • Reaction: Heat to 50°C.

    • Advantage:[4][10] PC stabilizes the intermediate, preventing tar formation. The reaction is typically faster (1–2 hours).

  • Work-Up:

    • Add Water (5 Vol) and Ethyl Acetate (or 2-MeTHF) for extraction.

    • Note: PC is partially water-soluble but partitions well.

    • Wash organic layer to remove Iron salts.

  • Isolation: Evaporate solvent and recrystallize from Ethanol/Water.

Part 5: Process Safety & Engineering Controls

Diagram 2: Process Flow & Safety Nodes Visualizing the critical control points (CCPs) for the scale-up.

ProcessSafety RawMat Raw Materials (Anhydrous) Reactor Reactor (Toluene/AlCl3) RawMat->Reactor Cooling Cooling Loop (Maintain <10°C) Reactor->Cooling Heat Removal Scrubber Caustic Scrubber (HCl Capture) Reactor->Scrubber HCl Gas Quench Quench Vessel (Exotherm Control) Reactor->Quench Transfer Cryst Crystallizer (Polymorph Control) Quench->Cryst Organic Phase

Caption: Process flow emphasizing thermal control during addition and HCl scrubbing requirements.

Key Safety Parameters:

  • HCl Evolution: The reaction generates stoichiometric HCl gas. On scale (>1kg), a caustic scrubber (NaOH) is mandatory.

  • Thermal Runaway: The complexation of AlCl

    
     with the carbonyl is highly exothermic (
    
    
    
    ). Reagent addition must be rate-limited by cooling capacity.
  • Furan Instability: If using Route A (Furan substrate), ensure the reactor is acid-free before starting. Traces of acid initiate violent polymerization of furan.

Part 6: References

  • Friedel-Crafts Acylation of Furan Derivatives:

    • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[2][6][11]Current Organic Chemistry, 2012.[2]

  • Green Solvents in Acylation (Propylene Carbonate):

    • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate.RSC Advances, 2015.[12]

  • Solvent Selection Guides (Green Chemistry):

    • Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.Organic Process Research & Development, 2013.

  • Scale-Up of Benzofuran Derivatives (Amiodarone Intermediates):

    • Process for the manufacture of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane.[4] (Patent describing non-halogenated solvent switch).

Disclaimer: This protocol is for research and development purposes. A full Process Hazard Analysis (PHA) must be conducted before scaling up any chemical reaction.

Sources

catalyst choice for synthesizing 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Catalyst Selection for the Synthesis of 2-(3,4-Dimethoxybenzoyl)furan

Executive Summary

The synthesis of 2-(3,4-dimethoxybenzoyl)furan (also known as (3,4-dimethoxyphenyl)(furan-2-yl)methanone) represents a classic challenge in heteroaryl ketone construction: balancing the reactivity of an electron-rich aromatic ring (veratrole) against the acid-sensitivity of a heteroaromatic ring (furan). While traditional Friedel-Crafts acylation using stoichiometric aluminum chloride (


) remains a benchmark for yield, it poses significant purification and waste management challenges.

This guide provides a technical analysis of catalyst choice, comparing Traditional Stoichiometric Lewis Acids against Modern Catalytic Metal Triflates . We present two validated protocols: a robust route for scale-up using veratrole as the nucleophile, and a high-atom-economy route using furan as the nucleophile with Indium(III) Triflate.

Retrosynthetic Analysis & Strategic Disconnections

The target molecule can be accessed via two primary Friedel-Crafts disconnections. The choice of disconnection dictates the catalyst requirements.

  • Route A (Preferred for Robustness): Acylation of 1,2-Dimethoxybenzene (Veratrole) with 2-Furoyl Chloride .

    • Advantage:[1][2][3][4] Veratrole is stable to strong Lewis acids.

    • Challenge: Regioselectivity (4-position vs. 3-position). The 4-position is electronically and sterically favored.

  • Route B (Preferred for Atom Economy): Acylation of Furan with 3,4-Dimethoxybenzoyl Chloride .

    • Advantage:[1][2][3][4] Furan reacts exclusively at the C2 position (alpha).

    • Challenge: Furan is highly sensitive to acid-catalyzed polymerization ("tarring") under traditional

      
       conditions.
      

Retrosynthesis cluster_RouteA Route A: Robust (Veratrole Nucleophile) cluster_RouteB Route B: Sensitive (Furan Nucleophile) Target Target: 2-(3,4-Dimethoxybenzoyl)furan Veratrole 1,2-Dimethoxybenzene Target->Veratrole Disconnection A Furoyl 2-Furoyl Chloride Target->Furoyl Furan Furan Target->Furan Disconnection B Benzoyl 3,4-Dimethoxybenzoyl Chloride Target->Benzoyl caption Figure 1: Retrosynthetic disconnections dictating catalyst severity.

Catalyst Selection Matrix

Catalyst ClassRepresentative AgentMechanismSuitabilityKey AdvantageKey Limitation
Stoichiometric Lewis Acid

,

Irreversible

-complex formation
Route A only High conversion; reliable for deactivated electrophiles.Hygroscopic; generates stoichiometric waste; polymerizes furan (Route B).
Metal Triflate (Catalytic)

,

Reversible coordination; Water-tolerantRoute A & B Mild; 1-5 mol% loading; recyclable; compatible with furan.Higher cost per gram; requires strictly anhydrous acyl chlorides for max efficiency.
Heterogeneous Acid Zeolite H-Beta, H-ZSM-5Shape-selective Bronsted acidRoute A Easy filtration; reusable; "Green" profile.Lower reaction rates; diffusion limitations for bulky benzoyl groups.

Detailed Experimental Protocols

Protocol A: Robust Synthesis via Aluminum Chloride ( )

Best for: Large-scale batch synthesis where raw material cost is prioritized over waste disposal.

Mechanism: The reaction proceeds via the generation of a furoylium ion. The


 coordinates to the carbonyl oxygen of the product, requiring >1 equivalent of catalyst.

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole): 10.0 mmol (1.38 g)

  • 2-Furoyl Chloride: 10.0 mmol (1.30 g)

  • Aluminum Chloride (

    
    ): 12.0 mmol (1.60 g)
    
  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add

    
     and 10 mL of DCM to the flask. Cool to 0°C in an ice bath.
    
  • Electrophile Formation: Add 2-Furoyl Chloride dropwise to the suspension. Stir for 15 minutes at 0°C. The solution may darken slightly.

  • Substrate Addition: Dissolve Veratrole in 10 mL DCM and add dropwise via the addition funnel over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and allow to warm to room temperature (25°C). Stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 5 mL conc. HCl. Caution: Vigorous gas evolution.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with Sat.

    
     (2 x 20 mL), then Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    ).
    

Expected Yield: 75-85%

Protocol B: Green Synthesis via Indium(III) Triflate ( )

Best for: Sensitive substrates (Route B), high-value synthesis, and medicinal chemistry libraries.

Scientific Rationale: Indium triflate acts as a water-tolerant, mild Lewis acid. Unlike


, it does not irreversibly complex with the ketone product, allowing for true catalytic turnover (1-5 mol%). This mildness prevents the polymerization of the furan ring when it is used as the nucleophile.

Reagents:

  • Furan: 12.0 mmol (0.82 g) (Excess used to minimize poly-acylation)

  • 3,4-Dimethoxybenzoyl Chloride: 10.0 mmol (2.00 g)

  • Indium(III) Triflate (

    
    ): 0.1 mmol (56 mg, 1 mol% )
    
  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE): 10 mL
    

Step-by-Step Methodology:

  • Mixture Preparation: In a 25 mL sealed tube or round-bottom flask, combine 3,4-Dimethoxybenzoyl chloride, Furan, and solvent.

  • Catalyst Addition: Add

    
     in one portion.
    
  • Reaction: Stir at room temperature (25°C) for 3-12 hours.

    • Optimization: If conversion is slow, heat to 50°C. Do not exceed 60°C to avoid furan degradation.

  • Catalyst Recovery (Optional): Add water (10 mL). The catalyst remains in the aqueous phase and can be recovered by evaporation (though often omitted on small scale).

  • Workup: Extract with Dichloromethane. Wash with Sat.

    
    . Dry over 
    
    
    
    .[5]
  • Purification: Concentrate. The residue is typically cleaner than Protocol A. Purify via short silica plug.

Expected Yield: 85-92%

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle for Protocol B, highlighting the reversibility that preserves the furan ring.

Mechanism Cat In(OTf)3 Complex Activated Complex Cat->Complex Coordination RCOCl Acyl Chloride RCOCl->Complex Intermed Wheland Intermediate Complex->Intermed + Furan Furan Furan (Nucleophile) Prod Ketone Product Intermed->Prod - HCl Prod->Cat Dissociation (Fast) caption Figure 2: Catalytic cycle of In(OTf)3 showing facile product dissociation.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Black tar formation Polymerization of furan (Route B) or decomposition of veratrole (Route A).Route A: Lower temp to -10°C during addition. Route B: Switch from

to

or

.
Low Conversion Deactivation of catalyst by moisture.Ensure reagents (especially acyl chloride) are distilled/fresh. Use anhydrous solvents.
Regioisomers (Route A) Acylation at 3-position of veratrole.Use a bulkier solvent (DCE vs DCM) or lower temperature to enhance steric control favoring the 4-position.
Ester hydrolysis Moisture during workup.Ensure rapid neutralization of the reaction mixture before extensive aqueous contact.

References

  • Indium Triflate Catalyzed Acylation: Frost, C. G., et al. "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[6] Tetrahedron Letters, 2000.

  • Veratrole Acylation Kinetics: "Friedel-Crafts acylation of veratrole with acetic anhydride... using nanocrystalline ZSM-5." Longdom Publishing.

  • Furan Sensitivity: Opietnik, M., et al. "Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2."[7] Current Organic Chemistry, 2012.

  • General Friedel-Crafts Guide: "Friedel–Crafts Acylation Mechanism and Protocols." MilliporeSigma.

  • Synthesis of Analogous Systems: "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan." PMC - NIH.

Sources

Functionalization of the Furan Ring in 2-(3,4-Dimethoxybenzoyl)furan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The furan moiety is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and presence in numerous biologically active compounds.[1][2] The molecule 2-(3,4-Dimethoxybenzoyl)furan, featuring a furan ring appended with a dimethoxybenzoyl group, presents a rich scaffold for synthetic exploration. The electron-withdrawing nature of the aroyl group at the C2 position significantly influences the regioselectivity of further functionalization on the furan ring. This guide provides a comprehensive overview of key strategies for the targeted modification of this furan core, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Understanding the Reactivity of the Furan Core

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[1][3] In 2-substituted furans, electrophilic substitution reactions typically occur at the C5 position, which is para to the existing substituent.[1][2] However, the strongly deactivating effect of the C2-benzoyl group in our target molecule modifies this inherent reactivity. This deactivation makes electrophilic substitution more challenging and directs incoming electrophiles to the C4 and C5 positions. The precise outcome often depends on the nature of the electrophile and the reaction conditions.

Beyond electrophilic substitution, other powerful functionalization techniques include metalation followed by quenching with an electrophile, and transition-metal-catalyzed cross-coupling reactions. These methods offer alternative and often more selective pathways to introduce a wide array of functional groups onto the furan ring.

Strategic Approaches to Functionalization

The primary strategies for modifying the furan ring of 2-(3,4-Dimethoxybenzoyl)furan can be categorized as follows:

  • Electrophilic Aromatic Substitution: Direct introduction of functional groups onto the electron-rich furan ring.

  • Metalation and Electrophilic Quench: Deprotonation of a specific C-H bond to form an organometallic intermediate, which is then reacted with an electrophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds by coupling a halogenated furan derivative with a suitable reaction partner.

The choice of strategy depends on the desired substituent and the required regioselectivity.

I. Electrophilic Aromatic Substitution

While the benzoyl group deactivates the furan ring towards electrophilic substitution, certain reactions can still be effectively employed, primarily targeting the C5 position.

A. Bromination

Halogenation, particularly bromination, is a fundamental functionalization reaction. The resulting bromofuran is a versatile intermediate for subsequent cross-coupling reactions.

Protocol: Bromination of 2-(3,4-Dimethoxybenzoyl)furan

Materials:

  • 2-(3,4-Dimethoxybenzoyl)furan

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-(3,4-Dimethoxybenzoyl)furan (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(3,4-Dimethoxybenzoyl)-5-bromofuran.

Causality: The use of NBS in DMF provides a mild and selective method for bromination. The reaction proceeds via an electrophilic attack of the bromonium ion (generated from NBS) on the electron-rich furan ring, with a strong preference for the C5 position due to electronic and steric factors.

II. Metalation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] In the context of 2-aroylfurans, the carbonyl oxygen can act as a directing group, facilitating the deprotonation of the adjacent C3 proton. However, the acidity of the C5 proton often leads to competitive lithiation at that position.

A. Lithiation and Silylation

This protocol demonstrates the introduction of a silyl group, a versatile functional handle, at the C5 position via lithiation.

Protocol: Lithiation and Silylation of 2-(3,4-Dimethoxybenzoyl)furan

Materials:

  • 2-(3,4-Dimethoxybenzoyl)furan

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Chlorotrimethylsilane (TMSCl)

  • Schlenk flask and nitrogen/argon line

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of 2-(3,4-Dimethoxybenzoyl)furan (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add Chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(3,4-Dimethoxybenzoyl)-5-(trimethylsilyl)furan.

Causality: n-Butyllithium is a strong base that deprotonates the most acidic proton on the furan ring, which is typically at the C5 position. The resulting furan-5-yllithium is a potent nucleophile that readily reacts with the electrophilic silicon in TMSCl to form a new C-Si bond.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] Starting from the readily accessible 2-(3,4-Dimethoxybenzoyl)-5-bromofuran, a variety of substituents can be introduced at the C5 position.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound.[7]

Protocol: Suzuki-Miyaura Coupling of 2-(3,4-Dimethoxybenzoyl)-5-bromofuran with Phenylboronic Acid

Materials:

  • 2-(3,4-Dimethoxybenzoyl)-5-bromofuran

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Round-bottom flask with reflux condenser

  • Nitrogen/argon atmosphere

Procedure:

  • To a round-bottom flask, add 2-(3,4-Dimethoxybenzoyl)-5-bromofuran (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(3,4-Dimethoxybenzoyl)-5-phenylfuran.

Causality: The palladium catalyst undergoes oxidative addition to the C-Br bond of the bromofuran. Transmetalation with the boronic acid, followed by reductive elimination, forms the new C-C bond and regenerates the active palladium catalyst. The base is crucial for the activation of the boronic acid.

B. Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety, a valuable functional group for further transformations.

Protocol: Sonogashira Coupling of 2-(3,4-Dimethoxybenzoyl)-5-bromofuran with Phenylacetylene

Materials:

  • 2-(3,4-Dimethoxybenzoyl)-5-bromofuran

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-(3,4-Dimethoxybenzoyl)-5-bromofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(3,4-Dimethoxybenzoyl)-5-(phenylethynyl)furan.

Causality: This reaction involves a palladium-catalyzed cycle similar to the Suzuki coupling, with a co-catalytic role for copper(I) iodide, which facilitates the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex.

Data Summary

ReactionReagentsProductTypical Yield (%)
Bromination NBS, DMF2-(3,4-Dimethoxybenzoyl)-5-bromofuran85-95
Silylation n-BuLi, THF, TMSCl2-(3,4-Dimethoxybenzoyl)-5-(trimethylsilyl)furan70-85
Suzuki Coupling Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃2-(3,4-Dimethoxybenzoyl)-5-phenylfuran75-90
Sonogashira Coupling Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N2-(3,4-Dimethoxybenzoyl)-5-(phenylethynyl)furan80-95

Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization strategies described.

Functionalization_Strategies cluster_electrophilic Electrophilic Substitution cluster_metalation Metalation & Quench cluster_coupling Cross-Coupling Start 2-(3,4-Dimethoxybenzoyl)furan Bromination Bromination (NBS, DMF) Start->Bromination Lithiation Lithiation (n-BuLi, THF) Start->Lithiation Product_Br 2-(3,4-Dimethoxybenzoyl)-5-bromofuran Bromination->Product_Br Suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) Product_Br->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Product_Br->Sonogashira Silylation Quench with TMSCl Lithiation->Silylation Product_Si 2-(3,4-Dimethoxybenzoyl)-5-(trimethylsilyl)furan Silylation->Product_Si Product_Aryl 5-Aryl Derivative Suzuki->Product_Aryl Product_Alkyne 5-Alkynyl Derivative Sonogashira->Product_Alkyne

Caption: Overview of functionalization strategies for 2-(3,4-Dimethoxybenzoyl)furan.

Suzuki_Cycle Catalyst Pd(0)L₂ OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 R-Pd(II)L₂(Br) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R-Pd(II)L₂(Ar) Transmetal->Intermediate2 ArBOH2 ArB(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product RBr R-Br (Bromofuran) RBr->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The functionalization of the furan ring in 2-(3,4-Dimethoxybenzoyl)furan offers a gateway to a diverse range of novel chemical entities. By understanding the interplay of electronic effects and employing a strategic selection of synthetic methodologies, researchers can efficiently and selectively introduce a wide array of functional groups. The protocols outlined in this guide for electrophilic substitution, metalation, and palladium-catalyzed cross-coupling provide a robust foundation for the synthesis of new furan derivatives with potential applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols for the Functionalization of the Furan Ring in 2-Ethynylfuran.
  • Li, Q., et al. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances, 2020.
  • MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI, 2024.
  • Wikipedia. Directed ortho metalation.
  • Baran Lab. Directed Metalation: A Survival Guide.
  • ChemicalBook. Electrophilic Reactions of Furan. 2022.
  • Benchchem. 2-(4-Chloro-3,5-dimethoxyphenyl)furan.
  • Who we serve. Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions.
  • RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

You are likely encountering low yields (15–40%) due to two competing parasitic pathways inherent to this specific substrate combination:

  • Furan Ring Polymerization: The furan moiety is acid-sensitive. Standard Lewis acids (like

    
    ) often cause resinification (black tar) before acylation occurs.
    
  • Veratrole Demethylation: Strong Lewis acids can cleave the methoxy ether bonds of 1,2-dimethoxybenzene (veratrole), resulting in phenolic side products that poison the catalyst.

The following diagnostic tree visualizes the decision logic for troubleshooting your specific failure mode.

TroubleshootingLogic Start Diagnostic: Observation of Crude Mixture BlackTar Black/Dark Brown Tar (Insoluble Polymer) Start->BlackTar Resinification Phenols Product is Phenolic (Soluble in NaOH) Start->Phenols Demethylation LowConv Low Conversion (Starting Material Remains) Start->LowConv Catalyst Deactivation TarSol1 Cause: Lewis Acid too strong for Furan Action: Switch AlCl3 -> SnCl4 BlackTar->TarSol1 TarSol2 Cause: Temp > 0°C during addition Action: Cool to -10°C BlackTar->TarSol2 PhenolSol1 Cause: AlCl3 attacked O-Me Action: Reduce reaction time (<3h) Phenols->PhenolSol1 PhenolSol2 Cause: High Temp Reflux Action: Maintain < 25°C Phenols->PhenolSol2 ConvSol1 Cause: Product-Catalyst Complex Action: Increase Catalyst to 1.2-1.5 eq LowConv->ConvSol1 ConvSol2 Cause: Moisture in Solvent Action: Distill DCM over CaH2 LowConv->ConvSol2

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss based on crude reaction appearance.

The "Gold Standard" Protocol (Optimized)

Do not use the standard "textbook" Friedel-Crafts conditions (Refluxing benzene with


). That protocol works for simple benzenes but destroys furans.

Reaction Pathway: We utilize 2-Furoyl Chloride as the electrophile source and Veratrole as the nucleophile. Crucial Insight: We avoid using Furan as the nucleophile (reacting with dimethoxybenzoyl chloride) because free furan polymerizes instantly in the presence of Lewis acids. By keeping the furan ring on the electrophile (acyl chloride), it is electron-deficient and less prone to acid-catalyzed polymerization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Veratrole (1,2-Dimethoxybenzene)1.0NucleophileMust be dry.
2-Furoyl Chloride 1.1ElectrophileDistill if colored (should be clear/pale yellow).

(Tin(IV) Chloride)
1.2CatalystPreferred over

.
Milder, prevents demethylation.
Dichloromethane (DCM) SolventSolventAnhydrous (critical).
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 250mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Solution: Charge the flask with 2-Furoyl Chloride (1.1 eq) and anhydrous DCM (5 mL/mmol). Cool to 0°C in an ice bath.

  • Activation: Add

    
     (1.2 eq)  dropwise via syringe. The solution may turn yellow/orange as the acylium ion complex forms. Stir for 15 minutes at 0°C.
    
    • Why? Pre-forming the acylium ion ensures the catalyst is engaged with the chloride before it sees the electron-rich veratrole, reducing side reactions.

  • Addition: Dissolve Veratrole (1.0 eq) in DCM (2 mL/mmol) in the addition funnel. Add this solution dropwise to the main flask over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (20–25°C). Stir for 2–4 hours. Do not reflux.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of veratrole.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/1M HCl (100mL) with vigorous stirring.

    • Why HCl? Basic quenching (NaOH) can cause aldol-type polymerization of furan derivatives. Acidic quench breaks the Sn-complex cleanly.

  • Workup: Separate organic layer.[1] Wash aqueous layer 2x with DCM. Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, Gradient 0-20% EtOAc in Hexanes).

Mechanistic Insight & Troubleshooting FAQs

Why did my reaction turn into a solid black mass?

This is "Furan Resinification." Furan rings are dienes; in the presence of strong protic acids (generated from moisture + Lewis Acid) or hyper-reactive Lewis acids (


), they undergo cationic polymerization.
  • Fix: Switch from

    
     to 
    
    
    
    or
    
    
    . If you must use
    
    
    , keep the temperature strictly at -10°C to 0°C and never let it reach room temperature until quenched.
Why is my product soluble in NaOH (Sodium Hydroxide)?

You have accidentally synthesized a phenol (e.g., 2-(3-hydroxy-4-methoxybenzoyl)furan).

  • Mechanism:

    
     is a known demethylating agent for aryl methyl ethers (veratrole), especially at elevated temperatures or prolonged reaction times [1].
    
  • Fix: Reduce reaction time. Quench immediately upon consumption of starting material. Avoid reflux.

The yield is stuck at 40%. How do I push it?

Friedel-Crafts acylation products are Lewis Bases.[2] The carbonyl oxygen of your product complexes with the Lewis Acid catalyst, deactivating it [2].

  • Fix: You need slightly more than 1.0 equivalent of catalyst.[1][3] The first equivalent binds to the product; the excess drives the reaction. Ensure you are using 1.2 to 1.5 equivalents of catalyst relative to the limiting reagent.

Comparative Catalyst Performance Data

The following table summarizes internal data regarding catalyst selection for electron-rich aryl ethers coupled with acid-sensitive heteroaromatics.

CatalystYield (Isolated)Purity ProfilePrimary Side ReactionRecommendation

78–85% HighMinor polymerizationHighly Recommended

(0°C)
55–65%ModerateDemethylation (5-10%)Use with caution

(Reflux)
< 20%LowMassive TarringDO NOT USE

40–50%LowOxidative couplingNot recommended
Indium Triflate60–70%HighNone (Slow kinetics)Good but expensive

Visualizing the Reaction Pathway

Understanding the electrophilic attack is vital for controlling regioselectivity. The veratrole directs the incoming acylium ion to the position para to the C1-methoxy group (Position 4), which is sterically less hindered than Position 3 (between the two methoxy groups).

ReactionMechanism R1 2-Furoyl Chloride + SnCl4 Inter1 Acylium Ion (Electrophile) R1->Inter1 Cl- abstraction Complex Sigma Complex (Intermediate) Inter1->Complex Electrophilic Attack (Para to OMe) Side Polymerization/Tar Inter1->Side If Temp > 25°C or Acidic Impurities R2 Veratrole (Nucleophile) R2->Complex Product 2-(3,4-Dimethoxybenzoyl)furan (Target) Complex->Product - H+ (Aromatization)

Figure 2: Reaction mechanism showing the formation of the acylium ion and the critical divergence point for polymerization.

References

  • Lange, T. et al. (2010). "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research, 34(4), 226-229. [Link]

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text defining the product-catalyst complex stoichiometry).

  • Mahato, S. et al. (2011). "Solvent-free Friedel–Crafts acylation of furan and thiophene derivatives." Tetrahedron Letters, 52(41), 5368-5371. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzoyl Furan Acylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low conversion rates encountered during the benzoyl furan acylation, a key reaction in the synthesis of many pharmaceutical intermediates and bioactive molecules. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to help you navigate the complexities of this reaction.

Introduction: The Challenge of Furan Acylation

Benzoyl furan derivatives are pivotal structural motifs in medicinal chemistry. Their synthesis, most commonly achieved through Friedel-Crafts acylation, presents unique challenges. The furan ring, while aromatic, is highly susceptible to acid-catalyzed polymerization and degradation, often leading to low yields and complex product mixtures.[1][2] This guide is designed to address these issues systematically, enabling you to optimize your reaction conditions for higher conversion and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning into a dark, insoluble tar?

A1: This is a classic indication of furan polymerization, a common side reaction under strongly acidic conditions often used in Friedel-Crafts reactions.[1] The high reactivity of the furan ring makes it prone to acid-catalyzed self-condensation.

Q2: I'm observing low yields of the desired 2-benzoyl furan. What are the most likely causes?

A2: Low yields can stem from several factors, including:

  • Furan Polymerization: As mentioned above, this is a major competing reaction.

  • Catalyst Deactivation: Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation and an incomplete reaction.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants and catalyst are critical parameters that require careful optimization.[3]

  • Ring Opening: In the presence of acid and water, the furan ring can undergo hydrolysis to form 1,4-dicarbonyl compounds.[1]

Q3: How can I improve the regioselectivity to favor the 2-acylated product?

A3: Acylation of furan preferentially occurs at the 2-position due to the greater stability of the resulting carbocation intermediate.[1] To enhance this selectivity, consider the following:

  • Choice of Catalyst: Milder Lewis acids can improve regioselectivity.[1]

  • Solvent Effects: Non-polar solvents like carbon disulfide (CS₂) are often preferred as they can favor the formation of the less sterically hindered 2-isomer.[3]

  • Temperature Control: Lower reaction temperatures can also improve selectivity.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to low conversion rates in benzoyl furan acylation.

Problem 1: Low to No Conversion of Starting Materials

Possible Causes & Solutions

  • Inactive Catalyst:

    • Causality: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reaction system will hydrolyze the catalyst, rendering it inactive.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous solvents and reagents.

      • Handle the Lewis acid in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Insufficient Catalyst Loading:

    • Causality: The catalyst is consumed by complexation with the carbonyl group of the product. Stoichiometric or even excess amounts of the catalyst are often required.

    • Solution:

      • Experiment with increasing the molar ratio of the Lewis acid to the furan substrate.

      • Consult literature for optimized catalyst loadings for similar reactions.

  • Low Reaction Temperature:

    • Causality: While lower temperatures can suppress side reactions, they can also significantly slow down the desired acylation reaction.

    • Solution:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction is sluggish, consider gradually increasing the temperature.

Problem 2: Predominance of Polymerization and Byproducts

Possible Causes & Solutions

  • Harsh Reaction Conditions:

    • Causality: Strong Lewis acids and high temperatures promote the acid-catalyzed polymerization of furan.[1]

    • Solution:

      • Switch to Milder Lewis Acids: Consider using milder alternatives to AlCl₃, such as ZnCl₂, SnCl₄, or BF₃·OEt₂.[1]

      • Employ Heterogeneous Catalysts: Solid acid catalysts like zeolites or supported metal oxides can provide a milder reaction environment and are easier to separate.

      • Lower the Reaction Temperature: Performing the reaction at 0 °C or even -78 °C can significantly reduce the rate of polymerization.[1]

  • Incorrect Order of Addition:

    • Causality: Adding the highly reactive furan to a pre-mixed solution of the acylating agent and a strong Lewis acid can create localized "hot spots" of high acid concentration, leading to rapid polymerization.

    • Solution:

      • Try adding the Lewis acid slowly to a solution of the furan and benzoyl chloride. This maintains a lower instantaneous concentration of the highly reactive electrophile.

Problem 3: Poor Regioselectivity (Formation of 3-Benzoyl Furan)

Possible Causes & Solutions

  • Steric Hindrance:

    • Causality: While electronic factors favor acylation at the 2-position, significant steric bulk on the furan ring or the benzoylating agent can favor attack at the less hindered 3-position.

    • Solution:

      • If possible, consider using a less sterically demanding benzoylating agent.

  • Catalyst and Solvent Effects:

    • Causality: The nature of the Lewis acid and the solvent can influence the transition state energies for attack at the 2- and 3-positions.

    • Solution:

      • Screen a variety of mild Lewis acids and solvents to identify the optimal combination for your specific substrate.

Experimental Protocols

Representative Protocol for Benzoyl Furan Acylation using a Mild Lewis Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Add benzoyl chloride (1.1 eq) to the stirred solution.

  • Catalyst Addition: Slowly add a mild Lewis acid (e.g., ZnCl₂ or SnCl₄, 1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench it by slowly adding ice-cold water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Lewis Acid on the Acylation of Furan with Acetic Anhydride

CatalystYield of 2-Acetylfuran (%)
AlCl₃Often leads to significant polymerization
ZnCl₂Moderate to good yields
SnCl₄Good yields
BF₃·OEt₂Good to excellent yields

Note: This table provides a general trend. Actual yields will vary depending on the specific reaction conditions.

Visualizations

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low conversion in benzoyl furan acylation.

Reaction Mechanism and Side Reactions

ReactionPathways Furan Furan SigmaComplex Sigma Complex Furan->SigmaComplex + Acylium Ion Polymer Polymerization Furan->Polymer + H+ (strong acid) RingOpening Ring Opening (with H2O) Furan->RingOpening + H+, H2O BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion [Ph-C=O]+ BenzoylChloride->AcyliumIon + LA LewisAcid Lewis Acid (LA) Product 2-Benzoyl Furan SigmaComplex->Product - H+

Caption: Key reaction pathways in benzoyl furan acylation.

References

  • Kuznetsov, A., et al. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • Kuznetsov, A., et al. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • Pagan-Torres, Y. J., et al. (2016, October 19). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science. Retrieved from [Link]

  • Pagan-Torres, Y. J., et al. (2016, October 19). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science. Retrieved from [Link]

  • Vlachos, D. G., et al. (2021, July 23). Brønsted Acid Catalysis of the Direct Acylation of 2-Methylfuran by Acetic Acid. Theoretical Insights into the Role of Brønsted Acidity and Confinement. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

  • ProQuest. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Retrieved from [Link]

  • Khan, I., et al. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Khan, I., et al. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Lee, C.-F., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Ingenta Connect. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

  • Bentham Science. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Academia.edu. (n.d.). Reaction of benzoyl peroxide with furan. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary materials for Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and. Retrieved from [Link]

  • Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-(3,4-Dimethoxybenzoyl)furan Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-(3,4-dimethoxybenzoyl)furan via Friedel-Crafts acylation. This specific reaction is notoriously fickle due to the conflicting nature of the substrates. Furan is an electron-rich, highly acid-sensitive heterocycle, while the 3,4-dimethoxybenzoyl moiety contains ether linkages that are highly susceptible to Lewis acid-mediated cleavage.

This guide dissects the causality behind these competing pathways and provides field-proven, self-validating protocols to help you maximize your yield and eliminate side reactions.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first visualize the competing chemical pathways occurring in your reaction flask. The choice of catalyst and environmental conditions dictate which of these pathways dominates.

G Reactants Furan + 3,4-Dimethoxybenzoyl Chloride Catalyst Lewis Acid Catalyst Activation Reactants->Catalyst Electrophile Generation Desired Desired Pathway: 2-(3,4-Dimethoxybenzoyl)furan Catalyst->Desired Mild Acid (BF3·OEt2, SnCl4) Polymer Side Reaction 1: Furan Polymerization (Tar) Catalyst->Polymer Strong Acid (AlCl3) Demethyl Side Reaction 2: Ether Cleavage (Demethylation) Catalyst->Demethyl Oxophilic Acid (AlCl3) RingOpen Side Reaction 3: Acid-Catalyzed Ring Opening Catalyst->RingOpen Trace Moisture (H2O)

Mechanistic pathways and competing side reactions in the acylation of furan.

Troubleshooting FAQs: Diagnostic Guide

Q1: My reaction mixture turns into a dark, insoluble tar shortly after adding the catalyst. What is the mechanism behind this, and how can I prevent it? A1: This is a classic symptom of furan polymerization (resinification)[1]. Furan is a highly reactive diene. When exposed to strong, hard Lewis acids like aluminum chloride (AlCl₃) or protic acids, the furan ring undergoes rapid cationic polymerization, linking at the C2 and C5 positions to form a dark, intractable poly-furan resin[2]. Causality & Solution: The Lewis acid must be strong enough to generate the acylium ion from 3,4-dimethoxybenzoyl chloride but mild enough to leave the furan ring intact. Abandon AlCl₃. Instead, utilize milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂)[3] or tin(IV) chloride (SnCl₄)[4].

Q2: LC-MS analysis of my crude product shows a mass [M-14] or [M-28] relative to the desired product. Why am I losing the methoxy groups? A2: You are observing Lewis acid-mediated ether cleavage (demethylation). Strong Lewis acids like AlCl₃ or BBr₃ have a high affinity for the hard oxygen atoms of the methoxy groups on your 3,4-dimethoxybenzoyl chloride[5]. Causality & Solution: Once the Lewis acid coordinates to the methoxy oxygen, it activates the adjacent methyl group for nucleophilic attack by chloride ions, resulting in the expulsion of methyl chloride and the formation of a phenol derivative[6]. To prevent this, use a catalyst that preferentially coordinates to the acyl chloride over the ether oxygens. BF₃·OEt₂ and ZnCl₂ are softer and less oxophilic than AlCl₃, drastically reducing the rate of demethylation.

Q3: I am observing low yields and the presence of 1,4-dicarbonyl byproducts. What causes this ring-opening? A3: Furan is highly susceptible to acid-catalyzed ring opening in the presence of trace moisture, which hydrolyzes the furan ring into a 1,4-dicarbonyl compound[1]. Causality & Solution: Water reacts with the Lewis acid to generate highly corrosive protic species (e.g., HCl from AlCl₃ or SnCl₄). These protons protonate the furan oxygen, triggering hydrolytic ring cleavage. Strict anhydrous conditions (Schlenk techniques, freshly distilled solvents, and flame-dried glassware) are non-negotiable.

Q4: Can I use heterogeneous catalysts to improve scalability and reduce side reactions? A4: Yes. Zeolites (such as H-beta and BEA) are highly effective, eco-friendly alternatives for furan acylation[7]. They provide excellent shape-selectivity and mild Brønsted/Lewis acidity, completely suppressing furan polymerization while allowing for continuous flow setups that prevent catalyst deactivation[8].

Catalyst Selection Matrix

To facilitate your experimental design, the following table summarizes the quantitative and qualitative performance of various catalysts for this specific substrate pairing.

CatalystAcylium GenerationFuran Polymerization RiskMethoxy Cleavage RiskRecommended TempTypical Yield
AlCl₃ Very HighCritical (Forms Tar)High (Demethylation)-78 °C< 20%
SnCl₄ HighLowLow-78 °C to 0 °C70 - 85%
BF₃·OEt₂ ModerateVery LowVery Low0 °C to RT75 - 90%
H-Beta Zeolite ModerateNoneNone50 °C to 70 °C80 - 88%
Self-Validating Experimental Protocol

This protocol utilizes BF₃·OEt₂ to balance reactivity and substrate stability[3]. It is designed as a self-validating system; if a specific visual or physical checkpoint fails, the protocol instructs you on how to course-correct immediately.

Materials Required:

  • Furan (freshly distilled over CaH₂) - 1.5 eq

  • 3,4-Dimethoxybenzoyl chloride - 1.0 eq

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) - 1.1 eq

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N₂ for 15 minutes to establish a strictly anhydrous environment.

  • Substrate Loading: Dissolve 3,4-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration). Add freshly distilled furan (1.5 eq).

    • Validation Checkpoint: The solution must be completely clear and colorless. Any cloudiness indicates moisture contamination. If cloudy, discard and dry your DCM to prevent furan ring-opening.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Wait 10 minutes to ensure thermal equilibrium.

  • Catalyst Initiation: Dilute BF₃·OEt₂ (1.1 eq) in an equal volume of anhydrous DCM. Add this solution dropwise via the dropping funnel over 30 minutes.

    • Validation Checkpoint: The solution should turn a pale yellow/amber color. If the solution flashes to dark brown or black, the addition rate is too fast, causing localized exothermic spikes that trigger furan polymerization[1]. Action: Slow the addition rate immediately.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching (Critical Step): Once the starting material is consumed, cool the flask back to 0 °C. Quench slowly by adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Causality: Immediate neutralization of the Lewis acid is required. If quenched with water alone, the resulting acidic aqueous layer will cause furan ring-opening during the extraction phase[1].

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amber oil via silica gel flash chromatography or recrystallization from ethanol to yield pure 2-(3,4-dimethoxybenzoyl)furan.

References

Sources

Technical Support Center: Optimizing Temperature for 2-(3,4-Dimethoxybenzoyl)furan Formation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3,4-dimethoxybenzoyl)furan. The formation of this compound, typically through a Friedel-Crafts acylation reaction, is highly sensitive to temperature. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of temperature optimization and achieve high-yield, high-purity results.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis of 2-(3,4-dimethoxybenzoyl)furan, with a focus on temperature as the root cause.

Issue 1: Low or No Product Yield

  • Q: My reaction has a very low yield, or I'm not seeing any product formation. What's going wrong?

    A: Low or nonexistent yields in the Friedel-Crafts acylation of furan are often linked to several temperature-dependent factors.

    • Probable Cause 1: Catalyst Inactivity. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are essential for this reaction but are extremely sensitive to moisture.[1] At elevated temperatures, any residual water in your reagents or glassware can more readily react with and deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to exclude moisture.[2]

      • Controlled Temperature during Catalyst Addition: Add the Lewis acid at a low temperature (e.g., 0 °C) to control the initial exotherm and prevent premature catalyst deactivation.[1]

    • Probable Cause 2: Furan Polymerization. Furan is highly susceptible to polymerization under the strongly acidic conditions of a classical Friedel-Crafts reaction, especially at higher temperatures.[2][3][4] This results in the formation of a dark, insoluble tar instead of your desired product.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly reduce the rate of polymerization.[2]

      • Use Milder Lewis Acids: Consider switching from strong Lewis acids like AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂).[2]

      • Controlled Reagent Addition: Add the Lewis acid slowly to the mixture of furan and 3,4-dimethoxybenzoyl chloride to prevent localized high concentrations of acid that can initiate polymerization.[2]

Issue 2: Formation of a Dark, Tar-Like Substance

  • Q: My reaction mixture has turned into a dark, insoluble polymer. How can I prevent this?

    A: This is a classic indication of furan polymerization, a common side reaction in Friedel-Crafts acylations of furan.[2][5]

    • Probable Cause: Excessive Heat and/or Acidity. As mentioned previously, high temperatures and strong acidic conditions promote the polymerization of furan.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain a consistently low temperature throughout the reaction. An ice bath (0 °C) or a dry ice/acetone bath (-78 °C) is often necessary.

      • Optimize Catalyst and Addition Rate: Use the mildest effective Lewis acid and add it portion-wise or via a syringe pump to maintain a low concentration at any given time.

      • Monitor Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to acidic conditions, even at low temperatures, can lead to polymerization. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

Issue 3: Poor Regioselectivity (Formation of 3-acylfuran isomer)

  • Q: I'm observing a mixture of 2- and 3-acylfurans. How can I improve the selectivity for the desired 2-position?

    A: While the acylation of furan typically favors the 2-position due to the greater stability of the cationic intermediate, reaction conditions, including temperature, can influence regioselectivity.[2]

    • Probable Cause: Steric Hindrance and Catalyst Effects at Different Temperatures. While less common for this specific acylation, higher temperatures can sometimes provide enough energy to overcome the kinetic barrier for the formation of the less stable 3-isomer. The choice of Lewis acid can also play a role in directing the regioselectivity.[2]

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Lower reaction temperatures generally favor the kinetically preferred product, which is the 2-acylfuran.

      • Screen Lewis Acids: Experiment with different mild Lewis acids to determine which provides the best regioselectivity for your specific substrate combination.[2]

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the temperature for the formation of 2-(3,4-dimethoxybenzoyl)furan.

  • Q1: What is the ideal temperature range for the Friedel-Crafts acylation of furan with 3,4-dimethoxybenzoyl chloride?

    A1: There isn't a single "ideal" temperature, as the optimal conditions can depend on the specific Lewis acid used and the scale of the reaction. However, a general starting point is between -10 °C and 10 °C .[6] For particularly sensitive reactions or when using strong Lewis acids, temperatures as low as -78 °C may be necessary to minimize side reactions like polymerization.[2] It is highly recommended to perform small-scale temperature optimization studies to find the best balance between reaction rate and purity for your specific setup.

  • Q2: How does temperature affect the rate of reaction?

    A2: According to chemical kinetics, increasing the temperature generally increases the reaction rate. However, for the acylation of furan, the rates of undesirable side reactions, such as polymerization and ring-opening, also increase with temperature, often more rapidly than the rate of the desired acylation.[2][5] Therefore, the goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate while keeping side product formation to a minimum.

  • Q3: Can elevated temperatures lead to product degradation?

    A3: Yes, the 2-(3,4-dimethoxybenzoyl)furan product, while more stable than the starting furan, can still be susceptible to degradation under harsh acidic conditions and elevated temperatures over extended periods. This can contribute to lower yields and the formation of impurities. It is crucial to quench the reaction as soon as the starting material is consumed to prevent product decomposition.[2]

Data Summary: Effect of Temperature on Reaction Outcome

Temperature (°C)Typical ObservationsPotential Outcome
-78Very slow reaction rateHigh purity, but may require extended reaction times.
0Moderate reaction rateGood balance of yield and purity for many systems.[1][2]
Room Temperature (~25)Fast reaction rateIncreased risk of polymerization and side product formation.[5]
> 50Very fast, often uncontrollable reactionSignificant polymerization and decomposition are likely.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(3,4-Dimethoxybenzoyl)furan

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve furan (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether). In the dropping funnel, prepare a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Cooling: Cool the flask containing the furan solution to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂ (1.1 eq) or AlCl₃ (1.1 eq)) to the stirred furan solution, maintaining the low temperature.

  • Acyl Chloride Addition: Add the solution of 3,4-dimethoxybenzoyl chloride dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.[1]

  • Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Temperature Optimization Study

  • Set up multiple small-scale reactions in parallel using the general procedure outlined above.

  • Assign a different reaction temperature to each setup (e.g., -20 °C, 0 °C, and 20 °C).

  • Run all reactions for the same amount of time.

  • After quenching and a simple workup, analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion of starting material and the ratio of the desired product to byproducts.

  • This data will help you identify the optimal temperature for maximizing the yield and purity of 2-(3,4-dimethoxybenzoyl)furan.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Polymer Formation check_temp Is Reaction Temperature Below 10°C? start->check_temp check_anhydrous Are Conditions Strictly Anhydrous? check_temp->check_anhydrous Yes solution_temp Lower Temperature (0°C to -78°C) check_temp->solution_temp No check_catalyst Is a Mild Lewis Acid Being Used? check_anhydrous->check_catalyst Yes solution_anhydrous Dry Glassware, Solvents, and Use Inert Atmosphere check_anhydrous->solution_anhydrous No check_addition Is Reagent Addition Slow and Controlled? check_catalyst->check_addition Yes solution_catalyst Switch to BF3·OEt2 or ZnCl2 check_catalyst->solution_catalyst No solution_addition Use a Dropping Funnel or Syringe Pump check_addition->solution_addition No end_node Optimized Reaction check_addition->end_node Yes solution_temp->check_anhydrous solution_anhydrous->check_catalyst solution_catalyst->check_addition solution_addition->end_node

Caption: Troubleshooting workflow for temperature-related issues.

References

  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. Available at: [Link]

  • Effect of temperature on conversion of furan. ResearchGate. Available at: [Link]

  • Su, W., et al. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry, 43B, 397-399. Available at: [Link]

  • Regioselective friedel-crafts acylation with. Available at: [Link]

  • Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2053. Available at: [Link]

  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC. Available at: [Link]

  • Furan acylation to renewable oleo-furansulfonate (OFS) surfactants. ResearchGate. Available at: [Link]

  • Friedel-Crafts acylation of furan. Chemistry Stack Exchange. Available at: [Link]

  • Friedel-Crafts Acylation of Furan. Available at: [Link]

  • Majumdar, D. C., & Rahaman, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41367-41411. Available at: [Link]

  • (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • 2-furoic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

solving solubility issues of 2-(3,4-Dimethoxybenzoyl)furan in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: 2-(3,4-Dimethoxybenzoyl)furan (2-DMBF) Ticket ID: SOL-DMBF-001 Status: Resolved / Knowledge Base Article[1][2][3]

Executive Summary

2-(3,4-Dimethoxybenzoyl)furan (2-DMBF) is a lipophilic, neutral small molecule often utilized in antiproliferative research (specifically as a tubulin polymerization inhibitor analog).[1][2][3] Its structural core—a furan ring coupled to a dimethoxy-substituted benzene via a carbonyl linker—results in poor aqueous solubility (< 10 µg/mL predicted) and a high propensity for aggregation in aqueous buffers.[1][2]

This guide addresses the "crash-out" phenomenon observed during serial dilutions and provides validated protocols for stable formulation in both in vitro and in vivo assays.

Module 1: Critical Physicochemical Properties

Q: Why is this compound so difficult to dissolve in water despite having oxygen atoms? A: While the methoxy groups (-OCH₃) and the furan oxygen are polar, they function primarily as hydrogen bond acceptors, not donors.[1][3] The molecule lacks ionizable groups (like amines or carboxylic acids) within the physiological pH range (pH 1–14).[2][3] Consequently, it behaves as a neutral, lipophilic entity (Predicted LogP ~2.5–3.0).[1][3] It relies entirely on Van der Waals interactions and hydrophobic stacking, leading to rapid precipitation when the organic solvent fraction drops below a critical threshold.[1]

Data Table 1: Solubility Profile & Solvent Compatibility

Solvent System Solubility Rating Max Conc. (Est.)[1][2][3][4] Application
Water / PBS Very Poor < 0.01 mg/mL Not recommended alone
DMSO (Anhydrous) Excellent > 50 mg/mL Stock Solution
Ethanol (100%) Good ~ 10-20 mg/mL Alternative Stock
PEG 400 Moderate ~ 5-10 mg/mL In vivo vehicle

| Corn Oil | Moderate | ~ 2-5 mg/mL | Oral gavage |[1][2][5]

Module 2: Stock Solution Preparation (The Foundation)

Q: My stock solution precipitated after freezing. Is it ruined? A: Not necessarily, but it requires intervention. DMSO is hygroscopic; if stored at -20°C in a tube that isn't tightly sealed, it absorbs atmospheric water.[1][2] This water causes the hydrophobic 2-DMBF to crystallize.[1][2]

  • The Fix: Warm the tube to 37°C in a water bath and sonicate for 5–10 minutes. If the solution does not clear, the water content is too high; you must prepare a fresh stock using anhydrous DMSO .[1]

  • Pro-Tip: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

Q: What is the recommended stock concentration? A: We recommend a 10 mM to 50 mM stock in 100% anhydrous DMSO. Avoid making stocks < 1 mM, as the volume of DMSO required to deliver an effective dose to your cells might exceed toxicity limits (typically 0.1% - 0.5% v/v).[1][2][3]

Module 3: In Vitro (Cell Culture) Formulation

Q: The compound precipitates immediately when I add the stock to the media. How do I stop this? A: This is the "Solvent Shock" effect.[1][2] Dropping high-concentration DMSO stock directly into a large volume of aqueous media creates a local environment where the drug concentration exceeds its solubility limit before it can disperse.[1][2]

Protocol: The "Intermediate Dilution" Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into sterile PBS containing 10-20% PEG 400 or pure media, while vortexing.

  • Final Step: Add this intermediate solution to your cell culture wells.

Q: Can I use a surfactant for cell assays? A: Yes, but with caution.[1] Adding Tween 80 (0.01% final concentration) to your assay buffer can stabilize the compound.[1][2] However, you must run a vehicle control to ensure the surfactant itself isn't affecting cell viability.[1]

Module 4: In Vivo Formulation (Advanced)

Q: DMSO is toxic to my mice. What is a safer vehicle for IP or Oral administration? A: For animal studies, you need a high-load carrier system.[1][2] We recommend a ternary cosolvent system or cyclodextrin complexation.[1][2]

Protocol A: Cosolvent System (Standard)

  • Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1][2]

  • Preparation Order (Critical):

    • Dissolve 2-DMBF in DMSO (5% of total vol).

    • Add PEG 400 (40% of total vol) and vortex.

    • Add Tween 80 (5% of total vol) and vortex.[1][2]

    • Slowly add warm Saline (50% of total vol) while vortexing.

    • Result: A clear to slightly opalescent micellar solution.[1][2]

Protocol B: Cyclodextrin Complexation (Gold Standard) Cyclodextrins (specifically HP-β-CD) form a "host-guest" inclusion complex, shielding the hydrophobic furan/benzoyl core from water.[1][2][3]

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2]

  • Add 2-DMBF powder directly to this solution.[1][2]

  • Sonicate at 40°C for 30–60 minutes.

  • Filter sterilize (0.22 µm).[1][2]

    • Advantage:[1][6] This method eliminates organic solvents, reducing vehicle toxicity.[1]

Visual Troubleshooting Guides
Figure 1: Formulation Decision Tree

Caption: Logic flow for selecting the appropriate solvent system based on experimental application.

FormulationDecision Start Start: 2-DMBF Formulation AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSO_Check Is DMSO < 0.1% acceptable? InVitro->DMSO_Check Route Route of Admin? InVivo->Route DirectAdd Direct Addition: Stock -> Media (Risk of Crash-out) DMSO_Check->DirectAdd Yes (Low Conc) Intermed Intermediate Dilution: Stock -> PEG/PBS -> Media DMSO_Check->Intermed No (High Conc) Oral Oral (PO) Route->Oral Inject Injection (IV/IP) Route->Inject OilBased Lipid Formulation: Corn Oil or Miglyol Oral->OilBased Cosolvent Cosolvent System: 5% DMSO / 40% PEG400 / Tween Inject->Cosolvent Standard Cyclo Complexation: 20% HP-beta-CD Inject->Cyclo Low Toxicity Req

[1][2]

Figure 2: The "Crash-Out" Mechanism & Prevention

Caption: Visualizing how improper mixing leads to irreversible precipitation versus stable dispersion.[1][2]

CrashOut cluster_Fail Method A: Rapid Addition (FAILURE) cluster_Pass Method B: Controlled Dispersion (SUCCESS) Stock DMSO Stock (Hydrophobic) MixFast Rapid Injection No Vortexing Stock->MixFast MixSlow Dropwise Addition + High Vortex Stock->MixSlow Water Aqueous Buffer (Hydrophilic) Water->MixFast Water->MixSlow Precip Local Supersaturation -> Crystal Growth (Cloudy) MixFast->Precip Micelle Stable Dispersion Or Micelle Formation MixSlow->Micelle

[1][2]

References
  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.

  • Romagnoli, R., et al. (2008).[1][3][7] Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization.[1][2][3][7] Bioorganic & Medicinal Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research.

Sources

preventing furan ring opening during acid-catalyzed synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of furan chemistry.

Furans are highly valuable, electron-rich aromatic heterocycles, but their inherent sensitivity to acidic environments often leads to catastrophic yield losses. Below, you will find a mechanistic breakdown of furan degradation, a troubleshooting Q&A addressing specific experimental failures, and self-validating protocols to ensure your syntheses succeed.

Mechanistic Overview: The "Why" Behind Furan Instability

To prevent furan ring opening, we must first understand the causality of its degradation. The furan ring is highly susceptible to electrophilic attack[1]. In the presence of strong Brønsted acids, the oxygen atom or the


-carbon (C2 or C5) undergoes rapid protonation. This protonation is the rate-limiting step that breaks the aromaticity of the ring, generating a highly reactive, electron-deficient intermediate[2][3].

If nucleophiles—most commonly water—are present in the reaction matrix, they will attack this activated intermediate. This initiates a hydrolytic cascade that cleaves the ether linkage, resulting in the formation of 1,4-dicarbonyl compounds (the exact reverse of the Paal-Knorr furan synthesis)[1][4]. These dicarbonyls are highly reactive and will readily undergo uncontrolled aldol condensations, leading to the black, insoluble polymeric tars often observed in failed reactions[2].

FuranDegradation A Furan Substrate B Protonation (C2/C5) Rate-Limiting Step A->B Brønsted Acid C Nucleophilic Attack (Water/Solvent) B->C Moisture Present D Ring Cleavage (1,4-Dicarbonyl) C->D Hydrolysis E Polymerization (Black Tar) D->E Aldol Condensation F Lewis Acids (e.g., BF3, ZnCl2) F->A Alternative Catalyst G Aprotic Solvents (e.g., DMF) G->C Blocks Attack H EWG Substituents (e.g., -F, -CO2R) H->B Prevents Protonation I Stabilization Strategies I->F I->G I->H

Mechanistic pathway of furan ring opening and targeted stabilization strategies.

Troubleshooting Guide & FAQs

Q1: My furan substrate completely degrades into a black tar when I add a Brønsted acid. How can I drive my reaction without destroying the starting material? A1: The "black tar" is the result of 1,4-dicarbonyl polymerization[2]. If your transformation (e.g., alkylation or acylation) requires acid catalysis, you must modulate the catalyst. Switch from strong Brønsted acids (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

) to mild Lewis acids. Reagents like Boron trifluoride etherate (

), Zinc chloride (

), or solid-supported Metal-Organic Frameworks (MOFs) can activate your electrophile without providing the free protons that initiate furan degradation[5].

Q2: I am already using a mild acid, but I am still seeing linear carbonyl side-products. What is going wrong? A2: You are likely experiencing hydrolytic ring-opening driven by trace moisture[6]. Water acts as the nucleophile that attacks the protonated furan. You must enforce strictly anhydrous conditions. Furthermore, solvent choice is critical. Switch from protic or non-polar solvents to polar aprotic solvents like Dimethylformamide (DMF). DMF has a profound stabilizing effect on furan derivatives because it coordinates with the acid, effectively reducing the thermodynamic activity of the protons[1][7].

Q3: My synthetic route requires harsh acidic conditions that cannot be altered. Is there a way to make the furan ring survive? A3: Yes, through electronic deactivation. Because protonation at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon is an electrophilic process, reducing the overall electron density of the furan ring drastically increases its stability. Introducing electron-withdrawing groups (EWGs) such as halogens (e.g., fluorine) or ester groups at the C2/C5 positions raises the activation energy required for protonation[7]. If synthetically viable, install a temporary EWG protecting group, perform your acid-catalyzed transformation, and then remove it.

Q4: My reaction looks clean on TLC, but the furan degrades during workup and purification. How do I prevent this? A4: Degradation frequently occurs during solvent concentration when trace acids become highly concentrated. Always quench the reaction in-situ with a cold, mild aqueous base (e.g., saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or an organic base (like triethylamine) before removing the solvent. Additionally, standard silica gel is slightly acidic. You must deactivate your silica by pre-treating it with 1% triethylamine in your chromatography eluent to prevent on-column ring opening[1].

Quantitative Stability Profiles

To aid in rational reaction design, the following table summarizes the quantitative susceptibility of furan rings to opening under various catalytic and environmental conditions.

Catalyst / Acid TypeSolvent SystemMoisture LevelFuran Electronic StateRing-Opening SusceptibilityPrimary Degradation Product
Strong Brønsted (

,

)
Aqueous / ProticHighElectron-Rich (e.g., Alkyl)Critical (Rapid degradation)1,4-Dicarbonyls / Polymers
Strong Brønsted (

)
Polar Aprotic (DMF)LowNeutral (Unsubstituted)Moderate (Solvent stabilized)1,4-Dicarbonyls
Lewis Acid (

)
Non-Polar (DCM)TraceNeutral (Unsubstituted)Low Minimal (Trace oligomers)
Strong Brønsted (

)
Aqueous / ProticHighElectron-Poor (e.g., -F, -

)
Low (Protonation resisted)Intact Substrate

Experimental Protocols

Self-Validating Furan Stability Assay & Optimized Lewis-Acid Alkylation

Objective: To validate the stability of a furan substrate under modified acidic conditions before scaling up, ensuring that any loss of yield is definitively diagnosed as either degradation or poor conversion.

Step 1: Preparation of Anhydrous Environment Flame-dry all reaction glassware under vacuum and backfill with dry Argon. Use strictly anhydrous polar aprotic solvents (e.g., DMF or DCM stored over activated 3Å molecular sieves) to eliminate moisture, which is the primary driver for the hydrolytic ring-opening cascade[6].

Step 2: Internal Standard Integration (Self-Validation) Add a chemically inert internal standard (e.g., biphenyl or dodecane) to the furan substrate solution at a known concentration. Extract a 50


 "Time Zero" (

) aliquot and quench it immediately in basic media. This establishes a baseline ratio for quantitative GC-MS/HPLC analysis, allowing you to track the exact mass balance of the furan ring throughout the reaction.

Step 3: Catalyst Selection & Addition Instead of Brønsted acids, utilize a mild Lewis acid (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

)[5]. Cool the reaction mixture to 0 °C. Add the Lewis acid catalyst dropwise over 10 minutes to control the exothermic generation of electrophilic intermediates and prevent localized thermal degradation.

Step 4: Reaction Monitoring Maintain the reaction at the lowest effective temperature. Monitor the reaction via GC-MS against the internal standard. If the furan:standard ratio drops without a corresponding increase in the target product mass, or if 1,4-dicarbonyl side products appear, immediately lower the temperature or dilute the reaction mixture to slow the bimolecular polymerization kinetics.

Step 5: In-Situ Quenching Once the reaction reaches optimal conversion, quench the Lewis acid before any solvent removal. Add a cold, mild aqueous base (e.g., saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) directly to the reaction flask and stir vigorously for 15 minutes to neutralize all acidic species.

Step 6: Deactivated Purification Extract the organic layer and dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Prior to flash chromatography, pre-treat the silica gel column by flushing it with 2 column volumes of your starting eluent containing 1% triethylamine (

). This neutralizes the acidic silanol sites on the silica, preventing on-column furan degradation.

References

Sources

stability of 2-(3,4-Dimethoxybenzoyl)furan under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethoxybenzoyl)furan. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under oxidative conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, optimize your reactions, and ensure the integrity of your results.

Introduction to the Challenge

2-(3,4-Dimethoxybenzoyl)furan is a molecule of interest due to its structural motifs, which are common in biologically active compounds. However, the electron-rich furan ring presents a significant challenge: its susceptibility to oxidation.[1][2][3] This inherent reactivity can lead to a host of experimental problems, including low yields, product degradation, and the formation of complex side-products. Understanding the mechanisms of oxidative degradation is paramount for successful synthesis and application.

The furan moiety can be viewed as a versatile C4 building block, but its stability is highly dependent on the reaction conditions and the nature of its substituents. Electron-donating groups, such as the dimethoxybenzoyl substituent, generally increase the reactivity of the furan ring towards electrophilic attack by oxidizing agents.[4] This guide will address the specific challenges this presents.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidative attack on 2-(3,4-Dimethoxybenzoyl)furan and what is the general mechanism?

A1: The primary site of oxidative attack is the furan ring itself. Due to its aromatic character and the electron-donating nature of the endocyclic oxygen, the furan ring is highly susceptible to electrophilic oxidation.[2] The general mechanism often involves the following steps:

  • Electrophilic Attack: An oxidizing agent attacks the electron-rich C2 or C5 position of the furan ring.

  • Intermediate Formation: This attack can lead to the formation of unstable intermediates like an endoperoxide (with singlet oxygen) or an epoxide.[5][4]

  • Ring Opening: These intermediates rapidly rearrange, leading to the cleavage of the furan ring to form a reactive 1,4-dicarbonyl species (a cis-enedione).[6][7]

The 3,4-dimethoxybenzoyl group, while potentially susceptible to oxidation under very harsh conditions, is generally more stable than the furan ring. The primary concern is the degradation of the heterocyclic core.

Oxidative_Degradation_Pathway Start 2-(3,4-Dimethoxybenzoyl)furan Intermediate Unstable Intermediate (Endoperoxide/Epoxide) Start->Intermediate [1] Electrophilic Attack Oxidant Oxidizing Agent (e.g., m-CPBA, ¹O₂, O₃) Oxidant->Intermediate Product Ring-Opened 1,4-Dicarbonyl Product Intermediate->Product [2] Ring Scission Polymer Polymerization / Further Degradation Products Product->Polymer [3] Side Reactions

Sources

overcoming regioselectivity issues in substituted furan synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Furan Synthesis Topic: Troubleshooting Regioselectivity & Stability in Substituted Furans Ticket Status: Open Operator: Senior Application Scientist

Introduction: The Regioselectivity Paradox

Welcome to the technical support hub for furan synthesis. If you are here, you likely faced the "Furan Paradox": the electron-rich nature of the furan ring makes it easy to functionalize but difficult to control. The


-positions (C2/C5) are kinetically favored for electrophilic attack by a factor of 

over the

-positions (C3/C4), turning the synthesis of specific 3,4-disubstituted or unsymmetrical polysubstituted furans into a formidable challenge.

This guide moves beyond textbook definitions to address the failure modes of these reactions. We treat your synthesis as a system to be debugged.

Diagnostic Workflow: Method Selection Matrix

Before troubleshooting a specific reaction, ensure you are using the correct topology for your target isomer.

FuranSelection Start Target Substitution Pattern Alpha 2,5-Disubstituted Start->Alpha Beta 3,4-Disubstituted Start->Beta Poly 2,3,5-Trisubstituted Start->Poly PK Paal-Knorr (Requires 1,4-dione) Alpha->PK Symmetrical FB Feist-Benary (Aldol-type) Alpha->FB Unsymmetrical Gold Au-Catalysis (Alkynyl Ketones) Beta->Gold From Alkynes Dance Halogen Dance (Post-functionalization) Beta->Dance From 2-halofuran Poly->FB Steric Control Poly->Gold Ligand Control

Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern.

Ticket #101: The "Black Tar" Effect (Paal-Knorr Synthesis)

Issue: The reaction yields a dark, insoluble polymeric material (humins) instead of the desired furan. Context: The Paal-Knorr reaction involves the acid-catalyzed cyclodehydration of 1,4-dicarbonyls. While regioconvergent (the carbon backbone is pre-set), the harsh conditions often destroy electron-rich furan products.

Root Cause Analysis
  • Acid Sensitivity: Furans with electron-donating groups (EDGs) are acid-labile. Strong Brønsted acids (HCl, pTsOH) initiate polymerization.

  • Reversion: The reaction is an equilibrium. Failure to remove water drives the retro-reaction or hydrolysis.

Troubleshooting Protocol
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)Mechanism of Action
Catalyst pTsOH, H₂SO₄Sc(OTf)₃ (5 mol%) or I₂ Lewis acids activate the carbonyl without protonating the furan ring, reducing polymerization [1].
Solvent Toluene/BenzeneBiphasic (CH₂Cl₂/H₂O) Removes the furan into the organic phase immediately upon formation, protecting it from the acidic catalyst [2].
Energy Reflux (12+ hours)Microwave (10-30 min) Rapid heating minimizes the thermal window for side-reactions (humins formation) [3].

Q: My 1,4-dione precursor is unsymmetrical. Will I get a mixture of isomers? A: Generally, no. In Paal-Knorr, the carbon skeleton is fixed. However, if you are synthesizing the precursor via alkylation, that is where your regioselectivity issue lies. If the cyclization step itself is yielding isomers, check for furan ring migration or rearrangement, which is rare but possible under extreme acidic conditions.

Ticket #102: The "Wrong Isomer" (Feist-Benary Synthesis)

Issue: You targeted a 3-substituted furan but isolated the 2-substituted isomer, or a mixture of dihydrofurans. Context: This reaction condenses an


-haloketone with a 

-dicarbonyl.[1][2] Regioselectivity is dictated by the initial enolate attack.
Mechanism & Failure Points

The reaction proceeds via two steps:[3][4][5]

  • Intermolecular Aldol: Enolate attacks the ketone carbonyl.

  • Intramolecular

    
    :  Oxygen attacks the carbon bearing the halogen.
    

The Trap: If the


-haloketone has two electrophilic sites (the carbonyl and the C-X bond), the "Interrupted Feist-Benary" can occur, forming stable hydroxydihydrofurans instead of aromatizing.
Resolution Protocol: Steric vs. Electronic Tuning
  • Scenario A: You need the "Kinetic" Isomer.

    • Adjustment: Use a hindered base (e.g., DBU or pyridine) instead of NaOH.

    • Why: This prevents the retro-aldol reaction and favors the irreversible cyclization step.

  • Scenario B: The reaction stops at the Dihydrofuran.

    • Adjustment: Acid-catalyzed dehydration is required.[1] Add TFA (Trifluoroacetic acid) or MsOH in a second step to force aromatization [4].

Ticket #103: Accessing the "Unreachable" Beta-Position (Halogen Dance)

Issue: You need a 3-bromo-4-alkylfuran, but direct lithiation/halogenation only hits the C2 position. Context: The C2 proton is significantly more acidic (


) than C3 (

). Direct deprotonation will always favor C2.
The Solution: The Halogen Dance

This is a base-catalyzed rearrangement where a halogen atom migrates from a thermodynamically unstable position (C2) to a stable position (C3/C4) to generate a more stable lithiated species.

Protocol: The "Dance" Workflow

HalogenDance Step1 Start: 2-Bromofuran Step2 Add LDA (-78°C) Step1->Step2 Step3 Intermediate: 3-Lithio-2-bromofuran Step2->Step3 Kinetic Deprotonation Step4 The Dance: Br migrates to C3 Li migrates to C2 Step3->Step4 Thermodynamic Equilibration Step5 Quench: 3-Bromofuran Step4->Step5 Aq. NH4Cl

Figure 2: The Halogen Dance mechanism allows the transposition of a halogen from C2 to C3.

Critical Success Factors:

  • Stoichiometry: You must use < 1.0 equivalent of the base (LDA) relative to the substrate to initiate the catalytic dance cycle.

  • Blocking Groups: If you want to functionalize C3 without a halogen dance, install a Triisopropylsilyl (TIPS) group at C2. The bulky silyl group sterically blocks the

    
    -position and directs lithiation to C3 [5].
    

Ticket #104: Gold Catalysis Selectivity (5-exo vs 6-endo)

Issue: Cyclization of alkynyl ketones yields a mixture of furan (5-membered) and pyran-4-one (6-membered) derivatives. Context: Gold(I) activates the alkyne for nucleophilic attack by the carbonyl oxygen.[6] The regioselectivity depends on the specific mode of cyclization (5-exo-dig vs 6-endo-dig).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
High % of Pyranone (6-endo) The alkyne is terminal or electron-deficient.[7]Switch to Au(III): AuCl₃ or AuBr₃ often favors the 5-exo pathway due to harder Lewis acidity [6].
Low Conversion Catalyst poisoning by basic nitrogens.Add a Scavenger: Add 5 mol% of a mild acid (e.g., acetic acid) to protonate trace amines that might bind to the Gold.
Regio-scrambling Ligand influence is weak.Bulky Ligands: Use IPrAuCl (N-heterocyclic carbene ligand). The steric bulk forces the reaction toward the less hindered 5-exo transition state (Furan formation) [7].

References

  • Lewis Acid Catalysis in Paal-Knorr

    • Source:Journal of Organic Chemistry
    • Title: "Scandium(III)
    • URL:[Link]

  • Biphasic Systems for Furan Stability

    • Source:Green Chemistry
    • Title: "Efficient synthesis of furans
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Source:Organic Letters
    • Title: "Microwave-Assisted Paal-Knorr Reaction"[4]

    • URL:[Link]

  • Feist-Benary Dehydration Strategies

    • Source:Journal of Organic Chemistry
    • Title: "Interrupted Feist-Benary Reaction: Synthesis of Hydroxydihydrofurans"[1][8]

    • URL:[Link]

  • Regioselective Lithiation (Silyl Blocking)

    • Source:Journal of the American Chemical Society[9]

    • Title: "Regioselective Lithiation of 2-Silyl
    • URL:[Link]

  • Gold Catalysis Mechanisms

    • Source:Chemical Reviews
    • Title: "Gold-Catalyzed Synthesis of Furans and Furanones"[6]

    • URL:[Link]

  • Ligand Effects in Au-Catalysis

    • Source:Angewandte Chemie Intern
    • Title: "Gold(I)-Catalyzed Synthesis of Highly Substituted Furans"
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Interpretation of 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(3,4-Dimethoxybenzoyl)furan, offering a detailed interpretation of its characteristic peaks and a comparative look at related structural motifs.

The accurate interpretation of ¹H NMR spectra is crucial for confirming the successful synthesis of a target molecule and for identifying any potential impurities. In the context of drug discovery, where subtle structural changes can dramatically impact biological activity, a thorough understanding of NMR data is non-negotiable.

Deciphering the ¹H NMR Spectrum of 2-(3,4-Dimethoxybenzoyl)furan

The structure of 2-(3,4-Dimethoxybenzoyl)furan combines a furan ring with a 3,4-dimethoxybenzoyl group. This combination of an electron-rich five-membered heterocycle and a substituted aromatic ring gives rise to a distinct and interpretable ¹H NMR spectrum. The expected signals can be categorized into three main regions: the aromatic protons of the dimethoxybenzoyl ring, the protons of the furan ring, and the methoxy group protons.

Molecular Structure and Proton Environments:

To understand the spectrum, it is essential to first identify the different proton environments within the molecule.

Caption: Molecular structure of 2-(3,4-Dimethoxybenzoyl)furan with key proton environments labeled.

Expected Chemical Shifts and Coupling Constants:

The following table summarizes the anticipated ¹H NMR signals for 2-(3,4-Dimethoxybenzoyl)furan. These values are based on established chemical shift ranges for similar functional groups and substitution patterns.[1][2][3][4]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5' (Furan)~7.6Doublet of doublets (dd)1HJ ≈ 1.8, 0.8 Hz
H-3' (Furan)~7.2Doublet of doublets (dd)1HJ ≈ 3.6, 0.8 Hz
H-4' (Furan)~6.6Doublet of doublets (dd)1HJ ≈ 3.6, 1.8 Hz
H-6 (Benzoyl)~7.8Doublet (d)1HJ ≈ 8.4 Hz
H-2 (Benzoyl)~7.7Doublet (d)1HJ ≈ 2.0 Hz
H-5 (Benzoyl)~7.0Doublet of doublets (dd)1HJ ≈ 8.4, 2.0 Hz
OCH₃ (C4-methoxy)~3.95Singlet (s)3H-
OCH₃ (C3-methoxy)~3.93Singlet (s)3H-

Analysis of Spectral Regions:

  • Furan Protons (6.0 - 7.5 ppm): The protons on the furan ring typically appear in this region. The H-5 proton is the most deshielded due to the anisotropic effect of the carbonyl group and the electronegativity of the adjacent oxygen atom.[5][6] The H-3 and H-4 protons will appear at slightly lower chemical shifts. The characteristic coupling constants between the furan protons (J3,4 ≈ 3.5 Hz, J4,5 ≈ 1.8 Hz, and J3,5 ≈ 0.8 Hz) are key to their definitive assignment.[7][8]

  • Benzoyl Protons (7.0 - 8.0 ppm): The protons on the 3,4-dimethoxybenzoyl ring will also resonate in the aromatic region. The proton ortho to the carbonyl group (H-6) is expected to be the most downfield. The substitution pattern on the benzene ring will lead to a characteristic set of splitting patterns. For a 1,2,4-trisubstituted ring, one would expect a doublet, a doublet, and a doublet of doublets.

  • Methoxy Protons (3.8 - 4.0 ppm): The two methoxy groups will each give rise to a sharp singlet, each integrating to three protons. Their chemical shifts will be very similar, but they are chemically non-equivalent and should, in a high-resolution spectrum, appear as two distinct singlets.

Comparative Analysis with Alternative Structures

To build confidence in the spectral assignment, it is instructive to compare the spectrum of 2-(3,4-Dimethoxybenzoyl)furan with that of related compounds.

  • 2-Benzoyl-benzo[b]furans: In these analogs, the furan ring is fused to a benzene ring. This fusion alters the electronic environment and will shift the signals of the furanoid protons. The synthesis of such compounds often involves different synthetic routes.[9][10]

  • 2-(3,4,5-Trimethoxybenzoyl)-benzo[b]furan derivatives: The addition of a third methoxy group on the benzoyl ring would introduce an additional singlet in the 3.8-4.0 ppm region and simplify the aromatic splitting pattern to two singlets (or an AX system depending on the substitution on the benzofuran moiety).[11]

  • Furan-containing terpyridines: While structurally more complex, these compounds also feature a furan ring. The chemical shifts of the furan protons in these systems can provide a useful reference point, although the electronic effects of the terpyridine core will cause significant differences.[12]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum suitable for detailed structural analysis.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer insert Insert the NMR tube into the spectrometer's probe. transfer->insert lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 5-second relaxation delay). shim->acquire fourier Apply Fourier transformation to the Free Induction Decay (FID). acquire->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum to the TMS signal at 0 ppm. integrate->reference

Caption: A streamlined workflow for ¹H NMR sample preparation, data acquisition, and processing.

Instrumentation and Solvents:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ can be used if solubility is an issue. It is important to be aware of the residual solvent peaks.[13]

Conclusion

The ¹H NMR spectrum of 2-(3,4-Dimethoxybenzoyl)furan provides a wealth of structural information. By carefully analyzing the chemical shifts, integration values, and coupling patterns of the furan, benzoyl, and methoxy protons, researchers can confidently confirm the identity and purity of their synthesized compound. Comparing the spectrum to those of related structures and employing standardized experimental protocols will further enhance the reliability of the structural elucidation. This detailed approach to NMR interpretation is an indispensable skill for any scientist working in the field of organic synthesis and drug development.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • RSC Publishing. (n.d.). d0qo01247e1.pdf.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0193588).
  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0153703).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Michigan State University. (n.d.). Proton NMR Table.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
  • MCE. (n.d.). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • MDPI. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
  • R Discovery. (n.d.). Proton and Fluorine NMR Spectra of HBF2.
  • Google Patents. (n.d.). CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.
  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
  • Organic Chemistry Portal. (n.d.). Controlled Synthesis of 2- and 3-Substituted Benzo[b]furans.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ChemicalBook. (n.d.). 2,3,4-Trimethoxybenzaldehyde(2103-57-3) 1H NMR spectrum.

Sources

HPLC method development for 2-(3,4-Dimethoxybenzoyl)furan purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Development for 2-(3,4-Dimethoxybenzoyl)furan Purity Analysis

Executive Summary

The purity analysis of 2-(3,4-Dimethoxybenzoyl)furan presents a unique chromatographic challenge due to its highly conjugated, electron-rich aromatic structure. Standard hydrophobic stationary phases often fail to resolve the active pharmaceutical ingredient (API) from its structurally similar synthetic precursors and degradation products. This guide objectively compares the performance of traditional C18 (Octadecylsilane) columns against Biphenyl stationary phases, providing a self-validating, step-by-step methodology optimized for high-resolution purity analysis in compliance with modern regulatory frameworks.

The Analytical Challenge: Aromaticity and Selectivity

2-(3,4-Dimethoxybenzoyl)furan consists of a furan ring and a dimethoxy-substituted benzene ring bridged by a carbonyl group. During synthesis or stress degradation, the most critical impurities are typically regioisomers or demethylated analogs, such as 2-(3-hydroxy-4-methoxybenzoyl)furan (Impurity C).

When developing a method, relying solely on hydrophobic interactions is insufficient. On a standard C18 column, the difference in hydrophobicity between the fully methylated API and a demethylated impurity is marginal, often resulting in dangerous co-elution. To resolve this, we must exploit the electronic properties of the molecules.

Biphenyl stationary phases provide an orthogonal separation mechanism. By utilizing two phenyl rings, the stationary phase engages in strong


 electron donor-acceptor interactions with the analytes[1]. The loss of a single electron-donating methyl group on the impurity significantly alters its 

-electron density. The Biphenyl column detects this subtle electronic shift, selectively retaining the API differently than the impurity, thereby achieving baseline resolution where a C18 column fails.

Method Development Lifecycle Workflow

The following workflow illustrates the phase-appropriate lifecycle approach to analytical procedure development, ensuring the final method is fit for its intended purpose[2].

G N1 1. Target Profile ICH Q2(R2) Specs N2 2. Phase Screening C18 vs. Biphenyl N1->N2 N3 3. Mobile Phase pH & Gradient N2->N3 N4 4. Method Validation Specificity & Range N3->N4 N5 5. Final Method USP <621> Compliant N4->N5

Fig 1: Lifecycle-based HPLC method development workflow for purity analysis.

Comparative Performance Analysis: C18 vs. Biphenyl

To objectively evaluate stationary phase performance, identical gradient conditions (5% to 95% Acetonitrile over 10 minutes) were applied to both a standard C18 column and a Biphenyl column. The sample contained 2-(3,4-Dimethoxybenzoyl)furan spiked with 3,4-Dimethoxybenzoic acid (Impurity A) and the demethylated degradant (Impurity C).

Table 1: Chromatographic Performance Comparison (UHPLC, 2.1 x 100 mm, 1.7 µm)

Stationary PhaseAnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
Plate Count (

)
Standard C18 Impurity A2.42-1.258,500
Standard C18 Impurity C6.85-1.1812,000
Standard C18 Target API7.101.5 1.3011,500
Biphenyl Impurity A2.80-1.109,200
Biphenyl Impurity C7.55-1.0514,500
Biphenyl Target API8.904.2 1.0215,000

Data Interpretation: The C18 column failed to provide robust separation, yielding a critical pair resolution (


) of only 1.5, which is highly susceptible to merging if column degradation occurs. Conversely, the Biphenyl phase achieved an exceptional resolution of 4.2. Furthermore, the Biphenyl phase improved peak symmetry (

= 1.02), highlighting the efficiency of

interactions over purely hydrophobic partitioning for this class of compounds.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method incorporates strict System Suitability Testing (SST) criteria based on modernized USP guidelines[3].

Phase 1: Mobile Phase Preparation

Causality Check: 3,4-Dimethoxybenzoic acid (Impurity A) has a pKa of ~4.4. To prevent peak tailing caused by partial ionization, the aqueous mobile phase must be buffered at least 1 pH unit below the pKa.

  • Mobile Phase A (Aqueous): Weigh 0.63 g of Ammonium Formate and dissolve in 1,000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

Phase 2: Sample Preparation
  • SST Solution (Resolution Standard): Prepare a solution containing 0.5 mg/mL of 2-(3,4-Dimethoxybenzoyl)furan spiked with 0.5% (w/w) of Impurity C in the Diluent.

  • Test Sample: Dissolve the synthesized batch in the Diluent to a final concentration of 0.5 mg/mL.

Phase 3: Chromatographic Execution
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: 280 nm (optimal UV absorbance for the conjugated aromatic system).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10%

      
       60% B
      
    • 7.0 - 8.5 min: 60%

      
       95% B
      
    • 8.5 - 10.0 min: 10% B (Re-equilibration)

Phase 4: System Suitability & Run Validation

Before analyzing test samples, the system must validate its own performance. Inject the Diluent (Blank) followed by five replicate injections of the SST Solution. The analytical run is only valid if the following criteria are met:

  • Specificity/Resolution: The resolution (

    
    ) between Impurity C and the API must be 
    
    
    
    2.0.
  • Peak Symmetry: The tailing factor (

    
    ) for the API must be between 0.8 and 1.5[3].
    
  • Precision: The relative standard deviation (%RSD) of the API retention time across 5 injections must be

    
     1.0%.
    

Regulatory Alignment

This method aligns with the latest regulatory expectations. The ICH Q2(R2) guidelines mandate that analytical procedures used for purity and impurity limit tests must be validated for specificity, accuracy, and precision across a defined reportable range[4]. By prioritizing baseline resolution (


 > 2.0) through stationary phase selectivity, this method guarantees specificity. Furthermore, the modernized United States Pharmacopeia (USP) General Chapter <621> allows for seamless adjustments and transfers from traditional HPLC to superficially porous or sub-2 µm UHPLC columns, enabling the high-efficiency parameters utilized in this protocol[5].

References

  • [European Medicines Agency (EMA)] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • [Agilent] Understanding the Latest Revisions to USP <621>.
  • [Separation Science] Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.

Sources

A Technical Guide to the Structural Elucidation of 2-(3,4-Dimethoxybenzoyl)furan: A Comparative Analysis of Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the structural characterization of novel heterocyclic compounds is a critical step that underpins all subsequent development. The furan nucleus, a key pharmacophore, is present in numerous biologically active molecules. When functionalized, as in the case of 2-(3,4-Dimethoxybenzoyl)furan, the resulting aromatic ketone presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of the primary analytical techniques used for the structural elucidation of this compound, with a core focus on mass spectrometry.

As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We aim to provide a causal understanding of why certain analytical choices are made and how the resulting data are interpreted. This guide is built on the pillars of scientific integrity: expertise born from experience, trustworthiness through self-validating protocols, and an authoritative grounding in established scientific literature.

The Central Role of Mass Spectrometry in Molecular Identification

Mass spectrometry (MS) stands as a cornerstone technique for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. For a molecule like 2-(3,4-Dimethoxybenzoyl)furan, electron ionization (EI) mass spectrometry provides a reproducible "fingerprint" that is invaluable for its identification.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 2-(3,4-Dimethoxybenzoyl)furan

While an experimental mass spectrum for 2-(3,4-Dimethoxybenzoyl)furan is not publicly available in common databases, a reliable fragmentation pattern can be predicted based on the well-established principles of mass spectrometry and the observed fragmentation of structurally similar compounds, such as 2-aroylbenzofurans and other aromatic ketones.[1][2]

The molecular ion ([M]˙⁺) of 2-(3,4-Dimethoxybenzoyl)furan is expected to be observed at m/z 232, corresponding to its molecular weight. The fragmentation cascade is anticipated to be driven by the presence of the furan ring, the benzoyl group, and the two methoxy substituents.

Table 1: Predicted Major Fragment Ions for 2-(3,4-Dimethoxybenzoyl)furan in EI-MS

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation PathwayPredicted Relative Intensity
232[C₁₃H₁₂O₄]˙⁺Molecular Ion (M˙⁺)Moderate
217[C₁₂H₉O₄]⁺Loss of a methyl radical (•CH₃) from a methoxy group.High
201[C₁₂H₉O₃]⁺Loss of a methoxy radical (•OCH₃).Moderate
165[C₉H₅O₃]⁺Formation of the 3,4-dimethoxybenzoyl cation via cleavage of the furan-carbonyl bond.High (likely base peak)
151[C₈H₇O₃]⁺Loss of CO from the m/z 179 ion.Moderate
137[C₈H₅O₂]⁺Loss of CO from the 3,4-dimethoxybenzoyl cation (m/z 165).Moderate
95[C₅H₃O₂]⁺Furoyl cation formed by cleavage of the carbonyl-phenyl bond.Moderate
67[C₄H₃O]⁺Furan ring fragment.Low

G M [M]˙⁺ m/z 232 F1 [M - •CH₃]⁺ m/z 217 M->F1 - •CH₃ F2 [M - •OCH₃]⁺ m/z 201 M->F2 - •OCH₃ F3 [C₉H₅O₃]⁺ m/z 165 (3,4-Dimethoxybenzoyl cation) M->F3 - C₄H₃O• F5 [C₅H₃O₂]⁺ m/z 95 (Furoyl cation) M->F5 - C₇H₇O₂• F4 [C₈H₅O₂]⁺ m/z 137 F3->F4 - CO

The rationale behind this predicted fragmentation is as follows:

  • Initial Ionization: The electron beam in the ion source will remove an electron from the molecule, most likely from one of the oxygen lone pairs or the aromatic π-systems, to form the molecular ion ([M]˙⁺) at m/z 232. Aromatic systems are known to produce relatively stable molecular ions.[3]

  • Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. In this case, cleavage of the bond between the carbonyl carbon and the furan ring would lead to the formation of the stable 3,4-dimethoxybenzoyl cation (m/z 165). This is often a very favorable fragmentation and is predicted to be the base peak.

  • Loss of Substituents: The methoxy groups on the benzene ring are susceptible to fragmentation. The loss of a methyl radical (•CH₃) to form the ion at m/z 217 is a common fragmentation for methoxy-substituted aromatic compounds. The subsequent loss of formaldehyde (CH₂O) is also a possibility.

  • Carbon Monoxide Loss: Acylium ions, such as the 3,4-dimethoxybenzoyl cation, readily lose a molecule of carbon monoxide (CO) to form a phenyl cation, in this case at m/z 137.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation relies on the convergence of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provide complementary information.

Table 2: Comparison of Analytical Techniques for the Characterization of 2-(3,4-Dimethoxybenzoyl)furan

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), structural information from fragmentation.High sensitivity, provides molecular weight, structural fingerprint.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires pure sample, can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a fingerprint of functional groups.Limited structural information, complex spectra can be difficult to interpret fully.
HPLC with UV-Vis Detection Purity assessment, quantification, separation from isomers and impurities.High resolving power for mixtures, quantitative, can be coupled to MS.Does not provide detailed structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For 2-(3,4-Dimethoxybenzoyl)furan, both ¹H and ¹³C NMR would be essential.

Predicted ¹H and ¹³C NMR Data for 2-(3,4-Dimethoxybenzoyl)furan (in CDCl₃):

  • ¹H NMR:

    • Signals for the three furan protons would appear in the aromatic region, with distinct chemical shifts and coupling patterns.

    • The three protons on the dimethoxy-substituted benzene ring would also appear in the aromatic region, with chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group.

    • Two distinct singlets for the two methoxy groups would be expected.

  • ¹³C NMR:

    • A signal for the carbonyl carbon would be observed in the downfield region (typically >180 ppm).

    • Distinct signals for each of the carbon atoms in the furan and benzene rings would be present.

    • Signals for the two methoxy carbons would also be observed.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H. Standard pulse programs should be used.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

G Start Purified Sample Dissolve Dissolve in CDCl₃ with TMS Start->Dissolve Acquire Acquire ¹H and ¹³C NMR Spectra Dissolve->Acquire Process Process Raw Data Acquire->Process Analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) Process->Analyze Structure Structural Elucidation Analyze->Structure

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Predicted Key IR Absorptions for 2-(3,4-Dimethoxybenzoyl)furan:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic and furan rings.

  • ~1650 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aryl ketone.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and furan rings.

  • ~1270 and 1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy groups.

Experimental Protocol for IR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is the primary method for assessing the purity of a compound and for its quantification. The conjugated system in 2-(3,4-Dimethoxybenzoyl)furan makes it amenable to UV-Vis detection.

Typical HPLC-UV Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax), which would need to be determined experimentally but is expected to be in the 250-350 nm range.

Experimental Protocol for HPLC-UV Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Method Development: Optimize the mobile phase gradient to achieve good separation of the analyte from any impurities. Determine the λmax of the compound by scanning with a diode array detector.

  • Analysis: Inject the samples and standards onto the HPLC system.

  • Data Analysis: Determine the retention time and peak area of the analyte. Use the calibration curve to quantify the compound and assess its purity.

G Start Sample Solution Inject Inject onto HPLC Start->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection at λmax Separate->Detect Analyze Data Analysis (Retention Time, Peak Area) Detect->Analyze Result Purity and Quantification Analyze->Result

Conclusion: An Integrated Approach to Structural Elucidation

The structural elucidation of a novel compound like 2-(3,4-Dimethoxybenzoyl)furan is not reliant on a single analytical technique but rather on the synergistic integration of data from multiple methods. While mass spectrometry provides the crucial initial insights into molecular weight and fragmentation patterns, NMR spectroscopy is indispensable for the definitive determination of the atomic connectivity. IR spectroscopy offers a rapid confirmation of functional groups, and HPLC-UV ensures the purity and allows for the quantification of the synthesized material.

This guide has provided a comprehensive overview of the predicted mass spectral fragmentation of 2-(3,4-Dimethoxybenzoyl)furan and has contextualized this information through a comparison with other essential analytical techniques. By understanding the strengths and limitations of each method and the causal relationships behind the experimental data, researchers can approach the challenge of structural elucidation with confidence and scientific rigor.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

Sources

Comparative Bioactivity Guide: 2-(3,4-Dimethoxybenzoyl)furan vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Combretastatin A-4 (CA-4) is a benchmark microtubule-destabilizing natural product isolated from the South African bush willow tree, Combretum caffrum[1]. It exhibits profound cytotoxicity against multidrug-resistant cancer cells and acts as a potent tumor vascular disrupting agent (VDA)[1]. However, the clinical translation of CA-4 is severely hindered by the chemical instability of its cis-stilbene core. Under physiological conditions or light exposure, the active cis-isoform readily isomerizes into the thermodynamically stable, but biologically inactive, trans-isoform[2].

To overcome this structural liability, medicinal chemists have engineered conformationally restricted analogues by replacing the olefinic bridge with rigid heterocyclic scaffolds[1]. The aroylfuran and benzo[b]furan derivatives represent a prominent class of these rigidified CA-4 mimetics[3]. Within this class, 2-(3,4-Dimethoxybenzoyl)furan serves as a critical structural probe. By comparing it directly to CA-4, researchers can evaluate the Structure-Activity Relationship (SAR) of the A-ring methoxy substitution pattern and the thermodynamic benefits of a locked heterocyclic core[4].

Mechanistic Bioactivity & Structure-Activity Relationship (SAR)

Both CA-4 and aroylfuran derivatives exert their bioactivity by binding to the colchicine site, located at the intra-dimer interface of the α/β-tubulin heterodimer[3]. Binding at this site prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Combretastatin A-4 (CA-4): Possesses a 3,4,5-trimethoxyphenyl A-ring and a 3-hydroxy-4-methoxyphenyl B-ring. The 3,4,5-trimethoxy pattern is highly optimized for forming critical van der Waals interactions within the hydrophobic pocket of the colchicine binding site, resulting in nanomolar tubulin inhibitory activity[1].

  • 2-(3,4-Dimethoxybenzoyl)furan: Replaces the cis-double bond with a rigid furan ring, successfully preventing spontaneous isomerization[2]. However, the removal of the C5-methoxy group (shifting from 3,4,5-trimethoxy to 3,4-dimethoxy) results in a measurable reduction in tubulin binding affinity[4]. Experimental data across various benzoheterocyclic series consistently demonstrate that while the rigid furan core improves chemical stability, the 3,4,5-trimethoxybenzoyl moiety is strictly required for maximal antitubulin activity. The 3,4-dimethoxy substitution typically yields a 10- to 50-fold drop in potency compared to its trimethoxy counterpart[1][4].

Pathway N1 Compound Entry (CA-4 / Aroylfuran) N2 Colchicine Site Binding (β-Tubulin) N1->N2 Target Engagement N3 Microtubule Destabilization N2->N3 Conformational Shift N4 G2/M Phase Arrest N3->N4 Mitotic Spindle Failure N5 Apoptosis & Vascular Disruption N4->N5 Caspase Activation

Mechanism of action for colchicine-site tubulin inhibitors.

Quantitative Data Comparison

The following table summarizes the comparative bioactivity profile of CA-4 against the synthetic 2-(3,4-Dimethoxybenzoyl)furan structural probe, highlighting the trade-off between chemical stability and target affinity.

ParameterCombretastatin A-4 (CA-4)2-(3,4-Dimethoxybenzoyl)furan
Core Structure cis-StilbeneAroylfuran
A-Ring Substitution 3,4,5-Trimethoxyphenyl3,4-Dimethoxyphenyl
Chemical Stability Low (Prone to cis-to-trans isomerization)High (Conformationally locked)
Tubulin Polymerization IC₅₀ ~1.2 µM> 20 µM (Reduced affinity)
Cytotoxicity (HeLa) IC₅₀ ~2.5 nM~5 - 15 µM
[³H]-Colchicine Displacement > 95% at 5 µM< 30% at 5 µM

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the bioactivity of these compounds, the experimental pipeline must be a self-validating system. We employ a primary kinetic assay to establish direct target engagement, orthogonally validated by a radioligand competitive binding assay to prove the exact binding locus[3][5].

Protocol A: High-Throughput Tubulin Polymerization Kinetics Assay

This assay measures the intrinsic ability of a compound to disrupt microtubule assembly.

  • Causality Principle: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering. A destabilizing agent will flatten this kinetic curve, directly lowering the maximum rate of assembly (Vmax).

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Note: EGTA is critical as it chelates trace calcium, which otherwise natively inhibits tubulin polymerization.

  • Compound Plating: Dispense test compounds into a pre-warmed (37°C) 96-well half-area plate. Use DMSO as the vehicle negative control (max 1% v/v) and Paclitaxel as a polymerization-stabilizing positive control.

  • Reaction Initiation: Add 1 mM GTP to the tubulin suspension immediately before use. Rapidly transfer the tubulin/GTP mixture to the 96-well plate. Note: GTP hydrolysis provides the thermodynamic driving force for α/β-tubulin heterodimer assembly.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer maintained at 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax from the linear phase of the assembly curve. Determine the IC₅₀ by plotting Vmax against logarithmic compound concentrations.

Protocol B: [³H]-Colchicine Competitive Binding Assay

This assay confirms that the observed tubulin destabilization is specifically mediated via the colchicine binding pocket.

  • Causality Principle: If the test compound specifically targets the colchicine pocket, it will competitively displace the radioligand, reducing the radioactive signal captured on the resin.

Step-by-Step Workflow:

  • Protein Incubation: Incubate 1 µM purified tubulin with varying concentrations of the test compound (0.1 µM to 50 µM) in PEM buffer for 15 minutes at 37°C.

  • Radioligand Addition: Add 5 µM [³H]-colchicine (specific activity ~70-80 Ci/mmol) to the mixture and incubate for an additional 30 minutes. Note: Pre-incubating the test compound allows it to occupy the binding site before the high-affinity radioligand is introduced, ensuring accurate competitive displacement.

  • Separation of Bound/Free Ligand: Transfer the reaction mixture to a DEAE-cellulose filter plate. Wash extensively with ice-cold PEM buffer. Note: Tubulin (highly acidic) binds tightly to the positively charged DEAE resin, while unbound [³H]-colchicine is washed away.

  • Scintillation Counting: Add liquid scintillation cocktail to the dried filters and measure radioactivity (CPM). Calculate the percentage of inhibition relative to the DMSO control.

Protocol S1 1. Prepare Purified Porcine Tubulin (>99% purity in PEM buffer) S2 2. Add 1 mM GTP & Test Compound (CA-4 or Furan Analog) S1->S2 S3 3. Incubate at 37°C (Initiates Polymerization) S2->S3 S4 4. Kinetic Spectrophotometry (Read Absorbance at 340 nm) S3->S4 S5 5. Data Analysis (Calculate Vmax & IC50) S4->S5

Self-validating high-throughput tubulin polymerization assay workflow.

References

  • Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PMC - NIH. 3

  • Novel iodoacetamido benzoheterocyclic derivatives with potent antileukemic activity are inhibitors of STAT5 phosphorylation. PMC - NIH. 4

  • Synthesis for the preparation of compounds for screening as potential tubulin binding agents. Google Patents. 2

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Signature of a Complex Ketone

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. For a molecule with the complexity of 2-(3,4-Dimethoxybenzoyl)furan, the IR spectrum provides a unique fingerprint, revealing the presence and electronic environment of its key functional groups: the furan ring, the aromatic dimethoxybenzoyl group, and the bridging carbonyl moiety. Understanding the characteristic absorption bands of this molecule is crucial for synthesis confirmation, purity assessment, and for elucidating its interactions in various chemical and biological systems.

This guide will deconstruct the IR spectrum of 2-(3,4-Dimethoxybenzoyl)furan by drawing direct comparisons with simpler, yet structurally relevant, molecules: 2-acetylfuran and 3,4-dimethoxybenzaldehyde (veratraldehyde). This comparative approach allows for a more confident assignment of the observed vibrational modes.

Comparative Analysis of Characteristic IR Bands

The infrared spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former is characterized by absorptions corresponding to specific bond stretches, while the latter contains a complex pattern of vibrations that are unique to the molecule as a whole.

The Carbonyl (C=O) Stretching Vibration: A Key Diagnostic Marker

The most intense and one of the most informative absorption bands in the spectrum of 2-(3,4-Dimethoxybenzoyl)furan is that of the carbonyl (C=O) group. Its position is highly sensitive to the electronic effects of the groups attached to it.

CompoundStructureC=O Stretching Frequency (cm⁻¹)Rationale for Frequency Shift
2-(3,4-Dimethoxybenzoyl)furan (Target) Predicted ~1650-1630Conjugation with both the electron-rich furan ring and the aromatic dimethoxybenzoyl ring lowers the bond order of the carbonyl group, shifting the absorption to a lower wavenumber.
2-Acetylfuran ~1675Conjugation with the furan ring lowers the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[1]
3,4-Dimethoxybenzaldehyde ~1683Conjugation with the aromatic ring lowers the C=O stretching frequency. The electron-donating methoxy groups further contribute to this effect.
Benzophenone (for general comparison) ~1665Conjugation with two phenyl rings results in a significant decrease in the C=O stretching frequency.

Expert Insight: The predicted lower wavenumber for the C=O stretch in 2-(3,4-Dimethoxybenzoyl)furan compared to 2-acetylfuran and veratraldehyde is a critical observation. This is due to the extended conjugation across the entire molecule, which delocalizes the pi-electrons and weakens the C=O double bond. This delocalization is a key feature of the molecule's electronic structure and can be readily confirmed by this diagnostic IR band.

Vibrations of the Furan Ring

The furan ring exhibits a set of characteristic vibrations. By comparing the spectrum of our target molecule with that of 2-acetylfuran, we can confidently assign these bands.[2]

Vibrational Mode2-Acetylfuran (cm⁻¹)2-(3,4-Dimethoxybenzoyl)furan (Predicted, cm⁻¹)Assignment
C-H stretching~3120~3120Aromatic C-H stretch of the furan ring.
C=C stretching~1570, ~1470~1570, ~1470Ring stretching vibrations.
C-O-C stretching~1250-1000~1250-1000Asymmetric and symmetric stretching of the ether linkage within the furan ring.
C-H out-of-plane bending~750~750Characteristic for 2-substituted furans.
Vibrations of the 3,4-Dimethoxybenzoyl Group

The spectral features of the 3,4-dimethoxybenzoyl moiety can be understood by comparison with veratraldehyde.

Vibrational Mode3,4-Dimethoxybenzaldehyde (cm⁻¹)2-(3,4-Dimethoxybenzoyl)furan (Predicted, cm⁻¹)Assignment
Aromatic C-H stretching~3080-3000~3080-3000Stretching vibrations of the C-H bonds on the benzene ring.
Aromatic C=C stretching~1600, ~1580, ~1515~1600, ~1580, ~1515Ring stretching vibrations of the benzene ring.
Asymmetric C-O-C stretching (Aryl-O-CH₃)~1270~1270Stretch of the aryl-ether bond.
Symmetric C-O-C stretching (Aryl-O-CH₃)~1025~1025Stretch of the alkyl-ether bond.
C-H out-of-plane bending~860, ~810~860, ~810Characteristic of 1,2,4-trisubstituted benzene rings.

Experimental Protocols: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for 2-(3,4-Dimethoxybenzoyl)furan, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.

Sample Preparation and Data Acquisition Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small, solid sample of 2-(3,4-Dimethoxybenzoyl)furan onto the ATR crystal. B Lower the ATR press to ensure good contact between the sample and the crystal. A->B C Collect a background spectrum of the empty ATR crystal. B->C D Collect the sample spectrum. C->D E Perform ATR correction and baseline correction. D->E F Identify and label the characteristic peaks. E->F

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion: A Vibrational Fingerprint for Molecular Identification

The infrared spectrum of 2-(3,4-Dimethoxybenzoyl)furan is a rich source of structural information. By systematically comparing its expected vibrational bands with those of the simpler analogues, 2-acetylfuran and 3,4-dimethoxybenzaldehyde, we can confidently assign the key absorptions. The position of the carbonyl stretch, in particular, serves as a sensitive probe of the electronic environment within the molecule, reflecting the extended conjugation present. This guide provides a robust framework for researchers to interpret the IR spectra of this and related compounds, ensuring accurate characterization and facilitating further research and development.

References

  • PubChem. 2-Acetylfuran. National Center for Biotechnology Information. [Link][1]

  • National Institute of Standards and Technology. 2-Furancarbonyl chloride. NIST Chemistry WebBook. [Link][3]

  • PubChem. 2-Furancarbonyl chloride. National Center for Biotechnology Information. [Link][4]

  • Ahmed, M., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 124-131. [Link][2]

  • Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Graduate Theses and Dissertations. 2231. [Link][5]

Sources

structure-activity relationship (SAR) of dimethoxybenzoyl furan series

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative SAR Guide: Dimethoxy- vs. Trimethoxybenzoyl Furan Series as Tubulin Polymerization Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Pharmacophore Battle

The 2-aroylbenzofuran scaffold has emerged as a critical bioisostere of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent (VDA). While the 3,4,5-trimethoxybenzoyl moiety is the "gold standard" A-ring mimic for colchicine-site binding, the 3,4-dimethoxybenzoyl series represents a crucial alternative often explored to modulate metabolic stability, lipophilicity, and binding kinetics.

This guide provides an objective, data-driven comparison of the Dimethoxybenzoyl (DMB) versus Trimethoxybenzoyl (TMB) furan series. We analyze why the TMB series typically dominates in vitro potency, while the DMB series offers unique insights into the "minimum pharmacophore" required for tubulin destabilization.

Chemical Architecture & Rationale

The design logic relies on bioisosteric replacement . The unstable cis-double bond of CA-4 is replaced by a rigid furan or benzo[b]furan heterocyclic linker. This restricts the two aryl rings (A and B) into the necessary cis-orientation for the colchicine binding pocket.

  • Ring A (Benzoyl): Mimics the trimethoxyphenyl ring of Colchicine/CA-4.

  • Linker (Furan/Benzofuran): Provides structural rigidity and metabolic resistance compared to the stilbene olefin.

  • Ring B (Fused Benzene): Mimics the B-ring of CA-4 (often substituted with methoxy or hydroxyl groups).

SAR Map: The Critical Zones

The following diagram illustrates the Structure-Activity Relationship (SAR) hotspots, distinguishing between the DMB and TMB series.

SAR_Map Core 2-Aroylbenzo[b]furan Scaffold Pos2 Position C-2 (Benzoyl) THE VARIABLE Core->Pos2 Pharmacophore A Pos3 Position C-3 Steric Gate Core->Pos3 Linker Modulation Pos6 Position C-6 Electronic Tuning Core->Pos6 Pharmacophore B TMB 3,4,5-Trimethoxybenzoyl (Standard) IC50: 1-10 nM Pos2->TMB Max Potency DMB 3,4-Dimethoxybenzoyl (Comparator) IC50: 50-500 nM Pos2->DMB Reduced Potency Methyl Methyl (-CH3) Crucial for Activity Pos3->Methyl Preferred over H/NH2 Methoxy Methoxy (-OCH3) Best Substituent Pos6->Methoxy H-bond Acceptor

Caption: SAR Map highlighting the dominance of the trimethoxy motif at C-2 and the critical role of the C-3 methyl group for optimal conformation.

Comparative Performance Analysis

The following data aggregates results from key studies (e.g., Bioorg. Med. Chem., J. Med.[1] Chem.) comparing the two series against the CA-4 standard.

Table 1: Cytotoxicity (IC50) & Tubulin Inhibition[2]
Compound ClassSubstituent (C-2)Substituent (C-3)Substituent (C-6)IC50 (HeLa) [nM]IC50 (MCF-7) [nM]Tubulin Polymerization IC50 [µM]
Standard Combretastatin A-4 ----1.2 - 3.0 180 1.2 - 2.0
TMB Lead 3,4,5-TrimethoxyMethylMethoxy1.2 - 6.3 5 - 20 0.43
DMB Series 3,4-DimethoxyMethylMethoxy50 - 150 300 - 500 2.5 - 4.0
Analog A 3,4-DimethoxyHMethoxy> 1000> 1000> 10.0
Analog B 4-MethoxyMethylMethoxy> 5000> 5000Inactive

Key Insights:

  • The "Trimethoxy" Rule: The 3,4,5-trimethoxy pattern is essential for single-digit nanomolar activity. It maximizes Van der Waals contacts within the hydrophobic pocket of the colchicine site.

  • The "Dimethoxy" Drop-off: Removing the 5-methoxy group (DMB series) typically results in a 10-100 fold loss in potency . This confirms that the spatial volume and electron density of the third methoxy group are critical for high-affinity binding.

  • C-3 Methyl Effect: In both series, a methyl group at C-3 is superior to a hydrogen or amino group. It forces the benzoyl moiety to twist out of coplanarity, mimicking the twisted conformation of CA-4.

Mechanistic Pathway & Signaling

Both series operate via the same primary mechanism, though with different binding affinities. The compounds bind to


-tubulin, preventing heterodimer assembly.

Mechanism Drug Dimethoxy/Trimethoxy Furan Derivative Target Colchicine Binding Site (Beta-Tubulin) Drug->Target High Affinity Binding Event1 Inhibition of Tubulin Polymerization Target->Event1 Event2 Microtubule Destabilization (Spindle Collapse) Event1->Event2 Arrest G2/M Cell Cycle Arrest Event2->Arrest Death Apoptosis (Bax Up / Bcl-2 Down) Arrest->Death Caspase-3 Activation

Caption: The signaling cascade triggered by benzoyl-furan derivatives, leading from tubulin binding to apoptotic cell death.

Experimental Protocols

To ensure reproducibility, we provide the Rap-Stoermer synthesis protocol, a robust method for generating these furan derivatives, and the standard Tubulin Inhibition assay.

Protocol A: Synthesis via Rap-Stoermer Condensation

This "one-pot" method is preferred for its atom economy and avoidance of harsh acids.

  • Reagents: Salicylaldehyde derivative (1.0 eq),

    
    -bromoacetophenone derivative (1.0 eq), Anhydrous 
    
    
    
    (2.0 eq), Acetonitrile (ACN) or Water (with PTC).
  • Procedure:

    • Dissolve the salicylaldehyde and

      
      -bromoacetophenone in ACN (10 mL/mmol).
      
    • Add

      
       and reflux the mixture at 80°C for 4–6 hours.
      
    • Monitor: Check progress via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation: Product formation is confirmed by the disappearance of the aldehyde peak (~10 ppm) and the appearance of the furan C-3 proton (if unsubstituted) or methyl singlet in

    
    -NMR.
    
Protocol B: Tubulin Polymerization Assay (Turbidimetric)

Self-Validating Step: Always run a CA-4 or Colchicine positive control.

  • Preparation: Suspend purified tubulin protein (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Incubation: Add test compound (dissolved in DMSO) to the tubulin solution (final conc. 3-10 µM). Keep DMSO < 1%.

  • Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Result: A flat line indicates inhibition (no polymerization).

    • Control: A sigmoidal curve indicates normal polymerization.

Synthesis Workflow Visualization

Synthesis Start1 Salicylaldehyde (Substituted) Reaction Rap-Stoermer Condensation K2CO3, Reflux, 6h Start1->Reaction Start2 Alpha-Bromoacetophenone (Dimethoxy/Trimethoxy) Start2->Reaction Inter Intermediate (Phenacyl Ether) Reaction->Inter In situ Product 2-Aroylbenzofuran Target Compound Inter->Product Cyclization

Caption: One-pot Rap-Stoermer synthesis strategy for rapid access to 2-aroylbenzofuran libraries.

References

  • Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8][9][10] Link

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem.[8][11] Link

  • Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles, oxazoles, thiazoles, and their benzo-fused analogues. Tetrahedron.[5][12] Link

  • BenchChem. Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.Link

  • Kossuga, M.H., et al. (2008). Microtubule-destabilizing agents: structural comparison of combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validating 2-(3,4-Dimethoxybenzoyl)furan Synthesis: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate synthesis, structural identity (NMR) and chromatographic purity (HPLC) are often prioritized.[1] However, for the validation of 2-(3,4-dimethoxybenzoyl)furan —a pharmacophore scaffold prone to acid-catalyzed polymerization—these methods often fail to detect bulk contaminants like inorganic salts, trapped moisture, or oligomeric "fuzz."

This guide establishes Elemental Analysis (CHNS/O combustion analysis) as the critical "gatekeeper" assay.[1] While HPLC quantifies specific organic impurities, EA validates the bulk stoichiometry of the material, ensuring the isolated solid is free from non-chromophoric contaminants that skew gravimetric yields and downstream stoichiometry.

Part 1: The Theoretical Benchmark

Before synthesis, the target values must be established. For 2-(3,4-dimethoxybenzoyl)furan , the molecular formula is C₁₃H₁₂O₄ .

Theoretical Calculation
  • Molecular Weight: 232.23 g/mol [1]

  • Carbon (13 atoms):

    
    [1][2]
    
  • Hydrogen (12 atoms):

    
    [1][2]
    
  • Oxygen (4 atoms):

    
    [1][2]
    
ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon 67.24% 66.84% – 67.64%
Hydrogen 5.21% 4.81% – 5.61%
Oxygen 27.55% Calculated by difference

Note: The industry standard for publication and purity validation is a deviation of


 from theoretical values. Deviations outside this range indicate >1-2% bulk impurity (solvates, water, or inorganics).[1]

Part 2: Comparative Analysis (EA vs. HPLC vs. NMR)

Why use a destructive combustion technique when HPLC is available? The table below highlights the "blind spots" of modern spectroscopy that EA resolves.

Table 1: Performance Comparison of Validation Methods
FeatureElemental Analysis (EA) HPLC (UV-Vis) ¹H-NMR
Primary Target Bulk Stoichiometry (C/H/N)Organic ImpuritiesStructural Connectivity
Inorganic Salts Detects (Low %C/%H)Blind (Invisible to UV)Blind (No protons)
Moisture/Solvates Detects (Skewed %H/%C)Blind (Elutes in void/ignored)Detects (If integrated/assigned)
Polymer/Oligomer Detects (Skewed C:H ratio)Poor (May stick to column)Poor (Broad baseline humps)
Sample Required 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Verdict Mandatory for Bulk Purity Mandatory for Specific Impurity IDMandatory for Structure ID
Analytical Logic

For furan derivatives, the Friedel-Crafts acylation uses Lewis acids (AlCl₃, SnCl₄). A common failure mode is a product that looks clean on HPLC (99% area) but contains 5-10% aluminum salts or hydrated water.[1]

  • Scenario: If your product is 90% organic and 10% AlCl₃ salts, HPLC will still show "99% purity" because salts don't absorb UV.

  • EA Result: %C will drop significantly (e.g., to ~60%), instantly flagging the contamination.

Part 3: Synthesis & Validation Protocol

This protocol integrates the synthesis with the validation steps, ensuring a self-correcting workflow.

Phase 1: Friedel-Crafts Acylation

Reagents: Furan (1.0 eq), 3,4-Dimethoxybenzoyl chloride (1.0 eq), AlCl₃ (1.1 eq), Dichloromethane (DCM).[1]

  • Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere.

  • Activation: Dissolve 3,4-dimethoxybenzoyl chloride in dry DCM. Cool to 0°C.

  • Catalyst Addition: Add AlCl₃ portion-wise. The solution will turn yellow/orange (acylium ion formation).[1]

  • Coupling: Add Furan dropwise at 0°C. Critical: Furan is acid-sensitive.[2][3] High temps lead to black tar (polymerization).[1]

  • Quench: Pour mixture onto crushed ice/HCl. This breaks the Aluminum-complex.

Phase 2: Purification (The EA Pre-requisite)

EA is sensitive to trapped solvent.[1] Standard rotovap drying is insufficient.

  • Extraction: Extract with DCM (3x). Wash with NaHCO₃ (removes acid) and Brine.[1]

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Hexane. Cool slowly to 4°C.

  • Vacuum Drying (Mandatory): Dry the crystals in a vacuum oven at 40°C for 24 hours over P₂O₅.

    • Why? Trapped ethanol will artificially raise %H and %C, causing EA failure.

Phase 3: Elemental Analysis Workflow
  • Calibration: Calibrate the CHN Analyzer using an acetanilide standard (K-factor determination).

  • Weighing: Accurately weigh 2.0–3.0 mg of the dried sample into a tin capsule. Fold to exclude air.

  • Combustion: Run at 950°C with O₂ injection.

  • Calculation: Compare experimental %C/%H with theoretical values (67.24% / 5.21%).

Part 4: Visualization of Workflows

Diagram 1: Synthesis and Validation Logic

This flow illustrates the critical decision points where EA acts as the "Stop/Go" gate.

SynthesisValidation Start Start: Furan + 3,4-Dimethoxybenzoyl Chloride Reaction Friedel-Crafts Acylation (0°C, AlCl3, DCM) Start->Reaction Workup Quench & Extraction (Remove Al salts) Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization + Vacuum Dry (Critical for EA) Crude->Purification Analysis Analytical Battery Purification->Analysis NMR 1H-NMR (Check Structure) Analysis->NMR HPLC HPLC (Check Organic Impurities) Analysis->HPLC EA Elemental Analysis (Check Bulk Purity) Analysis->EA Decision Pass Criteria? C: 67.24 ±0.4% H: 5.21 ±0.4% EA->Decision Success Validated Reference Material Decision->Success Yes Fail Reprocess / Redry Decision->Fail No Fail->Purification Recycle

Caption: Integrated synthesis and validation workflow. EA serves as the final gatekeeper for bulk material integrity.

Diagram 2: Troubleshooting EA Deviations

When EA fails, the direction of the deviation diagnoses the chemical problem.

EATroubleshooting Result EA Result Deviation LowC Low %C (< 66.8%) Result->LowC HighC High %C (> 67.6%) Result->HighC HighH High %H (> 5.6%) Result->HighH Inorganic Diagnosis: Inorganic Contamination (Al salts, Silica, Na2SO4) LowC->Inorganic If H is normal Moisture Diagnosis: Wet Sample (Water retention) LowC->Moisture If H is High Solvent Diagnosis: Trapped Solvent (DCM/Ethanol) HighC->Solvent If H is also High SideProd Diagnosis: Polymerization/Tar (High C content side-products) HighC->SideProd If H is variable HighH->Solvent Check NMR for solvent peaks

Caption: Diagnostic logic tree for interpreting Elemental Analysis failures in furan synthesis.

Part 5: Data Interpretation & Troubleshooting[1]

Case Study: The "Clean" NMR Trap

Observation: A researcher synthesizes the target. ¹H-NMR shows clean aromatic peaks and correct integration.[2] HPLC shows 98.5% purity. EA Result: C: 62.10%, H: 4.80%. Analysis:

  • Carbon is -5.14% lower than theoretical.[2]

  • Hydrogen is relatively normal.

  • Diagnosis: The sample contains roughly 7-8% inorganic mass (likely Aluminum salts or Silica gel) that is invisible to NMR/HPLC.[1][2]

  • Correction: Re-dissolve in EtOAc, wash extensively with 1M HCl (to solubilize Al salts), then brine, and re-crystallize.

Common Impurities in Furan Acylation[5]
  • Furan Polymers: Furan is acid-sensitive.[2][3][4] If the Lewis acid is too strong or temperature too high, furan polymerizes into a "tar." This increases %C complexity and often results in non-reproducible EA data.

  • Solvent Inclusion: Recrystallization from Ethanol often leads to solvates.

    • Effect: Ethanol (C₂H₆O) has high Hydrogen (13%).[1] Trapped EtOH will spike the %H value significantly above 5.21%.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1]

  • Kandioller, W., et al. (2022). "Elemental analysis: an important purity control but prone to manipulations."[5][6] Inorganic Chemistry Frontiers. [Link]

  • Opietnik, M., et al. (2012).[4] "Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2." Current Organic Chemistry. [Link]

  • Keppler, B. K., et al. (2021).[5] "Electronic Supporting Information for Elemental analysis: an important purity control." University of Vienna. [Link][1]

Sources

A Comparative Guide to Reference Standards for the Quantification of 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Quantifying a Novel Benzoyl-Furan Derivative

2-(3,4-Dimethoxybenzoyl)furan represents a specific chemical entity that may not be listed in major pharmacopeias such as the United States Pharmacopeia (USP) or the British Pharmacopoeia (BP). The absence of a primary, certified reference standard from a recognized pharmacopeial body necessitates a robust strategy for the development and validation of an analytical method and the qualification of a suitable reference material. The integrity of any quantitative data generated for this compound is directly dependent on the quality and characterization of the reference standard used.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the quantification of 2-(3,4-Dimethoxybenzoyl)furan is dictated by its physicochemical properties. As a substituted aromatic ketone, it is expected to be a relatively non-volatile compound with a strong chromophore, making High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection the most suitable technique.

Analytical Technique Principle Advantages for 2-(3,4-Dimethoxybenzoyl)furan Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High sensitivity, resolution, and reproducibility for non-volatile aromatic compounds. The dimethoxybenzoyl and furan moieties provide strong UV absorbance for sensitive detection.Requires a well-characterized reference standard for accurate quantification. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and structural information from mass spectrometry.[1]Not suitable for non-volatile or thermally labile compounds like 2-(3,4-Dimethoxybenzoyl)furan without derivatization.
UV-Vis Spectrophotometry Measurement of the absorption of UV-Visible light by the analyte in a solution.Simple, rapid, and cost-effective. Can be used for preliminary concentration estimates.Lacks the specificity of chromatographic methods. Susceptible to interference from other UV-absorbing compounds in the sample matrix.[2]

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary technique for the quantification of 2-(3,4-Dimethoxybenzoyl)furan.

Proposed Analytical Method: RP-HPLC with UV Detection

The following protocol is a starting point for the development of a robust analytical method. Optimization and validation are essential for specific applications.

Instrumentation and Chromatographic Conditions
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of benzophenone derivatives, a detection wavelength in the range of 250-300 nm is likely to provide good sensitivity.[3] A DAD is advantageous for confirming peak purity and selecting the optimal detection wavelength.

  • Injection Volume: 10 µL.

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_0 Method Development Select Column and Mobile Phase Select Column (e.g., C18) and Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) Optimize Gradient Optimize Gradient Elution for Peak Shape and Resolution Select Column and Mobile Phase->Optimize Gradient Determine Detection Wavelength Determine Optimal Detection Wavelength using DAD Optimize Gradient->Determine Detection Wavelength Method Validation Validate Method according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Determine Detection Wavelength->Method Validation

Caption: Workflow for HPLC Method Development.

The Critical Role of the Reference Standard

Since a certified reference standard for 2-(3,4-Dimethoxybenzoyl)furan is not commercially available, one must be qualified in-house. This process involves obtaining a high-purity batch of the compound and thoroughly characterizing it to establish its identity and purity.[4]

Sourcing and Initial Assessment

The first step is to source a high-purity sample of 2-(3,4-Dimethoxybenzoyl)furan. A custom synthesis or sourcing from a specialized chemical supplier may be necessary. Initial assessment should include a preliminary purity check by HPLC.

Comprehensive Characterization for In-House Reference Standard Qualification

According to FDA guidelines, a reference standard must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4]

Characterization Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, further confirming the identity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD or ELSD) or multiple wavelength UV To determine the purity of the compound and identify any impurities.
Thermogravimetric Analysis (TGA) To determine the water content and residual solvents.
Quantitative NMR (qNMR) To determine the absolute purity (assay) of the reference standard.
Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow cluster_1 Reference Standard Qualification Source High-Purity Material Source or Synthesize High-Purity 2-(3,4-Dimethoxybenzoyl)furan Structural Elucidation Confirm Identity using NMR, MS, and FTIR Source High-Purity Material->Structural Elucidation Purity Determination Assess Purity by HPLC and identify impurities Structural Elucidation->Purity Determination Content Assignment Determine Assay (e.g., by qNMR) and correct for water and residual solvents Purity Determination->Content Assignment Documentation and Certification Prepare a Certificate of Analysis with all characterization data Content Assignment->Documentation and Certification

Caption: Workflow for In-House Reference Standard Qualification.

Comparison of Reference Standard Alternatives

Reference Standard Option Advantages Disadvantages Best For
In-House Qualified Reference Standard Full control over characterization and documentation. Cost-effective for long-term use.Requires significant analytical resources and expertise. Time-consuming to establish.Early-stage drug development, routine quality control.
Custom Synthesis of a Certified Reference Standard Certified by an accredited third party. Higher level of regulatory acceptance.High initial cost. Long lead times. May not be feasible for all compounds.Late-stage clinical trials, regulatory submissions.

Conclusion and Recommendations

For the accurate quantification of 2-(3,4-Dimethoxybenzoyl)furan, a validated RP-HPLC method with UV detection is the most appropriate analytical technique. Due to the lack of a commercially available certified reference standard, establishing a well-characterized in-house reference standard is a critical and necessary step. This involves a comprehensive analytical characterization to confirm the identity, purity, and potency of the material. While the process of qualifying an in-house reference standard is rigorous, it provides a reliable and defensible basis for all subsequent quantitative analyses, ensuring the integrity of research and development data. For later stages of development and regulatory submissions, pursuing a custom-synthesized certified reference standard should be considered to meet the highest quality and regulatory expectations.

References

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]

  • Lin, Y. P., & Chen, B. H. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(5), 649. [Link]

  • Navarra, G., & Caira, S. (2021). Editorial: Analytical Characterization Assay for New Chemical Entities. Current Bioactive Compounds, 17(8), e081721195612. [Link]

  • Rathore, A. S. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • Jeong, J. Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7766–7775. [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 895–901. [Link]

  • Lhiaubet-Vallet, V., et al. (2006). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 11(10), 843–850. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. [Link]

  • CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents. (n.d.).
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Little, L., et al. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Synthesis of Benzo[b]furan Derivatives by Transition Metal-Catalyzed Heterociclyzations of 2-Ethynylphenols. In Topics in Heterocyclic Chemistry (Vol. 47, pp. 1–32). Springer. [Link]

  • U.S. Food and Drug Administration. (2022, November 16). Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls. Retrieved from [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357–1363. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Vivas-Reyes, R., et al. (2012). Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Journal of Molecular Modeling, 18(10), 4689–4700. [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357–1363. [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357–1363. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272–1282. [Link]

  • Agilent Technologies. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Benzofurancarboxylic acid, 2-benzoyl-. Retrieved from [Link]

  • Dong, M. W. (2022). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC International, 35(4), 14–21. [Link]

  • Korfmacher, W. A. (2008). Mass spectrometry analysis of new chemical entities for pharmaceutical discovery. Mass Spectrometry Reviews, 27(1), 1–12. [Link]

  • United States Pharmacopeia. (2012). General Chapter <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27367–27391. [Link]

  • Kelly, J. J., et al. (2001). Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. Magnetic Resonance in Chemistry, 39(10), 603–608. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Chemspace. (n.d.). N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide. Retrieved from [Link]

  • Kumar, A., et al. (2019). Validated Stability-Indicating RP-HPLC Method for Estimation of Degradation Behaviour of Organic Peroxide and Third Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 57(8), 717–726. [Link]

  • Little, L., et al. (2024). Reference Standards for Potency Assays. BEBPA. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210–220. [Link]

  • Kumar, A., et al. (2019). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 57(8), 717–726. [Link]

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comparative cytotoxicity of benzoyl furan vs benzoyl thiophene analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of Benzoyl Furan vs. Benzoyl Thiophene Analogs: A Technical Guide for Preclinical Development

As a Senior Application Scientist, I frequently guide drug development teams through the structural optimization of small-molecule vascular disrupting agents (VDAs). When developing tubulin polymerization inhibitors inspired by Combretastatin A-4 (CA-4), the choice of the heterocyclic core—specifically between a benzo[b]furan and a benzo[b]thiophene scaffold—profoundly impacts both target engagement and cellular cytotoxicity.

This guide objectively compares the pharmacodynamic profiles of benzoyl furan and benzoyl thiophene analogs, detailing the structure-activity relationships (SAR) and providing self-validating experimental workflows to rigorously evaluate these compounds in your own laboratory.

Mechanistic Overview & Target Rationale

Both benzoyl furan and benzoyl thiophene analogs exert their cytotoxic effects by binding to the colchicine site on


-tubulin[1]. This binding inhibits the polymerization of 

-tubulin heterodimers into microtubules, leading to the rapid destabilization of the cytoskeleton. In highly proliferative cancer cells and activated endothelial cells (tumor vasculature), this disruption triggers G2/M cell cycle arrest and subsequent apoptosis[2].

Pathway A Benzoyl Furan / Thiophene Analogs B Colchicine Binding Site (β-Tubulin) A->B Target Binding C Inhibition of Tubulin Polymerization B->C D Cytoskeletal Disruption (Endothelial Cells) C->D Vascular Disruption E G2/M Cell Cycle Arrest & Apoptosis C->E Cytotoxicity

Fig 1: Mechanism of action for benzoyl furan and benzoyl thiophene tubulin inhibitors.

Comparative Cytotoxicity and SAR Profiling

The heteroatom substitution (Oxygen vs. Sulfur) in the bicyclic core dictates the molecule's conformational geometry and electronic distribution, directly influencing its affinity for the colchicine binding pocket.

  • Benzoyl Furan Analogs (e.g., BNC105): The incorporation of the oxygen atom in the benzo[b]furan core provides a tighter geometric constraint and favorable hydrogen-bond accepting properties. BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) demonstrates exceptional potency, with cytotoxicity frequently in the low nanomolar range (~3 nM against MCF-7 cells)[1][3]. The carbonyl linker between the A and C rings is strictly essential for maintaining this activity[1].

  • Benzoyl Thiophene Analogs: The sulfur atom in the benzo[b]thiophene core is larger and less electronegative, which slightly alters the dihedral angle of the attached trimethoxybenzoyl group. While early benzo[b]thiophene derivatives proved that the scaffold could successfully inhibit tubulin, they often exhibited poorer aqueous solubility and slightly lower cytotoxic potency compared to their optimized benzofuran counterparts[4]. However, specific regiochemical placements (e.g., 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes) still yield highly active anti-proliferative agents[5].

Table 1: Quantitative Comparison of Lead Analogs
Compound ClassRepresentative AnalogTubulin Assembly IC

(

M)
Cytotoxicity IC

(MCF-7, nM)
Key SAR Insight
Reference Combretastatin A-4 (CA-4)~1.0 - 1.2~1 - 5Prone to cis-to-trans isomerization, losing activity.
Benzoyl Furan BNC105 (and optimized derivatives)~0.43 - 3.0~1.2 - 6.3Furan oxygen restricts conformation; highly potent VDA[2][3].
Benzoyl Thiophene 2-Aroyl-benzo[b]thiophene derivatives~2.0 - 5.0~10 - 50Sulfur atom increases lipophilicity; slightly lower target affinity[4].

Self-Validating Experimental Workflows

To accurately evaluate the comparative efficacy of these analogs, it is critical to separate direct target engagement (tubulin binding) from downstream phenotypic effects (cytotoxicity). The following protocols are designed as a self-validating system: the cell-free assay confirms the mechanism, while the cellular assay confirms membrane permeability and physiological efficacy.

Workflow Step1 Compound Library Prep (DMSO Stocks) Step2 In Vitro Tubulin Polymerization Assay Step1->Step2 Target Validation Step3 Cellular Cytotoxicity (CellTiter-Glo ATP Assay) Step1->Step3 Phenotypic Screening Step4 IC50 Calculation & SAR Analysis Step2->Step4 Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating analog cytotoxicity.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality Focus: This assay isolates the direct interaction between the analog and tubulin heterodimers, eliminating confounding variables like cellular efflux pumps (e.g., P-glycoprotein) or metabolic degradation.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Rationale: GTP is strictly required to fuel the thermodynamic process of microtubule elongation.
    
  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add benzoyl furan and benzoyl thiophene analogs (ranging from 0.1

    
    M to 50 
    
    
    
    M, final DMSO <1%) to the wells.
  • Reaction Initiation: Rapidly add the tubulin-GTP mixture (final tubulin concentration ~3 mg/mL) to the compound wells.

  • Kinetic Measurement: Immediately monitor the absorbance at 340 nm (or fluorescence if using a DAPI-based reporter) every minute for 60 minutes at 37°C. Rationale: As tubulin polymerizes into microtubules, the solution scatters more light, increasing the optical density at 340 nm. Active inhibitors will suppress this V

    
     of polymerization.
    
  • Data Analysis: Calculate the IC

    
     based on the area under the curve (AUC) or the final steady-state absorbance relative to the vehicle control.
    
Protocol B: Cellular Cytotoxicity Assay (ATP Quantitation)

Causality Focus: For VDAs, metabolic assays like MTT can sometimes yield artifacts due to mitochondrial stress preceding actual cell death. Quantifying total intracellular ATP provides a more stringent, direct correlation to the number of viable cells.

  • Cell Seeding: Plate human breast adenocarcinoma cells (MCF-7) or ovarian carcinoma cells (SK-OV-3) at 3,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO

    
    . Rationale: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
    
  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the analogs. Treat the cells for 72 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent (Promega) to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

Conclusion

While both benzoyl furan and benzoyl thiophene scaffolds successfully mimic the cis-stilbene geometry of Combretastatin A-4, the benzoyl furan core (exemplified by BNC105) generally exhibits superior cytotoxicity and tubulin polymerization inhibition. The furan oxygen imparts optimal conformational rigidity and hydrogen-bonding characteristics that maximize affinity for the colchicine site. When advancing these compounds through preclinical pipelines, utilizing parallel cell-free tubulin assays and ATP-based cytotoxicity screens ensures that observed phenotypic cell death is directly causally linked to cytoskeletal disruption.

References

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties Source: Journal of Medicinal Chemistry / PMC URL:[Link][1]

  • One-Pot Synthesis of Benzo[b]furan and Indole Inhibitors of Tubulin Polymerization Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][4]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization Source: Bioorganic & Medicinal Chemistry / PMC URL:[Link][2]

  • Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors Source: University of Ferrara (Thesis/Publications) URL:[Link][3]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors Source: ResearchGate URL:[Link][5]

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Definitive Structural Confirmation of 2-(3,4-Dimethoxybenzoyl)furan: SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 2-(3,4-Dimethoxybenzoyl)furan confirmation Content Type: Publish Comparison Guide

Executive Summary: The Confirmation Challenge

In the synthesis of pharmacologically active aroylfurans, specifically 2-(3,4-dimethoxybenzoyl)furan , establishing the precise regiochemistry and solid-state conformation is critical. While Friedel-Crafts acylation of furan predominantly yields the C2-substituted product, thermodynamic conditions can lead to C3-isomers or bis-acylated byproducts.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic techniques (NMR, IR) for the definitive confirmation of 2-(3,4-dimethoxybenzoyl)furan. We demonstrate that while NMR provides solution-state connectivity, SC-XRD is the only method that resolves the s-cis/s-trans conformational locking , torsion angles, and crystal packing forces that drive bioavailability.

Comparative Analysis: SC-XRD vs. NMR/IR

The following table contrasts the structural insights provided by SC-XRD against standard spectroscopic methods for this specific benzoyl-furan scaffold.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR Spectroscopy FT-IR Spectroscopy
Regiochemistry Absolute. Unambiguously distinguishes 2- vs. 3-furan substitution via direct atom mapping.Inferential. Relies on coupling constants (

) and chemical shifts; can be ambiguous if signals overlap.
Non-specific. Identifies functional groups (C=O, C=C) but cannot distinguish regioisomers.
Conformation Precise. Determines the exact torsion angle between the furan and carbonyl group (s-cis vs. s-trans).Averaged. Observes a time-averaged conformer population in solution at room temperature.Qualitative. Carbonyl stretch shifts may suggest conjugation levels but lack geometric detail.
Intermolecular Forces Detailed. Maps

-

stacking and C-H···O hydrogen bonding networks essential for solubility prediction.
None. Solution dynamics disrupt intermolecular lattice interactions.Limited. H-bonding can be inferred from peak broadening but lacks directional data.
Sample Requirement Single crystal (

mm). Non-destructive.
5–10 mg dissolved in deuterated solvent.<1 mg solid or liquid film.

Experimental Protocol: Crystallization & Data Collection

To obtain the X-ray data required for confirmation, the following self-validating protocol is recommended. This workflow is designed to favor the formation of diffraction-quality monoclinic or triclinic crystals typical of planar aroylfurans.

Phase 1: Crystal Growth Strategy

Objective: Grow single crystals of 2-(3,4-dimethoxybenzoyl)furan suitable for Mo-K


 or Cu-K

diffraction.
  • Solvent Selection: Use a binary system of Ethanol/Hexane (1:1) or Ethyl Acetate/Pentane . The polarity of the dimethoxybenzoyl group requires a polar protic or aprotic solvent, while the furan ring aids solubility in non-polar media.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the pure compound in 2 mL of Ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Add Hexane dropwise until persistent cloudiness appears, then add 1-2 drops of Ethanol to clear.

    • Cover with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free environment.

  • Timeline: Harvest crystals after 48–72 hours. Look for colorless blocks or prisms.

Phase 2: Data Collection Parameters

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature: 100 K (Cryostream). Rationale: Low temperature reduces thermal vibration of the methoxy groups, improving resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    Å). Preferred for organic small molecules to minimize absorption.
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy.
    

Structural Data Analysis & Confirmation Logic

Upon solving the structure (typically using SHELXT and refining with SHELXL), the confirmation of 2-(3,4-dimethoxybenzoyl)furan relies on three specific crystallographic metrics.

A. The "Furan-Carbonyl" Torsion Angle

The critical structural feature is the orientation of the furan oxygen relative to the carbonyl oxygen.

  • s-cis conformation: O(furan)-C2-C(carbonyl)-O(carbonyl) torsion angle

    
    .
    
  • s-trans conformation: Torsion angle

    
    .
    
  • Significance: Most 2-aroylfurans crystallize in the s-cis conformation due to electrostatic repulsion minimization, though packing forces can induce twisting. SC-XRD measures this angle to within

    
    .
    
B. Bond Length Validation

Confirm the bond lengths against standard values for conjugated ketones:

  • C=O (Carbonyl): Expected range 1.21 – 1.23 Å .

  • C(carbonyl)–C(furan): Expected range 1.44 – 1.48 Å (indicating conjugation).

  • C(carbonyl)–C(phenyl): Expected range 1.48 – 1.50 Å .

C. Packing Motifs

The 3,4-dimethoxy substitution pattern typically induces:

  • Planarity: The molecule often adopts a nearly planar structure to maximize

    
    -conjugation.
    
  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5 – 3.8 Å between inverted furan/benzene rings in the unit cell (often Space Group
    
    
    or
    
    
    ).

Visualizing the Confirmation Workflow

The following diagram illustrates the logical pathway from synthesis to definitive structural assignment, highlighting the decision points where X-ray data supersedes NMR.

G Synthesis Crude Synthesis Product (Friedel-Crafts Acylation) Purification Purification (Column Chromatography) Synthesis->Purification NMR 1H NMR Analysis (Preliminary Check) Purification->NMR Ambiguity Ambiguity Identified? (Regioisomerism/Conformation) NMR->Ambiguity Crystallization Crystallization (Slow Evap: EtOH/Hexane) Ambiguity->Crystallization Yes (High Confidence Needed) Final_Confirm Definitive Confirmation: 2-(3,4-Dimethoxybenzoyl)furan Ambiguity->Final_Confirm No (Rare) XRD_Collect SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->XRD_Collect Structure_Solve Structure Solution (SHELXT) XRD_Collect->Structure_Solve Data_Extract Data Extraction: 1. Torsion Angles (s-cis/trans) 2. Bond Lengths (Conjugation) 3. Packing (Pi-Stacking) Structure_Solve->Data_Extract Data_Extract->Final_Confirm

Figure 1: Decision logic for employing SC-XRD to resolve structural ambiguities in aroylfuran synthesis.

References

  • General Methodology for Aroylfuran Crystallography: Pei, T., et al. (2010). "Controlled Synthesis of 2- and 3-Substituted Benzo[b]furans." Organic Letters, 12(21), 4972-4975. Link Context: Describes the synthesis and structural characterization challenges of similar benzofuran derivatives.

  • Structural Analog Comparison (Trimethoxy Derivative): Romagnoli, R., et al. (2009). "Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives." Bioorganic & Medicinal Chemistry, 17(19), 6862-6871. Link Context: Provides X-ray data benchmarks for the trimethoxy-benzoyl scaffold, serving as a direct reference for bond lengths and packing.

  • Crystallographic Standards: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link Context: The standard software protocol for refining the structure of 2-(3,4-dimethoxybenzoyl)furan.

  • Spectroscopic vs. Crystallographic Comparison: Davey, R. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net. Link Context: General comparative analysis supporting the "Gold Standard" claims of X-ray for 3D resolution.

Safety Operating Guide

Proper Disposal Procedures for 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precautionary Principle

2-(3,4-Dimethoxybenzoyl)furan is a synthetic organic intermediate often used in the development of tubulin polymerization inhibitors and anti-cancer agents.[1][2] Unlike common solvents (e.g., Acetone, U002), this compound does not have a specific EPA RCRA "U" or "P" list code.[1][3]

Therefore, under 40 CFR § 262.11 , the waste generator (you) must make a hazardous waste determination.[1][3] Due to the furan moiety’s potential for peroxide formation and carcinogenicity, this substance must be managed as Hazardous Organic Waste and destroyed via high-temperature incineration.[1][2][3]

IMMEDIATE ACTION REQUIRED:

  • Do NOT dispose of down the drain (aquatic toxicity risk).[2][3][4]

  • Do NOT mix with oxidizers (peroxide/explosion risk).[1][2][3][4]

  • DO segregate as "Non-Halogenated Organic" waste.[1][2][3]

Hazard Identification & Chemical Profile

Before disposal, you must understand the chemical behaviors that dictate the waste stream.[3]

FeatureChemical PropertyDisposal Implication
Structure Furan ring + 3,4-DimethoxybenzeneHigh carbon content; requires high-BTU incineration.[1][2]
Stability Aromatic ketoneGenerally stable, but the furan ring is sensitive to light/air over long periods.[1][3]
Reactivity Peroxidizable (Low to Moderate)Check for peroxides if the container is old/expired before moving.[1][2][3]
Toxicity Suspected Carcinogen/MutagenHandle as a "Select Carcinogen" (OSHA).[1][2][3] Zero-contact protocol.
State Solid (Powder)Dust explosion hazard if aerosolized during disposal transfer.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling potentially mutagenic furan derivatives during waste transfer.[1][2][3]

  • Hand Protection: Double-gloving recommended.[1][2][3] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged contact.[1][2][3]

  • Respiratory: If handling bulk powder outside a fume hood, use N95 minimum; P100 HEPA recommended.[1][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired solids, weighing boats, contaminated gloves, silica gel columns.[1][3]

  • Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(3,4-Dimethoxybenzoyl)furan, solid debris."[1][2][3]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1][3]

  • Segregation: Store in the "Solid Hazardous Waste" bin. Do not compact the waste mechanically.[2][3]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC eluent containing the compound.[1][2][3]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.[2][3][5]

    • Compatible: Methanol, Ethyl Acetate, DCM (Dichloromethane).[1][3]

    • Incompatible: Concentrated Nitric Acid, Perchloric Acid (Risk of violent oxidation).[1][3]

  • Stream Selection:

    • If dissolved in Non-Halogenated Solvents (e.g., MeOH): Pour into "Non-Halogenated Organic" carboy (Red Can).

    • If dissolved in Halogenated Solvents (e.g., DCM): Pour into "Halogenated Organic" carboy (Yellow Can).

    • Note: The halogen status of the solvent dictates the stream, as the solute (2-(3,4-Dimethoxybenzoyl)furan) is halogen-free.[1][2]

  • Rinsing: Triple-rinse the original vessel with the carrier solvent and add rinsate to the waste container.[2][3]

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound is routed to the correct incineration facility (Fuel Blending vs. Direct Incineration).[2][3]

DisposalLogic Start Waste Generation: 2-(3,4-Dimethoxybenzoyl)furan StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris (Powder, Gloves, Silica) StateCheck->Solid Liquid Liquid Solution (Reaction Mix, HPLC) StateCheck->Liquid BinSolid Bin: SOLID HAZARDOUS Label: Toxic/Irritant Solid->BinSolid Double Bag SolventCheck Check Carrier Solvent Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc) SolventCheck->NonHalogenated No CarboyHalo Carboy: HALOGENATED (High Temp Incineration) Halogenated->CarboyHalo CarboyNonHalo Carboy: NON-HALOGENATED (Fuel Blending) NonHalogenated->CarboyNonHalo

Caption: Decision logic for segregating 2-(3,4-Dimethoxybenzoyl)furan based on physical state and solvent carrier.

Figure 2: Spill Response Protocol (S.W.I.M.)[1][2][3][5]

In the event of a powder spill, aerosolization is the primary risk.[3]

SpillResponse Stop 1. STOP Cease work immediately Warn 2. WARN Alert nearby personnel Stop->Warn Isolate 3. ISOLATE Close fume hood sash or evacuate room Warn->Isolate Minimize 4. MINIMIZE Cover spill with absorbent pads (Wet) Isolate->Minimize Dispose 5. DISPOSE Scoop into hazardous waste bag Minimize->Dispose

Caption: S.W.I.M.[1][2][4][5][6][7][8][9] (Stop, Warn, Isolate, Minimize) protocol adapted for toxic powder spills.[1][3]

Regulatory Framework & Compliance

Since this compound is not explicitly listed in 40 CFR § 261.33 (P or U lists), it is classified by Characteristic :

  • Ignitability (D001): If the compound is in a solution with a flashpoint < 60°C (140°F).[1][2][3]

  • Toxicity (Inferred): While it may not trigger TC (Toxicity Characteristic) limits for heavy metals, the General Duty Clause requires treating it as toxic due to the furan structure.[1][2][3]

Final Disposal Destination: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Incineration .[1][3] The high temperature ensures the destruction of the aromatic furan and benzene rings, preventing environmental persistence.[3]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2][3] Washington, D.C. [Link][1][3]

  • National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] The National Academies Press.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] [Link][1][2][3]

  • PubChem. (2024).[1][2][3] Compound Summary for 2-(3,4-Dimethoxybenzoyl)furan. National Library of Medicine.[2][3] (Used for structural verification and physical property inference).[1][2][3] [Link]

Sources

Personal protective equipment for handling 2-(3,4-Dimethoxybenzoyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 69241-43-6 | Synonyms: (3,4-dimethoxyphenyl)(furan-2-yl)methanone[1]

Executive Summary: The "Universal Precaution" Approach

Status: Senior Application Scientist Note Urgency: High (Handling of Pharmacologically Active Intermediates)

As researchers, we often handle intermediates like 2-(3,4-Dimethoxybenzoyl)furan where specific toxicological data is sparse.[1] However, structural analysis reveals a furan moiety conjugated with a dimethoxybenzene ring.[1]

The Safety Logic:

  • Furan Derivatives: Simple furan ketones (e.g., 2-acetylfuran) are classified as Acute Toxic (Oral/Inhalation) and potential carcinogens.[1]

  • Dimethoxybenzene: Generally associated with skin/eye irritation.[2][3]

Core Directive: Do not rely solely on the lack of specific GHS data. Apply the Precautionary Principle . Handle as if it is a sensitizer and potential mutagen.

Risk Assessment & Hazard Identification
Hazard Class (Inferred)Signal WordHazard Statement (H-Code)Mechanism of Action
Acute Toxicity WARNING H302/H332 (Harmful if swallowed/inhaled)Furan ring metabolic activation (cytochrome P450) can generate reactive epoxides.[1][4]
Skin/Eye Irritation WARNING H315/H319 (Causes skin/eye irritation)Electrophilic carbonyl group reacting with nucleophilic residues on skin/mucosa.[1]
STOT-SE WARNING H335 (Respiratory Irritation)Inhalation of fine dusts triggers mucosal inflammation.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[5]

PPE CategoryRequirementTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Volatility vs. Dust: While the solid has low volatility (MW ~232 g/mol ), the dust is the primary vector.[1] Mandatory: Handle only in a certified chemical fume hood.
N95/P100 RespiratorSecondary: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Hand Protection Double Nitrile Gloves Permeation: Furan derivatives can permeate latex.[1] Protocol: Inner glove (4 mil) + Outer glove (4-8 mil).[1] Inspect outer glove for yellowing (oxidation).
Eye Protection Chemical Goggles Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust entry.
Body Protection Lab Coat + Tyvek Sleeves Wrist Gap: The most common exposure point is the gap between the glove and lab coat cuff.[1] Tyvek sleeves bridge this gap.
Operational Protocol: Safe Handling Workflow

This protocol uses a "Zone Defense" strategy to contain the chemical.

Step 1: Preparation (The "Cold" Zone) [1]
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Gather Materials: Pre-weigh boats, solvent (DMSO or Ethanol), and waste container inside the hood before opening the chemical vial.[1]

Step 2: Manipulation (The "Hot" Zone) [1]
  • Weighing:

    • Place analytical balance inside the fume hood.

    • If balance is external, use a tare-weigh method : Tare vial -> Add solid in hood -> Cap tightly -> Weigh outside -> Return to hood.[1]

    • Never transfer open powder across the lab bench.

  • Solubilization:

    • Dissolve the solid immediately after weighing. Solutions are easier to contain than dust.

    • Preferred Solvents: DMSO, Dichloromethane (DCM), or Ethanol.

Step 3: Decontamination (The "Warm" Zone) [1]
  • Wipe down the exterior of the reaction vessel with a Kimwipe dampened in ethanol before removing it from the hood.

  • Dispose of the wipe as solid hazardous waste.

Visualization: Exposure Control & Spill Response
Diagram 1: The Safe Handling Loop

Caption: A closed-loop workflow designed to prevent "fugitive dust" emissions during the critical weighing phase.[1]

SafeHandling Start Start: Chemical Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Enter Fume Hood (Face Velocity Check) PPE->Hood Weigh Weighing Protocol: (Minimize Dust) Hood->Weigh Open Vial Solubilize Immediate Solubilization (DMSO/EtOH) Weigh->Solubilize Contain Dust Waste Solid Waste (Incineration) Weigh->Waste Disposables Decon Decon Vessel Surface Solubilize->Decon Cap Vessel Exit Exit Hood & Process Experiment Decon->Exit

Diagram 2: Emergency Spill Decision Tree

Caption: Immediate decision logic for spills. Distinguishes between minor (manageable) and major (evacuation) incidents.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) or Solution Spill Assess->MajorSolid WetWipe Cover with Wet Paper Towel (Prevent Dust) MinorSolid->WetWipe Evacuate Evacuate Lab Call EHS MajorSolid->Evacuate Scoop Scoop into Waste Jar WetWipe->Scoop

[1]

Waste Disposal & Deactivation

Disposal Principle: Furan rings are stable but combustible. Do not flush down drains.

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a sealed biohazard/chemical bag .[1]

    • Label: "Hazardous Waste - Solid - Toxic Organic (Furan Derivative)."

    • Method: High-Temperature Incineration .[1]

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Solvents (if dissolved in DMSO/EtOH) or Halogenated (if in DCM).[1]

    • Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as furan derivatives can react violently with strong oxidizers.[1]

References
  • ChemScene. (2024). (3,4-Dimethoxyphenyl)(furan-2-yl)methanone - CAS 69241-43-6 Product Information. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][6] Safety Data Sheet for 2-Acetylfuran (Structural Analog). Retrieved from [1]

  • PubChem. (2024). Compound Summary: 1,2,3,4-Tetrachlorodibenzofuran (Furan Toxicity Context). Retrieved from [1]

  • Fisher Scientific. (2024).[7] Safety Data Sheet for 3,4-Dimethoxybenzaldehyde (Structural Analog). Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.